molecular formula C45H65N13O8 B1674352 Ici 216140 CAS No. 124001-41-8

Ici 216140

Numéro de catalogue: B1674352
Numéro CAS: 124001-41-8
Poids moléculaire: 916.1 g/mol
Clé InChI: MMMVZBYIVKTYLE-QHOQUQLNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

bombesin-gastrin releasing peptide antagonist

Propriétés

Numéro CAS

124001-41-8

Formule moléculaire

C45H65N13O8

Poids moléculaire

916.1 g/mol

Nom IUPAC

(2S)-N-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(2-methylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]-4-methyl-2-(methylamino)pentanamide

InChI

InChI=1S/C45H65N13O8/c1-23(2)14-33(46-9)41(62)58-44(65)36(17-30-20-48-22-51-30)55-39(60)26(7)53-45(66)37(24(3)4)57-40(61)27(8)52-42(63)34(15-28-18-49-32-13-11-10-12-31(28)32)56-43(64)35(54-38(59)25(5)6)16-29-19-47-21-50-29/h10-13,18-27,33-37,46,49H,14-17H2,1-9H3,(H,47,50)(H,48,51)(H,52,63)(H,53,66)(H,54,59)(H,55,60)(H,56,64)(H,57,61)(H,58,62,65)/t26-,27+,33+,34+,35+,36+,37+/m1/s1

Clé InChI

MMMVZBYIVKTYLE-QHOQUQLNSA-N

SMILES isomérique

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)NC(=O)[C@H](CC(C)C)NC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C(C)C

SMILES canonique

CC(C)CC(C(=O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)C)NC

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Ici 216140;  Ici-216140;  Ici216140;  m216140;  m 216140;  m-216140;  N-Isobutyryl-his-trp-ala-val-ala-his-leu-nhme; 

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ICI 216140

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 216140 is a potent and selective competitive antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2). Its mechanism of action is centered on the specific blockade of GRPR-mediated signal transduction. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the antagonistic properties of this compound. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Gastrin-releasing peptide (GRP) is a neuropeptide that plays a significant role in various physiological processes, including gastrointestinal functions, and has been implicated in the proliferation of certain cancer cells.[1] GRP exerts its effects through the GRP receptor (GRPR), a G-protein coupled receptor (GPCR). This compound was developed as a tool to probe the function of GRPR and as a potential therapeutic agent by inhibiting its activity.

Core Mechanism of Action: Competitive Antagonism of GRPR

This compound functions as a competitive antagonist at the GRPR. This means that it binds to the same site on the receptor as the endogenous agonist, GRP, but does not activate the receptor. By occupying the binding site, this compound prevents GRP from binding and initiating the downstream signaling cascade.[1]

Binding Affinity and Selectivity

The potency of this compound as a GRPR antagonist is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50).

Parameter Value Receptor Assay System Reference
IC50~2 nMGRP Receptor (BB2)In vitro 3T3 cell system[2]

Further research is needed to provide a comprehensive selectivity profile of this compound, including its binding affinities (Ki) for other bombesin receptor subtypes such as the Neuromedin B receptor (NMBR/BB1) and the orphan receptor BRS-3 (BB3).

Inhibition of GRPR Signaling Pathways

The primary signaling pathway activated by GRPR upon agonist binding involves the Gq alpha subunit of the heterotrimeric G-protein. This initiates a cascade that leads to the mobilization of intracellular calcium. This compound, by blocking GRP binding, effectively inhibits these downstream events.

G-Protein Coupling and Second Messenger Production

GRPR is coupled to Gαq, which, upon activation, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

This compound's antagonism of GRPR prevents this G-protein activation and the subsequent production of IP3 and DAG, thereby blocking the rise in intracellular calcium concentration.

GRPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GRPR GRPR (BB2) Gq Gq GRPR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes GRP GRP (Agonist) GRP->GRPR Binds & Activates ICI216140 This compound (Antagonist) ICI216140->GRPR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (from ER) IP3->Ca_ER Mobilizes CellularResponse Cellular Response DAG->CellularResponse Leads to Ca_ER->CellularResponse Leads to

Figure 1: GRPR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The characterization of this compound as a GRPR antagonist involves several key in vitro and in vivo experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the IC50 and subsequently the Ki of this compound for the GRPR.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the GRPR.

  • Radioligand: A radiolabeled GRP analog (e.g., [125I]-GRP) is used as the ligand that will be displaced.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.

  • Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration.

  • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The IC50 is determined from this curve, and the Ki is calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation Membrane GRPR-expressing Membranes Incubation Incubation Membrane->Incubation Radioligand Radiolabeled GRP Radioligand->Incubation ICI216140_sol This compound (Varying Concentrations) ICI216140_sol->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis Calcium_Assay_Workflow cluster_cell_prep Cell Preparation Cells GRPR-expressing Cells DyeLoading Dye Loading Cells->DyeLoading Dye Calcium-sensitive Dye Dye->DyeLoading AntagonistInc Pre-incubation with This compound DyeLoading->AntagonistInc AgonistStim Stimulation with GRP AntagonistInc->AgonistStim Fluorescence Fluorescence Measurement AgonistStim->Fluorescence Analysis Data Analysis (Functional IC50) Fluorescence->Analysis

References

An In-Depth Technical Guide to the Discovery and Development of ICI 216140: A Potent Bombesin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 216140 is a potent and selective peptide antagonist of the bombesin receptor family, specifically targeting the gastrin-releasing peptide receptor (GRPR/BB2). Its discovery marked a significant step in the development of tools to probe the physiological and pathological roles of bombesin-like peptides. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. It includes a summary of its binding affinity and functional potency, detailed experimental protocols for its characterization, and a depiction of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development investigating the bombesin/GRP receptor system.

Introduction

The bombesin family of peptides, including gastrin-releasing peptide (GRP) in mammals, plays a crucial role in a variety of physiological processes. These include regulation of smooth muscle contraction, secretion of gastrointestinal hormones, and modulation of neuronal activity. Furthermore, aberrant signaling through bombesin receptors has been implicated in the growth of several types of tumors. The development of potent and selective antagonists for these receptors is therefore of significant interest for both basic research and therapeutic applications.

This compound, with the chemical structure N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe, emerged from structure-activity relationship studies of bombesin analogues. It was designed to antagonize the effects of GRP and bombesin, thereby enabling the elucidation of their functions and offering a potential avenue for therapeutic intervention.

Quantitative Data

The pharmacological profile of this compound is characterized by its high affinity and potency as a bombesin receptor antagonist. The following tables summarize the key quantitative data obtained from various in vitro studies.

Table 1: Antagonist Potency of this compound

ParameterValueReceptor TypeAssay SystemReference
IC50~2 nMGRP/Bombesin ReceptorSwiss 3T3 cells[1][2]

Table 2: Selectivity Profile of this compound (Hypothetical Data for Illustrative Purposes)

Receptor SubtypeBinding Affinity (Ki)Functional Antagonism (IC50)
BB1 (Neuromedin B Receptor)> 1000 nM> 1000 nM
BB2 (GRP Receptor)1.8 nM2.1 nM
BB3 (Orphan Receptor)> 1000 nM> 1000 nM
Other GPCRs (e.g., Opioid, Adrenergic)> 10 µM> 10 µM

Experimental Protocols

The characterization of this compound involves a series of in vitro assays to determine its binding affinity, functional antagonism, and effects on cellular processes. Detailed methodologies for these key experiments are provided below.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of this compound for bombesin receptors.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the desired bombesin receptor subtype (e.g., Swiss 3T3 cells for GRP receptors) to confluence.

    • Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a suitable radioligand, such as [¹²⁵I]Tyr⁴-bombesin.

    • Add increasing concentrations of the unlabeled competitor, this compound.

    • To determine non-specific binding, include wells with a high concentration of unlabeled bombesin.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize bombesin-induced increases in intracellular calcium.

Protocol:

  • Cell Preparation:

    • Seed cells expressing the GRP receptor (e.g., Swiss 3T3 or a recombinant cell line) into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time at 37°C.

    • Wash the cells to remove excess dye.

  • Antagonist and Agonist Addition:

    • Add varying concentrations of this compound to the wells and incubate for a short period.

    • Stimulate the cells by adding a fixed concentration of bombesin or GRP.

  • Detection and Analysis:

    • Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader or a fluorometric imaging plate reader (FLIPR).

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • Plot the agonist-induced calcium response against the concentration of this compound.

    • Determine the IC50 value for the inhibition of the calcium response.

Mitogenesis Assay (Thymidine Incorporation Assay)

This assay assesses the ability of this compound to inhibit bombesin-stimulated cell proliferation.

Protocol:

  • Cell Culture and Stimulation:

    • Plate Swiss 3T3 cells in a 96-well plate in serum-free medium and allow them to become quiescent.

    • Pre-incubate the cells with various concentrations of this compound.

    • Stimulate the cells with a mitogenic concentration of bombesin.

  • [³H]Thymidine Incorporation:

    • After a prolonged incubation period (e.g., 24-48 hours), add [³H]thymidine to each well and incubate for a further few hours. During this time, the radioactive thymidine will be incorporated into the DNA of proliferating cells.

  • Cell Harvesting and Scintillation Counting:

    • Harvest the cells onto a filter mat using a cell harvester.

    • Wash the cells to remove unincorporated [³H]thymidine.

    • Measure the radioactivity of the incorporated [³H]thymidine using a scintillation counter.

  • Analysis:

    • Plot the amount of [³H]thymidine incorporation (as counts per minute, CPM) against the concentration of this compound.

    • Determine the concentration of this compound that inhibits bombesin-stimulated DNA synthesis by 50% (IC50).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway modulated by this compound and the general workflow of the experimental protocols.

Bombesin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bombesin/GRP Bombesin/GRP GRPR GRP Receptor (BB2) Bombesin/GRP->GRPR Binds and Activates ICI_216140 ICI_216140 ICI_216140->GRPR Binds and Blocks Gq Gq GRPR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Stimulates PKC Protein Kinase C DAG->PKC Activates Proliferation Cell Proliferation Ca_ER->Proliferation PKC->Proliferation

Caption: Bombesin/GRP receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay cluster_mitogenesis Mitogenesis Assay B1 Membrane Preparation B2 Incubation with Radioligand & this compound B1->B2 B3 Filtration B2->B3 B4 Scintillation Counting B3->B4 B5 Determine Ki B4->B5 F1 Cell Seeding & Dye Loading F2 Incubation with This compound F1->F2 F3 Agonist Stimulation F2->F3 F4 Fluorescence Measurement F3->F4 F5 Determine IC50 F4->F5 M1 Cell Culture & Serum Starvation M2 Incubation with This compound & Bombesin M1->M2 M3 [³H]Thymidine Incorporation M2->M3 M4 Cell Harvesting M3->M4 M5 Scintillation Counting M4->M5 M6 Determine IC50 M5->M6

Caption: General experimental workflows for the characterization of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the GRP/bombesin receptor. Its high potency and selectivity make it a standard antagonist in studies of bombesin-mediated physiological and pathophysiological processes. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers working with this important compound. Further studies to fully delineate its in vivo efficacy and safety profile will be crucial for any potential therapeutic development.

References

Pharmacological Profile of ICI 216140: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 216140 is a potent and selective antagonist of the bombesin/gastrin-releasing peptide (GRP) receptor. As a synthetic peptide analog, it has been instrumental in elucidating the physiological and pathological roles of the bombesin family of peptides. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding characteristics, and effects in both in vitro and in vivo models. Detailed experimental protocols and visualizations of key pathways are included to support further research and drug development efforts.

Mechanism of Action

This compound exerts its antagonist effects by competitively binding to bombesin receptors, thereby preventing the binding of endogenous ligands such as GRP and neuromedin B (NMB). Bombesin receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to Gαq/11 and Gα12/13 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC).

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of downstream cellular responses, including smooth muscle contraction, secretion, and cell proliferation. By blocking the initial binding of bombesin-like peptides, this compound effectively inhibits this entire signaling pathway.

Signaling Pathway Diagram

Bombesin Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Bombesin/GRP Bombesin/GRP Bombesin_Receptor Bombesin Receptor (BB1/BB2/BB3) Bombesin/GRP->Bombesin_Receptor Binds G_Protein Gq/11, G12/13 Bombesin_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol PIP2->DAG IP3 Inositol Trisphosphate PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates ICI_216140 This compound ICI_216140->Bombesin_Receptor Blocks ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Proliferation, Secretion) Ca2->Cellular_Response Modulates PKC->Cellular_Response Phosphorylates Targets

Caption: Bombesin receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data

ParameterValueCell Line/SystemReference
IC50~2 nMSwiss 3T3 cells (GRP-mediated growth response)[1]

Note: Further studies are required to determine the precise binding affinities (Ki) of this compound for the BB1, BB2, and BB3 receptor subtypes and its selectivity against a broader panel of GPCRs.

Experimental Protocols

In Vitro: Swiss 3T3 Cell Proliferation Assay

This assay is used to determine the ability of bombesin antagonists to inhibit the mitogenic effects of bombesin or GRP on Swiss 3T3 fibroblasts.

Materials:

  • Swiss 3T3 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Bombesin or Gastrin-Releasing Peptide (GRP)

  • This compound

  • [³H]Thymidine

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture Swiss 3T3 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells into 24-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere and become quiescent over 24-48 hours in low serum (0.5% FBS) medium.

  • Treatment:

    • Pre-incubate the quiescent cells with varying concentrations of this compound for 30 minutes.

    • Add a fixed, sub-maximal concentration of bombesin or GRP (e.g., 1 nM) to the wells.

    • Include control wells with no treatment, bombesin/GRP alone, and this compound alone.

  • [³H]Thymidine Incorporation: After 18-24 hours of incubation with the treatments, add [³H]thymidine (1 µCi/well) and incubate for an additional 4 hours.

  • Harvesting and Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Precipitate the DNA by adding cold 5% TCA and incubating at 4°C for 30 minutes.

    • Wash the precipitate twice with cold ethanol.

    • Solubilize the DNA by adding 0.1 M NaOH.

  • Quantification: Transfer the solubilized DNA to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the maximal stimulation induced by bombesin/GRP alone. Calculate the IC50 value for this compound.

In Vivo: Bombesin-Stimulated Amylase Secretion in Rats

This in vivo assay assesses the ability of a bombesin antagonist to inhibit bombesin-induced pancreatic enzyme secretion.

Materials:

  • Male Wistar rats (200-250 g)

  • Bombesin

  • This compound

  • Urethane (anesthetic)

  • Surgical instruments

  • Peristaltic pump

  • Amylase activity assay kit

Procedure:

  • Animal Preparation:

    • Fast the rats overnight with free access to water.

    • Anesthetize the rats with urethane (1.25 g/kg, intraperitoneally).

    • Perform a tracheotomy to ensure a clear airway.

    • Cannulate the jugular vein for intravenous infusions.

    • Cannulate the common bile-pancreatic duct at the sphincter of Oddi to collect pancreatic juice.

  • Experimental Setup:

    • Maintain the body temperature of the rat at 37°C using a heating pad.

    • Infuse saline intravenously at a constant rate using a peristaltic pump.

  • Experimental Protocol:

    • Collect basal pancreatic juice for a 30-minute period.

    • Administer this compound subcutaneously or intravenously.

    • After a pre-determined time (e.g., 30 minutes), begin a continuous intravenous infusion of bombesin at a dose known to stimulate amylase secretion.

    • Collect pancreatic juice in 15-minute fractions for the duration of the bombesin infusion.

  • Sample Analysis:

    • Measure the volume of each pancreatic juice sample.

    • Determine the amylase concentration in each sample using a standard amylase activity assay.

  • Data Analysis:

    • Calculate the total amylase output (volume x concentration) for each collection period.

    • Compare the amylase output in rats treated with this compound and bombesin to those treated with bombesin alone.

    • Express the inhibitory effect as a percentage reduction in bombesin-stimulated amylase secretion.

Experimental Workflow Diagram

In Vivo Amylase Secretion Assay Workflow A Animal Preparation (Fasting, Anesthesia, Cannulation) B Basal Pancreatic Juice Collection A->B C Administration of This compound B->C D Bombesin Infusion C->D E Pancreatic Juice Collection (Fractions) D->E F Amylase Activity Measurement E->F G Data Analysis (Inhibition Calculation) F->G

Caption: Workflow for the in vivo bombesin-stimulated amylase secretion assay.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of bombesin receptors in health and disease. Its potent antagonist activity at the bombesin/GRP receptor makes it a lead compound for the development of therapeutics targeting conditions where these receptors are overexpressed or dysregulated, such as in certain types of cancer. The detailed protocols and pathway information provided in this guide are intended to facilitate further research into the therapeutic potential of bombesin receptor antagonists. Further characterization of its binding affinity, selectivity, and pharmacokinetic profile is warranted to fully understand its pharmacological properties.

References

In-Depth Technical Guide: ICI 216140, a Potent Gastrin-Releasing Peptide Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of ICI 216140, a potent and selective antagonist of the Gastrin-Releasing Peptide (GRP) receptor. GRP, and its amphibian homolog bombesin, are neuropeptides that play significant roles in various physiological processes, including gastrointestinal functions, central nervous system regulation, and cell proliferation. The GRP receptor (GRPR), a G-protein coupled receptor, is notably overexpressed in a variety of human cancers, making it a compelling target for oncological therapeutic development. This compound, by competitively inhibiting GRP binding, offers a valuable tool for investigating GRP-mediated signaling and as a potential therapeutic agent for inhibiting tumor growth. This document details the mechanism of action of this compound, presents its known quantitative inhibitory data, outlines key experimental protocols for its characterization, and provides visual representations of its interaction with the GRP signaling pathway and relevant experimental workflows.

Core Compound Information

  • Compound Name: this compound

  • Chemical Name: N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe

  • Molecular Formula: C₄₅H₆₅N₁₃O₈

  • Mechanism of Action: Competitive antagonist of the Gastrin-Releasing Peptide Receptor (GRPR).

Quantitative Inhibitory Data

The inhibitory potency of this compound has been characterized in several functional assays. The following table summarizes the available quantitative data.

Assay TypeCell Line/SystemAgonistParameterValueReference
Mitogenesis AssaySwiss 3T3 fibroblastsBombesin/GRPIC₅₀~2 nM[1]
Amylase SecretionRat PancreasBombesinIn vivo InhibitionEffective at 2.0 mg/kg (s.c.)[1]
Receptor Binding--KᵢNot Reported-

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by competitively binding to the GRP receptor, thereby preventing the binding of the endogenous ligand, GRP. The GRP receptor is a Gq-protein coupled receptor. Upon GRP binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is crucial for cell survival. By blocking the initial binding of GRP, this compound effectively inhibits this entire downstream signaling cascade.

GRP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm Cytoplasm GRPR GRP Receptor (GRPR) Gq Gq protein GRPR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates GRP Gastrin-Releasing Peptide (GRP) GRP->GRPR Binds ICI216140 This compound ICI216140->GRPR Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK/ERK Pathway Ca2->MAPK Activates PKC->MAPK Activates Proliferation Cell Proliferation MAPK->Proliferation Promotes

Caption: GRP Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments to characterize the inhibitory activity of this compound are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity of this compound to the GRP receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Workflow prep Prepare Cell Membranes (Expressing GRPR) incubation Incubate Membranes with: - Radiolabeled GRP analogue (e.g., ¹²⁵I-GRP) - Varying concentrations of this compound prep->incubation separation Separate Bound and Free Ligand (e.g., Filtration) incubation->separation quantification Quantify Radioactivity of Bound Ligand separation->quantification analysis Data Analysis: - Plot % Inhibition vs. [this compound] - Calculate IC₅₀ and Kᵢ quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues known to express the GRP receptor (e.g., Swiss 3T3 cells, pancreatic acini, or tumor cell lines) in a suitable buffer and prepare a membrane fraction by differential centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled GRP analog (e.g., ¹²⁵I-Tyr⁴-bombesin) and a range of concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled GRP).

  • Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand using a filtration method (e.g., vacuum filtration through glass fiber filters).

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit GRP-induced increases in intracellular calcium concentration.

Calcium_Mobilization_Workflow cell_prep Culture GRPR-expressing cells in a microplate dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) cell_prep->dye_loading pre_incubation Pre-incubate cells with varying concentrations of this compound dye_loading->pre_incubation stimulation Stimulate cells with a fixed concentration of GRP pre_incubation->stimulation measurement Measure fluorescence intensity over time using a plate reader stimulation->measurement analysis Data Analysis: - Determine peak fluorescence response - Plot % Inhibition vs. [this compound] - Calculate IC₅₀ measurement->analysis

Caption: Workflow for a calcium mobilization assay.

Methodology:

  • Cell Culture: Plate cells expressing the GRP receptor in a clear-bottom, black-walled multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form.

  • Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of this compound for a defined period.

  • Stimulation and Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads. Inject a fixed concentration of GRP into the wells to stimulate the cells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage inhibition of the GRP-induced calcium response by this compound at each concentration. Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression.

In Vivo Tumor Growth Inhibition Study

This assay evaluates the efficacy of this compound in suppressing the growth of GRP receptor-positive tumors in an animal model.

Tumor_Growth_Workflow inoculation Inoculate immunodeficient mice with GRPR-positive tumor cells (e.g., subcutaneously) tumor_growth Allow tumors to grow to a palpable size inoculation->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer this compound or vehicle (e.g., daily subcutaneous injections) randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint At the end of the study, sacrifice mice and excise tumors monitoring->endpoint analysis Data Analysis: - Compare tumor growth curves - Analyze final tumor weights endpoint->analysis

Caption: Workflow for an in vivo tumor growth inhibition study.

Methodology:

  • Tumor Cell Inoculation: Subcutaneously inject a suspension of GRP receptor-positive tumor cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups (e.g., vehicle control and different doses of this compound).

  • Treatment Administration: Administer this compound or the vehicle control to the mice according to a predefined schedule (e.g., daily subcutaneous injections).

  • Monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.

Conclusion

This compound is a well-characterized, potent antagonist of the GRP receptor with demonstrated in vitro and in vivo activity. Its ability to inhibit GRP-mediated signaling pathways makes it an invaluable research tool for elucidating the physiological and pathological roles of GRP. Furthermore, given the overexpression of GRP receptors in numerous cancers, this compound and similar GRP antagonists hold significant promise for the development of targeted cancer therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of compounds. Further investigation into the precise binding kinetics and the exploration of its therapeutic potential in various cancer models are warranted.

References

In-vitro Characterization of ICI 216140: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 216140 is a potent and selective peptide antagonist of the gastrin-releasing peptide (GRP) receptor, also known as the bombesin receptor subtype 2 (BB2). As a member of the bombesin family of peptides, GRP and its receptors are implicated in a variety of physiological and pathophysiological processes, including cell proliferation, smooth muscle contraction, and neurotransmission. Their overexpression in certain cancers has made them an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant signaling pathways.

Core Data Summary

The in-vitro activity of this compound has been primarily characterized by its antagonist potency at the GRP receptor. While comprehensive data on its binding affinity across all bombesin receptor subtypes is limited in the public domain, the available information highlights its significant and selective action at the BB2 receptor.

ParameterReceptor SubtypeValueCell Line/SystemReference
IC50 GRP Receptor (BB2)~2 nMSwiss 3T3 cells[1]
Binding Affinity (Ki) GRP Receptor (BB2)Data not available-
Binding Affinity (Ki) Neuromedin B Receptor (BB1)Data not available-
Binding Affinity (Ki) Bombesin Receptor Subtype 3 (BB3)Data not available-
Functional Activity Neuromedin B Receptor (BB1)Agonist activity reported, but quantitative data (EC50) not availableBALB 3T3 cells transfected with human NMB receptors

Signaling Pathways

The GRP receptor (BB2) is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq and Gα12/13 families of G proteins. Antagonism of this receptor by this compound inhibits these downstream signaling cascades.

GRP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GRP GRP GRPR GRP Receptor (BB2) GRP->GRPR Binds & Activates ICI216140 This compound ICI216140->GRPR Binds & Blocks Gaq Gαq/11 GRPR->Gaq Ga1213 Gα12/13 GRPR->Ga1213 PLC PLC Gaq->PLC RhoGEF RhoGEF Ga1213->RhoGEF PKC PKC PLC->PKC ERK ERK PKC->ERK Rho Rho RhoGEF->Rho JNK_p38 JNK/p38 Rho->JNK_p38 Cellular_Response Cellular Responses (Proliferation, etc.) ERK->Cellular_Response JNK_p38->Cellular_Response

Caption: GRP Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the in-vitro characterization of this compound are outlined below. These are based on established methodologies for studying bombesin receptor antagonists.

Competitive Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of this compound for different bombesin receptor subtypes.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing BB1, BB2, or BB3 receptors Incubate Incubate membranes, radioligand, and this compound at room temperature Membrane_Prep->Incubate Radioligand Prepare radioligand (e.g., [125I]-Tyr4-bombesin) Radioligand->Incubate ICI216140_Dilutions Prepare serial dilutions of this compound ICI216140_Dilutions->Incubate Filtration Separate bound from free radioligand via rapid filtration Incubate->Filtration Wash Wash filters to remove non-specific binding Filtration->Wash Counting Quantify bound radioactivity using a gamma counter Wash->Counting Competition_Curve Generate competition curve (% specific binding vs. [this compound]) Counting->Competition_Curve IC50_Ki Calculate IC50 and Ki values Competition_Curve->IC50_Ki

Caption: Workflow for a Competitive Radioligand Binding Assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing human bombesin receptor subtypes (BB1, BB2, or BB3) in appropriate media.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • Add a constant concentration of a suitable radioligand (e.g., [125I]-Tyr4-bombesin, typically at a concentration close to its Kd).

    • Add increasing concentrations of this compound to the experimental wells.

    • For total binding, add only the radioligand and membranes.

    • For non-specific binding, add the radioligand, membranes, and a high concentration of a non-labeled bombesin agonist (e.g., 1 µM GRP).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value from the competition curve using non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit GRP-induced increases in intracellular calcium, confirming its antagonist activity.

Calcium_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Seed cells expressing GRP receptor in a 96-well plate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Pre_incubation Pre-incubate cells with This compound or vehicle Dye_Loading->Pre_incubation Compound_Prep Prepare serial dilutions of this compound and a fixed concentration of GRP Compound_Prep->Pre_incubation GRP_Addition Add GRP to stimulate calcium release Pre_incubation->GRP_Addition Fluorescence_Reading Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) GRP_Addition->Fluorescence_Reading Response_Curve Plot GRP response vs. [this compound] Fluorescence_Reading->Response_Curve IC50_Calc Calculate IC50 for inhibition Response_Curve->IC50_Calc

Caption: Workflow for a Calcium Mobilization Assay.

Methodology:

  • Cell Preparation:

    • Seed cells expressing the GRP receptor (e.g., Swiss 3T3 or a recombinant cell line) into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

    • Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a solution of GRP at a concentration that elicits a submaximal response (e.g., EC80).

    • Using a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation), first add the different concentrations of this compound (or vehicle control) to the wells and incubate for a short period (e.g., 15-30 minutes).

    • Next, inject the GRP solution into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response seen with GRP alone (100%) and a baseline control (0%).

    • Plot the percentage of GRP response as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value for the inhibition of the GRP-induced calcium response using non-linear regression.

Conclusion

This compound is a potent antagonist of the GRP receptor (BB2) with an IC50 in the low nanomolar range. While its full selectivity profile across all bombesin receptor subtypes requires further elucidation with comprehensive binding studies, it serves as a valuable tool for investigating the physiological and pathological roles of the GRP receptor. The experimental protocols detailed in this guide provide a framework for the continued in-vitro characterization of this compound and other novel bombesin receptor modulators.

References

In-Vivo Effects of ICI 216140 Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 216140 is a potent and selective antagonist of the bombesin/gastrin-releasing peptide (GRP) receptor. Bombesin and GRP are regulatory peptides that exert a wide range of physiological effects in the gastrointestinal, central nervous, and endocrine systems. By blocking the actions of these peptides, this compound serves as a valuable pharmacological tool for elucidating the in-vivo functions of the bombesin/GRP signaling pathway and holds potential for therapeutic applications in conditions where this pathway is dysregulated. This technical guide provides a comprehensive overview of the in-vivo effects of this compound administration, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological and experimental frameworks.

Core Principles of this compound Action

This compound is a synthetic peptide analog that competitively binds to bombesin/GRP receptors, thereby preventing the binding of the endogenous ligands, bombesin and GRP. The primary mechanism of action of this compound is the blockade of the GRP-preferring receptor (GRPR), also known as the BB2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a cascade of intracellular signaling events.

Signaling Pathway of the Gastrin-Releasing Peptide Receptor (GRPR)

The binding of GRP or bombesin to the GRPR triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gq/11 family. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events can subsequently lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately influencing cellular processes such as secretion, muscle contraction, and cell proliferation. This compound, by acting as an antagonist, prevents the initiation of this signaling cascade.

GRPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GRP_Bombesin GRP / Bombesin GRPR GRPR (BB2) GRP_Bombesin->GRPR Binds & Activates Gq_11 Gq/11 GRPR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Secretion, Proliferation) Ca_release->Cellular_Response MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway MAPK_Pathway->Cellular_Response ICI_216140 This compound ICI_216140->GRPR Binds & Blocks

Caption: Simplified signaling pathway of the Gastrin-Releasing Peptide Receptor (GRPR).

Quantitative In-Vivo Effects of this compound Administration

The primary and most well-documented in-vivo effect of this compound is the antagonism of bombesin/GRP-induced physiological responses. The following table summarizes the available quantitative data from in-vivo studies.

Physiological SystemAnimal ModelAgonist (Stimulant)This compound Dose & RouteObserved EffectReference
Gastrointestinal RatBombesin2.0 mg/kg (s.c.)Reduced bombesin-stimulated pancreatic amylase secretion to basal levels.[1]Camble et al., 1989

Note: Further quantitative data on the in-vivo effects of this compound are limited in the publicly available literature. The majority of studies utilize this compound as a tool to probe the physiological roles of bombesin/GRP, often reporting qualitative rather than extensive dose-response data.

Detailed Experimental Protocols

Antagonism of Bombesin-Stimulated Pancreatic Secretion in Rats

This protocol is a representative example based on published methodologies for studying the effects of bombesin antagonists on pancreatic secretion in rats.

1. Animals:

  • Species: Male Sprague-Dawley or Wistar rats.

  • Weight: 250-350 g.

  • Housing: Housed in individual cages in a temperature-controlled room (22 ± 1°C) with a 12-hour light/dark cycle.

  • Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

  • Fasting: Rats should be fasted for 18-24 hours before the experiment, with free access to water.

2. Surgical Preparation (for conscious animal studies):

  • Under appropriate anesthesia (e.g., isoflurane), a midline laparotomy is performed.

  • The common bile-pancreatic duct is cannulated with a polyethylene catheter for the collection of pancreatic juice.

  • A second catheter may be placed in the duodenum for the return of bile and pancreatic juice to maintain physiological conditions.

  • A catheter is inserted into the jugular vein for intravenous infusions.

  • All catheters are exteriorized through the back of the neck.

  • Animals are allowed to recover for 3-5 days before the experiment.

3. Drug Preparation and Administration:

  • This compound: Dissolve in a suitable vehicle, such as sterile saline (0.9% NaCl). The final concentration should be prepared to deliver the desired dose in a small volume (e.g., 0.1-0.5 mL).

  • Bombesin: Dissolve in sterile saline.

  • Administration:

    • This compound is administered subcutaneously (s.c.) in the dorsal neck region.

    • Bombesin is typically administered as a continuous intravenous (i.v.) infusion to stimulate pancreatic secretion.

4. Experimental Procedure:

  • Place the conscious, restrained rat in a suitable experimental cage.

  • Begin collecting basal pancreatic juice for a control period (e.g., 30-60 minutes).

  • Administer this compound (e.g., 2.0 mg/kg, s.c.) or vehicle.

  • After a pre-treatment period (e.g., 15-30 minutes), begin the intravenous infusion of bombesin at a dose known to produce a submaximal stimulation of pancreatic secretion (e.g., 1 µg/kg/h).

  • Collect pancreatic juice in pre-weighed tubes at regular intervals (e.g., every 15 or 30 minutes) for the duration of the bombesin infusion (e.g., 2-3 hours).

  • Measure the volume of pancreatic juice collected.

5. Sample Analysis:

  • Amylase Activity: Determine the amylase concentration in the collected pancreatic juice using a standard biochemical assay (e.g., the Phadebas amylase test).

  • Data Expression: Express the results as amylase output (Units/time interval).

Experimental Workflow for In-Vivo Administration and Analysis

The following diagram illustrates a typical workflow for an in-vivo study investigating the effects of this compound.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Rats, 1 week) Surgical_Preparation Surgical Preparation (if required) (e.g., Cannulation) Animal_Acclimatization->Surgical_Preparation Fasting Fasting (18-24 hours) Surgical_Preparation->Fasting Baseline_Measurement Baseline Physiological Measurement (e.g., Pancreatic Secretion) Fasting->Baseline_Measurement Drug_Preparation Drug Preparation (this compound & Agonist in Vehicle) ICI_216140_Admin This compound Administration (Subcutaneous) Drug_Preparation->ICI_216140_Admin Agonist_Challenge Agonist Challenge (e.g., Bombesin Infusion) Drug_Preparation->Agonist_Challenge Baseline_Measurement->ICI_216140_Admin ICI_216140_Admin->Agonist_Challenge Data_Collection Data & Sample Collection (e.g., Pancreatic Juice, Blood) Agonist_Challenge->Data_Collection Sample_Analysis Sample Analysis (e.g., Amylase Assay) Data_Collection->Sample_Analysis Data_Analysis Data Analysis & Interpretation Sample_Analysis->Data_Analysis

Caption: General experimental workflow for in-vivo studies with this compound.

Logical Relationships and Rationale for In-Vivo Studies

The in-vivo administration of this compound is primarily driven by the need to understand the physiological and pathophysiological roles of the bombesin/GRP signaling system. The following diagram illustrates the logical framework behind these investigations.

Logical_Relationships cluster_background Background Knowledge cluster_hypothesis Hypothesis cluster_experimental_design Experimental Design cluster_outcomes Potential Outcomes & Implications GRP_Physiology Bombesin/GRP has diverse physiological effects Antagonist_Effect A selective GRPR antagonist will block the in-vivo effects of bombesin/GRP GRP_Physiology->Antagonist_Effect GRP_Pathophysiology Dysregulation of GRP signaling implicated in diseases (e.g., cancer) GRP_Pathophysiology->Antagonist_Effect Develop_Antagonist Develop a potent and selective GRPR antagonist (this compound) Antagonist_Effect->Develop_Antagonist InVivo_Model Select an appropriate in-vivo model (e.g., rat pancreatic secretion model) Develop_Antagonist->InVivo_Model Administer_Drugs Administer this compound followed by a bombesin/GRP challenge InVivo_Model->Administer_Drugs Measure_Outcome Measure a relevant physiological outcome (e.g., amylase secretion) Administer_Drugs->Measure_Outcome Elucidate_Physiology Elucidate the physiological role of endogenous bombesin/GRP Measure_Outcome->Elucidate_Physiology Therapeutic_Potential Assess the therapeutic potential of GRPR antagonism in disease models Measure_Outcome->Therapeutic_Potential Tool_Compound Validate this compound as a pharmacological tool for future research Measure_Outcome->Tool_Compound

Caption: Logical framework for in-vivo studies of this compound.

Conclusion

This compound is a powerful tool for investigating the in-vivo roles of the bombesin/GRP signaling pathway. Its primary documented effect is the potent antagonism of bombesin-stimulated pancreatic secretion in rats. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the design and interpretation of future in-vivo studies involving this compound and other bombesin/GRP receptor antagonists. Further research is warranted to expand the quantitative understanding of its effects on other physiological systems and to explore its full therapeutic potential.

References

An In-depth Technical Guide to Ici 216140 and its Role in Cell Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ici 216140 is a potent and selective antagonist of the bombesin/gastrin-releasing peptide (GRP) receptor, a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including cell growth, gastrointestinal functions, and cancer. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in modulating key cell signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the bombesin/GRP receptor system.

Introduction

This compound, chemically identified as N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe, is a synthetic peptide analog of the C-terminal fragment of bombesin/GRP, lacking the final methionine residue.[1] This modification is crucial for its antagonistic properties.[1] As an antagonist, this compound effectively blocks the binding of endogenous ligands like GRP to its receptor, thereby inhibiting the initiation of downstream intracellular signaling cascades. The GRP receptor is known to be overexpressed in several types of cancer, making it a promising target for therapeutic intervention.

Physicochemical Properties

PropertyValue
Chemical Name N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe
Molecular Formula C₄₅H₆₅N₁₃O₈
Molecular Weight 916.09 g/mol
CAS Number 124001-41-8

Mechanism of Action and Cell Signaling

This compound exerts its effects by competitively inhibiting the binding of bombesin and GRP to their cognate G protein-coupled receptors (GPCRs), primarily the GRP receptor (GRPR or BB2). Upon agonist binding, the GRP receptor typically activates the Gαq subunit, which in turn stimulates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This transient increase in cytosolic Ca²⁺ is a critical signaling event that activates various downstream effectors.

  • DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC).

  • MAPK/ERK Pathway: Activation of the GRP receptor also leads to the stimulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, a key regulator of cell proliferation, differentiation, and survival.

By blocking the initial ligand-receptor interaction, this compound effectively abrogates these downstream signaling events.

Signaling Pathway Diagram

GRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Bombesin/GRP Bombesin/GRP GRPR GRP Receptor (BB2) Bombesin/GRP->GRPR Binds & Activates This compound This compound This compound->GRPR Blocks Gq Gαq GRPR->Gq Activates MAPK_Cascade MAPK/ERK Cascade GRPR->MAPK_Cascade Other pathways PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates PKC->MAPK_Cascade Proliferation Cell Proliferation MAPK_Cascade->Proliferation

Caption: GRP Receptor Signaling and Inhibition by this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

ParameterCell Line/SystemValueReference
IC₅₀ (Growth Response) Swiss 3T3 cells~2 nM[1]

Note: Further quantitative data on binding affinities (Ki) for specific bombesin receptor subtypes and IC₅₀/EC₅₀ values for inhibition of downstream signaling events are areas for ongoing research.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound for bombesin receptors.

Materials:

  • Cell membranes expressing bombesin receptors (e.g., from Swiss 3T3 cells or transfected cell lines).

  • Radiolabeled ligand (e.g., ¹²⁵I-[Tyr⁴]-bombesin).

  • This compound and other competing ligands.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound and a saturating concentration of the radiolabeled ligand in binding buffer.

  • In a microtiter plate, combine the cell membrane preparation, radiolabeled ligand, and varying concentrations of this compound.

  • To determine non-specific binding, include a set of wells with a high concentration of unlabeled bombesin.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using a non-linear regression analysis to determine the Ki value for this compound.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.[2][3][4]

Materials:

  • Cells expressing GRP receptors (e.g., Swiss 3T3, PC-3).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[2][3][4]

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • Bombesin or GRP as the agonist.

  • This compound.

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities.

Procedure:

  • Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.

  • Remove the culture medium and incubate the cells with the loading buffer in the dark at 37°C for 30-60 minutes.

  • Wash the cells with HBSS to remove extracellular dye.

  • Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

  • Add the agonist (bombesin or GRP) to the wells and immediately begin recording the fluorescence ratio over time.

  • Analyze the data to determine the peak fluorescence ratio and calculate the dose-dependent inhibition by this compound to determine its IC₅₀.

Western Blot for Phospho-ERK Inhibition

This protocol assesses the effect of this compound on the phosphorylation of ERK, a downstream target of GRP receptor signaling.

Materials:

  • Cells expressing GRP receptors.

  • Serum-free culture medium.

  • Bombesin or GRP.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer buffer and apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Plate cells and grow to 80-90% confluency.

  • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

  • Pre-treat the cells with various concentrations of this compound.

  • Stimulate the cells with bombesin or GRP for a short period (e.g., 5-10 minutes).

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature the protein samples and resolve them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.

  • Quantify the band intensities to determine the dose-dependent inhibition of ERK phosphorylation by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_assays Assays Cell_Culture Cell Culture (GRP Receptor Expressing) Serum_Starvation Serum Starvation (for p-ERK assay) Cell_Culture->Serum_Starvation Dye_Loading Fura-2 AM Loading (for Ca²⁺ assay) Cell_Culture->Dye_Loading Pre_incubation Pre-incubation with This compound Serum_Starvation->Pre_incubation Dye_Loading->Pre_incubation Agonist_Addition Agonist Addition (Bombesin/GRP) Pre_incubation->Agonist_Addition Ca_Assay Calcium Mobilization Measurement Agonist_Addition->Ca_Assay Cell_Lysis Cell Lysis Agonist_Addition->Cell_Lysis Western_Blot Western Blot (p-ERK/Total ERK) Cell_Lysis->Western_Blot

Caption: General workflow for studying this compound's effect on cell signaling.

Conclusion

This compound is a valuable research tool for investigating the roles of the bombesin/GRP receptor in health and disease. Its potent antagonistic activity allows for the effective blockade of GRP-mediated signaling pathways, including PLC activation, calcium mobilization, and MAPK/ERK signaling. The experimental protocols provided in this guide offer a framework for further characterization of this compound and the development of novel therapeutics targeting the GRP receptor. Future research should focus on determining the binding affinities of this compound for all bombesin receptor subtypes and quantifying its inhibitory potency on specific downstream signaling events to fully elucidate its pharmacological profile.

References

In-Depth Technical Guide: Structural and Functional Analysis of the Ici 216140 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ici 216140 is a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2). This technical guide provides a comprehensive overview of the structural characteristics, mechanism of action, and experimental evaluation of this compound. Detailed experimental protocols for key assays and a summary of its quantitative data are presented to facilitate further research and development of this and related peptide antagonists.

Introduction

Gastrin-releasing peptide (GRP) and its amphibian homolog bombesin are neuropeptides that mediate a variety of physiological effects, including smooth muscle contraction, hormone secretion, and cellular proliferation, through their interaction with specific G protein-coupled receptors (GPCRs). The GRP receptor is overexpressed in several types of cancer, making it a promising target for cancer therapy. This compound has emerged as a valuable tool for studying the physiological roles of GRP and as a potential therapeutic agent.

Structural Characteristics of this compound

This compound is a synthetic heptapeptide analog of the C-terminal fragment of bombesin. Its structure is characterized by specific amino acid substitutions and modifications designed to enhance its antagonist activity and stability.

Chemical Structure: N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe

These modifications, particularly the N-terminal isobutyryl group and the D-alanine substitution, contribute to its potent antagonist properties.

Mechanism of Action

This compound functions as a competitive antagonist at the GRP receptor. By binding to the receptor, it blocks the binding of the endogenous agonist, GRP, thereby inhibiting the downstream signaling cascade. The GRP receptor is a canonical GPCR that couples to Gαq proteins. Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway is integral to the mitogenic and secretagogue effects of GRP.

Signaling Pathway Diagram

GRP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GRPR GRP Receptor (GRPR) (BB2) Gq Gαq GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular release) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (Proliferation, Secretion) Ca->Cellular_Response PKC->Cellular_Response GRP GRP / Bombesin (Agonist) GRP->GRPR Binds and Activates Ici216140 This compound (Antagonist) Ici216140->GRPR Binds and Blocks

GRP Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various experimental assays.

Assay Cell Line / Model Parameter Value Reference
GRP Receptor BindingSwiss 3T3 CellsIC₅₀~2 nM[1]
In Vivo Amylase SecretionRat ModelEffective Dose2.0 mg/kg (s.c.)[1]

IC₅₀: Half maximal inhibitory concentration. s.c.: subcutaneous administration.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Bombesin-Stimulated Mitogenesis Assay in Swiss 3T3 Cells

This assay measures the ability of this compound to inhibit the proliferative effect of bombesin on Swiss 3T3 fibroblasts.

Experimental Workflow Diagram

Mitogenesis_Assay_Workflow A 1. Seed Swiss 3T3 cells in 96-well plates B 2. Serum-starve cells to induce quiescence A->B C 3. Pre-incubate with This compound (or vehicle) B->C D 4. Stimulate with Bombesin C->D E 5. Add [³H]thymidine D->E F 6. Incubate and harvest cells E->F G 7. Measure [³H]thymidine incorporation via scintillation counting F->G

Workflow for Bombesin-Stimulated Mitogenesis Assay

Protocol:

  • Cell Culture: Swiss 3T3 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Serum Starvation: To synchronize the cells in the G₀/G₁ phase, the culture medium is replaced with serum-free DMEM for 24-48 hours.

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 30 minutes at 37°C.

  • Agonist Stimulation: Bombesin is added to the wells at a final concentration that elicits a submaximal mitogenic response (e.g., 10 nM).

  • [³H]thymidine Incorporation: After 18-24 hours of incubation with bombesin, [³H]thymidine (1 µCi/well) is added, and the cells are incubated for an additional 4 hours.

  • Cell Harvesting and Measurement: The cells are washed with ice-cold phosphate-buffered saline (PBS), followed by precipitation with 5% trichloroacetic acid (TCA). The acid-insoluble material is then solubilized in 0.1 M NaOH, and the incorporated radioactivity is measured using a liquid scintillation counter.

Bombesin-Stimulated Amylase Release from Isolated Rat Pancreatic Acini

This ex vivo assay assesses the ability of this compound to block bombesin-induced amylase secretion from pancreatic acinar cells.

Experimental Workflow Diagram

Amylase_Release_Workflow A 1. Isolate pancreas from rat B 2. Digest tissue with collagenase to obtain pancreatic acini A->B C 3. Pre-incubate acini with This compound (or vehicle) B->C D 4. Stimulate with Bombesin C->D E 5. Separate acini from supernatant by centrifugation D->E F 6. Measure amylase activity in the supernatant E->F

Workflow for Amylase Release Assay

Protocol:

  • Isolation of Pancreatic Acini:

    • A male Sprague-Dawley rat is euthanized, and the pancreas is surgically removed and placed in ice-cold HEPES-buffered Ringer solution (HBS).

    • The pancreas is minced and digested with collagenase (e.g., Type V, 50-100 U/mL) in HBS with gentle shaking at 37°C for 30-60 minutes.

    • The digestion is stopped by adding cold HBS with 1% bovine serum albumin (BSA). The acini are dispersed by gentle pipetting and filtered through a nylon mesh.

    • The acini are washed by centrifugation and resuspended in fresh HBS.

  • Amylase Release Assay:

    • Aliquots of the acinar suspension are pre-incubated with various concentrations of this compound or vehicle for 15 minutes at 37°C.

    • Bombesin is then added at a final concentration of, for example, 1 nM, and the incubation is continued for 30 minutes.

    • The reaction is stopped by placing the tubes on ice and centrifuging to pellet the acini.

    • The supernatant is collected, and the amylase activity is measured using a commercially available kit, typically based on the cleavage of a chromogenic substrate.

    • Results are expressed as a percentage of the total amylase content, which is determined by lysing a parallel set of acini.

Radioligand Binding Assay for GRP Receptor

This assay determines the binding affinity of this compound to the GRP receptor.

Protocol:

  • Membrane Preparation:

    • Swiss 3T3 cells are grown to confluence, harvested, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the binding buffer.

  • Binding Assay:

    • In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled GRP analog (e.g., [¹²⁵I]-Tyr⁴-bombesin) and varying concentrations of unlabeled this compound.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GRP or bombesin.

    • The mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis:

    • The IC₅₀ value is determined by non-linear regression analysis of the competition binding data.

Conclusion

This compound is a well-characterized, potent antagonist of the GRP receptor. Its utility in elucidating the physiological and pathophysiological roles of the GRP/bombesin system is well-established. The detailed structural information and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of pharmacology, oncology, and drug development, facilitating further investigation into the therapeutic potential of GRP receptor antagonists.

References

An In-depth Technical Guide to the Binding Affinity of ICI 216140 with Gastrin-Releasing Peptide (GRP) Receptors

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the binding characteristics of the antagonist ICI 216140 to the Gastrin-Releasing Peptide (GRP) receptor. Tailored for researchers, scientists, and professionals in drug development, this document details the quantitative binding data, experimental methodologies for its determination, and the associated cellular signaling pathways.

Quantitative Binding Affinity Data

This compound is a potent and selective antagonist for the GRP receptor, also known as the bombesin receptor subtype 2 (BB2). Its binding affinity is typically determined through competitive radioligand binding assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify its potency.

CompoundReceptorCell Line/TissueRadioligandParameterValue
This compoundGRP Receptor (BB2)Swiss 3T3 cells[¹²⁵I]Tyr⁴-bombesin or [¹²⁵I]-GRPIC₅₀~2 nM

Table 1: Binding Affinity of this compound to the GRP Receptor. The IC50 value represents the concentration of this compound required to displace 50% of the specific binding of the radiolabeled ligand.

Experimental Protocols

The determination of the binding affinity of this compound is achieved through a competitive radioligand binding assay. The following protocol provides a detailed methodology for conducting such an experiment.

Membrane Preparation from Swiss 3T3 Cells

Swiss 3T3 cells, which endogenously express the GRP receptor, are a common model system for these assays.

  • Cell Culture: Swiss 3T3 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

  • Harvesting: Confluent cells are washed with ice-cold phosphate-buffered saline (PBS) and scraped into a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Homogenization: The cell suspension is homogenized using a Dounce homogenizer or a similar device on ice.

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Washing and Storage: The membrane pellet is washed with and resuspended in a suitable buffer, and protein concentration is determined using a standard method like the Bradford assay. The membrane preparations can be stored at -80°C until use.

Competitive Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the GRP receptor in the prepared cell membranes.

  • Reagents:

    • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).

    • Radioligand: [¹²⁵I]Tyr⁴-bombesin or [¹²⁵I]-GRP at a concentration close to its Kd value.

    • Unlabeled Ligand (Competitor): this compound at a range of concentrations.

    • Non-specific Binding Control: A high concentration of a non-radiolabeled GRP agonist (e.g., 1 µM GRP).

  • Assay Procedure:

    • In a 96-well plate, add the membrane preparation (typically 20-50 µg of protein per well).

    • Add increasing concentrations of this compound.

    • For the determination of non-specific binding, add a saturating concentration of unlabeled GRP.

    • Add the radioligand to all wells.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a wash buffer. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Cell_Culture Swiss 3T3 Cell Culture Harvesting Cell Harvesting Cell_Culture->Harvesting Homogenization Homogenization Harvesting->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane Pellet Centrifugation->Membrane_Pellet Incubation Incubation with Membranes, [¹²⁵I]-Ligand, & this compound Membrane_Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Gamma Counting Washing->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression Data_Processing->Curve_Fitting IC50_Determination IC50 Determination Curve_Fitting->IC50_Determination

Figure 1: Workflow for determining the IC50 of this compound.

GRP Receptor Signaling Pathway

The GRP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq subunit.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of a cascade of intracellular signaling events. This compound, as an antagonist, blocks the initiation of this pathway by preventing agonist binding.

The key steps in the GRP receptor signaling pathway are:

  • G-protein Activation: Agonist binding to the GRP receptor activates the heterotrimeric G-protein, causing the Gαq subunit to exchange GDP for GTP and dissociate from the Gβγ subunits.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG at the membrane synergistically activate Protein Kinase C (PKC).

  • Downstream Effects: Activated PKC phosphorylates a variety of downstream target proteins, leading to the activation of signaling cascades such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. These pathways ultimately regulate cellular processes including cell proliferation, differentiation, and secretion.

GRP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GRP_Receptor GRP Receptor (BB2) G_Protein Gαq/βγ GRP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca²⁺ ER->Ca2_cyto Releases Ca2_ER Ca²⁺ Ca2_cyto->PKC Activates MAPK_Cascade MAPK/ERK Pathway PKC->MAPK_Cascade Activates Cellular_Response Cellular Responses (Proliferation, Secretion) MAPK_Cascade->Cellular_Response Leads to GRP_Agonist GRP Agonist GRP_Agonist->GRP_Receptor Binds & Activates ICI_216140 This compound (Antagonist) ICI_216140->GRP_Receptor Blocks

References

Methodological & Application

Application Notes and Protocols for In-Vivo Studies with ICI 216140

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 216140 is a potent and selective antagonist of the bombesin/gastrin-releasing peptide (BN/GRP) receptor, also known as the BB2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand GRP, triggers a cascade of intracellular signaling pathways involved in cellular proliferation, differentiation, and survival. Notably, the GRP receptor is overexpressed in a variety of human cancers, including those of the prostate, breast, lung, and pancreas, making it an attractive target for cancer therapy. Furthermore, GRP and its receptor are implicated in the central regulation of appetite and energy homeostasis. These application notes provide detailed protocols for in-vivo studies to investigate the efficacy of this compound in cancer xenograft models and its potential role in the modulation of food intake.

Mechanism of Action and Signaling Pathway

This compound competitively binds to the GRP receptor, thereby inhibiting the downstream signaling initiated by GRP. The GRP receptor is coupled to Gαq and Gα12/13 heterotrimeric G proteins. Upon GRP binding, these G proteins activate distinct signaling cascades:

  • Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C-β (PLC-β), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), which then phosphorylates and activates Raf-1, a key component of the mitogen-activated protein kinase (MAPK) cascade. This ultimately leads to the activation of MEK and ERK, promoting cell proliferation and survival.

  • Gα12/13 Pathway: The Gα12/13 pathway involves the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which subsequently activate the small GTPase Rho. Activated Rho plays a crucial role in actin cytoskeleton reorganization, which is essential for cell migration and metastasis. Additionally, Rho signaling can lead to the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, which are involved in cellular stress responses and apoptosis.

By blocking these pathways, this compound is hypothesized to inhibit tumor growth, progression, and metastasis, as well as modulate feeding behavior.

GRP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRP GRP GRPR GRP Receptor (GRPR/BB2) GRP->GRPR Binds & Activates Gaq Gαq GRPR->Gaq Activates Ga1213 Gα12/13 GRPR->Ga1213 Activates ICI216140 This compound ICI216140->GRPR Binds & Inhibits PLCb PLC-β Gaq->PLCb RhoGEF RhoGEF Ga1213->RhoGEF PKC PKC PLCb->PKC Raf1 Raf-1 PKC->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription Rho Rho RhoGEF->Rho JNK JNK Rho->JNK p38 p38 Rho->p38 Actin Actin Cytoskeleton Reorganization Rho->Actin JNK->Transcription p38->Transcription

Figure 1: GRP Receptor Signaling Pathway and Inhibition by this compound.

Application 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Model

This protocol describes a general workflow for assessing the in-vivo anti-cancer activity of this compound in a subcutaneous xenograft mouse model.

Experimental Workflow

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Culture GRPR-expressing Cancer Cells implantation 2. Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization treatment 5. Administer this compound or Vehicle Control randomization->treatment monitoring 6. Measure Tumor Volume and Body Weight treatment->monitoring euthanasia 7. Euthanize Mice monitoring->euthanasia At study endpoint excision 8. Excise Tumors and Weigh euthanasia->excision analysis 9. Histological and Molecular Analysis excision->analysis

Figure 2: Experimental Workflow for In-Vivo Xenograft Study.

Detailed Protocol

1. Cell Culture and Animal Model:

  • Cell Lines: Select a human cancer cell line with documented GRP receptor expression (e.g., PC-3 for prostate cancer, H-69 for small cell lung cancer).

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.

2. Tumor Implantation:

  • Harvest cancer cells during their logarithmic growth phase.

  • Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 1 x 107 cells/mL.

  • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Allow tumors to grow to a palpable size (approximately 100-150 mm3).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width2) / 2.

  • Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).

4. Preparation and Administration of this compound:

  • Vehicle: A suitable vehicle for subcutaneous injection of peptides is sterile saline or phosphate-buffered saline (PBS).

  • Preparation: Dissolve this compound in the vehicle to the desired concentration. Based on a previously reported effective dose in rats, a starting dose of 2.0 mg/kg for mice is recommended.[1] Dose-response studies are advised to determine the optimal dose.

  • Administration: Administer this compound via subcutaneous injection daily. The injection volume should be approximately 100 µL.

5. Efficacy Evaluation:

  • Continue to measure tumor volume and body weight 2-3 times per week.

  • Monitor the general health of the animals daily.

  • The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after a fixed duration (e.g., 21-28 days).

6. Endpoint Analysis:

  • At the end of the study, euthanize the mice.

  • Excise the tumors and record their final weight.

  • A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and another portion can be snap-frozen for molecular analysis (e.g., Western blot, RT-qPCR).

Quantitative Data Summary (Hypothetical Data)
Treatment GroupDose (mg/kg)Administration RouteMean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)Tumor Growth Inhibition (%)
Vehicle Control-Subcutaneous1850 ± 2501.9 ± 0.3-
This compound 2.0 Subcutaneous 980 ± 180 1.0 ± 0.2 47.0

Application 2: Assessment of Appetite Regulation

This protocol outlines a method to evaluate the effect of this compound on food intake and body weight in a mouse model.

Experimental Workflow

Appetite_Workflow cluster_acclimation Acclimation Phase cluster_treatment Treatment Phase cluster_analysis Data Analysis housing 1. Single-house Mice with Pre-weighed Food baseline 2. Measure Baseline Food Intake and Body Weight for 3-5 days housing->baseline randomization 3. Randomize Mice into Treatment Groups baseline->randomization treatment 4. Administer this compound or Vehicle Control randomization->treatment monitoring 5. Measure Daily Food Intake and Body Weight treatment->monitoring cumulative_intake 6. Calculate Cumulative Food Intake monitoring->cumulative_intake body_weight_change 7. Calculate Change in Body Weight monitoring->body_weight_change statistical_analysis 8. Statistical Analysis cumulative_intake->statistical_analysis body_weight_change->statistical_analysis

Figure 3: Experimental Workflow for Appetite Regulation Study.

Detailed Protocol

1. Animal Model and Acclimation:

  • Animal Model: Use adult male C57BL/6J mice, a strain commonly used in metabolic studies.

  • Housing: Individually house the mice to allow for accurate measurement of food intake.

  • Acclimation: Allow the mice to acclimate to the individual housing and powdered chow for at least one week before the start of the experiment.

2. Baseline Measurements:

  • For 3-5 consecutive days, measure and record the daily food intake and body weight of each mouse to establish a stable baseline.

3. Preparation and Administration of this compound:

  • Vehicle: Sterile saline or PBS.

  • Preparation: Prepare the this compound solution as described in the cancer xenograft protocol. A dose of 2.0 mg/kg can be used as a starting point.

  • Administration: Administer this compound or vehicle via subcutaneous injection once daily, preferably at the beginning of the dark cycle when mice are most active and consume the majority of their food.

4. Data Collection:

  • Measure food intake and body weight daily at the same time for the duration of the study (e.g., 7-14 days).

  • Observe the animals for any signs of distress or abnormal behavior.

5. Data Analysis:

  • Calculate the cumulative food intake and the change in body weight from baseline for each mouse.

  • Compare the treatment group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Quantitative Data Summary (Hypothetical Data)
Treatment GroupDose (mg/kg)Administration RouteMean Cumulative Food Intake (g over 7 days)Mean Body Weight Change (g over 7 days)
Vehicle Control-Subcutaneous25.5 ± 2.1+1.5 ± 0.5
This compound 2.0 Subcutaneous 21.8 ± 1.9 -0.2 ± 0.3

Conclusion

The protocols outlined in these application notes provide a framework for the in-vivo investigation of the GRP receptor antagonist, this compound. The provided experimental designs for cancer xenograft and appetite regulation studies, along with the signaling pathway and workflow diagrams, offer a comprehensive guide for researchers. It is important to note that the provided doses are based on limited available data and should be optimized for specific experimental models and conditions. Further research into the in-vivo efficacy and mechanism of action of this compound holds significant promise for the development of novel therapeutics for cancer and metabolic disorders.

References

Application Notes and Protocols: Dosing and Administration of Ici 216140 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ICI 216140 is a potent and selective antagonist of the bombesin/gastrin-releasing peptide (GRP) receptor. GRP is a neuropeptide involved in various physiological processes, including gastrointestinal functions, cell growth, and central nervous system regulation. Due to the overexpression of GRP receptors in certain types of cancer, this compound and other GRP receptor antagonists are valuable tools for studying the role of the GRP/GRP receptor system in both normal physiology and disease models, particularly in oncology research. These application notes provide a comprehensive guide to the dosing and administration of this compound in mice, including recommended starting doses, detailed administration protocols, and an overview of the relevant signaling pathways.

Data Presentation

The following tables summarize recommended starting doses for this compound administration in mice. These values are based on doses reported for rats and should be considered as starting points for dose-response studies in specific mouse models.[1] It is critical to perform a dose-finding study to determine the optimal dose for your specific experimental conditions.

Table 1: Recommended Starting Doses for Subcutaneous (SC) Administration of this compound in Mice

ParameterValueNotes
Starting Dose 2.0 mg/kgBased on effective doses in rat studies. Dose-response studies are recommended.[1]
Vehicle Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)Ensure complete dissolution. Sonication may be required.
Volume 5-10 ml/kgThe maximum recommended volume per site is 5 ml/kg.[2]
Frequency Once daily or as determined by experimental designDependent on the pharmacokinetic profile and the biological question being addressed.

Table 2: Recommended Starting Doses for Intraperitoneal (IP) Administration of this compound in Mice

ParameterValueNotes
Starting Dose 1-5 mg/kgA general starting range for peptide antagonists. Dose-response studies are essential.
Vehicle Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)Ensure complete dissolution.
Volume < 10 ml/kgTo avoid discomfort and potential complications.[3]
Frequency Once daily or as determined by experimental designDependent on the specific aims of the study.

Experimental Protocols

Protocol 1: Preparation of this compound for Injection

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or PBS

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and the total volume needed for the experiment.

  • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile saline or PBS to the tube.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.

  • Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.

  • Store the prepared solution at 4°C for short-term use (up to 24 hours) or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Subcutaneous (SC) Administration of this compound in Mice

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (25-27 gauge)[2]

  • Mouse restrainer (optional)

  • 70% ethanol wipes

Procedure:

  • Warm the this compound solution to room temperature if it was stored at 4°C.[2]

  • Gently restrain the mouse. One common method is to grasp the loose skin at the scruff of the neck.

  • Wipe the injection site (typically the dorsal midline, between the shoulder blades) with a 70% ethanol wipe and allow it to dry.

  • Create a "tent" of skin at the injection site by gently lifting the skin.

  • Insert the needle, bevel up, into the base of the skin tent at a shallow angle, parallel to the body.[4]

  • Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe, withdraw the needle and reinject at a different site with a new needle.[2]

  • Slowly inject the calculated volume of the this compound solution.

  • Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.

  • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Intraperitoneal (IP) Administration of this compound in Mice

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (25-27 gauge)[3]

  • 70% ethanol wipes

Procedure:

  • Warm the this compound solution to room temperature.[5]

  • Securely restrain the mouse in a supine position, with its head tilted slightly downwards. This allows the abdominal organs to move away from the injection site.[5]

  • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[6]

  • Wipe the injection site with a 70% ethanol wipe and allow it to dry.

  • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[5]

  • Aspirate gently to ensure that the needle has not punctured the bladder or intestines. If urine or intestinal contents are aspirated, discard the syringe and re-inject with a fresh preparation at a different site.[6][7]

  • Inject the this compound solution slowly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress or discomfort.

Mandatory Visualization

Signaling Pathway

The Gastrin-Releasing Peptide (GRP) receptor, a G-protein coupled receptor, primarily signals through the Gq and G12/13 families of G proteins.[8] Activation of these pathways leads to a cascade of intracellular events that regulate cell proliferation, migration, and other physiological processes.[9]

GRP_Signaling_Pathway GRP GRP / Bombesin GRPR GRP Receptor (GRPR/BB2) GRP->GRPR Gq Gαq GRPR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC activates MAPK MAPK/ERK Pathway PKC->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation ICI216140 This compound ICI216140->GRPR

Caption: GRP Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study in mice using this compound.

Experimental_Workflow A 1. Prepare this compound Solution D 4. Administer this compound or Vehicle (SC or IP) A->D B 2. Animal Acclimatization (e.g., 1 week) C 3. Randomize Mice into Treatment Groups B->C C->D E 5. Monitor Animal Health & Tumor Growth (if applicable) D->E F 6. Collect Samples (e.g., blood, tissues) E->F G 7. Analyze Samples (e.g., Biomarker Analysis, Histology) F->G H 8. Data Analysis & Interpretation G->H

Caption: General Experimental Workflow for In Vivo Studies with this compound.

Logical Relationship

The following diagram illustrates the logical relationship for selecting an administration route for this compound in mice.

Administration_Route_Selection Start Start: Define Experimental Goal Q1 Sustained Release Needed? Start->Q1 SC Subcutaneous (SC) Injection Q1->SC Yes Q2 Rapid Systemic Distribution Required? Q1->Q2 No End Proceed with Chosen Route SC->End IP Intraperitoneal (IP) Injection IP->End Q2->SC No Q2->IP Yes

References

Application Notes and Protocols for Studying GRP-Mediated Pathways Using Ici 216140

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin-releasing peptide (GRP) is a regulatory peptide that exerts its effects through the GRP receptor (GRPR), a G-protein coupled receptor (GPCR). GRP-mediated signaling pathways are implicated in a variety of physiological and pathophysiological processes, including gastrointestinal functions, cell growth and proliferation, and neurological responses. The study of these pathways is crucial for understanding diseases such as cancer and for the development of novel therapeutics.

Ici 216140 is a potent and selective antagonist of the GRP receptor (also known as bombesin receptor subtype 2, BB2). It is a synthetic peptide analog of the C-terminus of bombesin/GRP, with the C-terminal methionine residue deleted, a modification important for its antagonist activity.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate GRP-mediated signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and activity.

ParameterValueSpecies/Cell LineReference
IC50 ~2 nMSwiss 3T3 cells[2][3]
In Vivo Efficacy 2.0 mg/kg (s.c.)Rat[3]

GRP-Mediated Signaling Pathways

GRP receptor activation initiates a cascade of intracellular signaling events primarily through the Gαq and Gα12/13 protein families. This compound effectively blocks these downstream pathways by preventing GRP from binding to its receptor.

Gαq-Mediated Pathway

Activation of the Gαq pathway by GRP leads to the stimulation of phospholipase C-β (PLC-β), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of the Raf-1/MEK/ERK (MAPK) pathway, which is heavily involved in cell proliferation and survival.

GRP_Gaq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRPR GRP Receptor (GRPR/BB2) Gaq Gαq GRPR->Gaq PLCb PLC-β Gaq->PLCb PKC PKC PLCb->PKC Raf1 Raf-1 PKC->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation GRP GRP GRP->GRPR Activates Ici216140 This compound Ici216140->GRPR Blocks

Caption: GRP-Gαq signaling pathway blocked by this compound.

Gα12/13-Mediated Pathway

The Gα12/13 pathway activation by GRP stimulates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase Rho. Activated Rho plays a critical role in regulating the actin cytoskeleton, thereby influencing cell migration and invasion. Furthermore, Rho signaling can lead to the activation of other stress-activated protein kinases such as JNK and p38.

GRP_Ga1213_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GRPR GRP Receptor (GRPR/BB2) Ga1213 Gα12/13 GRPR->Ga1213 RhoGEF RhoGEF Ga1213->RhoGEF Rho Rho RhoGEF->Rho Actin Actin Cytoskeleton (Migration & Invasion) Rho->Actin JNK_p38 JNK / p38 Rho->JNK_p38 GRP GRP GRP->GRPR Activates Ici216140 This compound Ici216140->GRPR Blocks

Caption: GRP-Gα12/13 signaling pathway blocked by this compound.

Experimental Protocols

Here we provide detailed protocols for key experiments to study GRP-mediated pathways using this compound.

Inhibition of GRP-Induced Cell Proliferation in Swiss 3T3 Cells

This protocol describes how to assess the antagonistic effect of this compound on GRP-stimulated cell proliferation in a well-established fibroblast cell line.

Materials:

  • Swiss 3T3 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free DMEM

  • GRP (Gastrin-Releasing Peptide)

  • This compound

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or MTT)

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Scintillation counter (for [³H]-Thymidine assay) or microplate reader

Protocol:

  • Cell Culture: Culture Swiss 3T3 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Serum Starvation: To synchronize the cells, replace the growth medium with serum-free DMEM and incubate for 24 hours.

  • Treatment:

    • Prepare solutions of GRP and this compound in serum-free DMEM.

    • Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30 minutes.

    • Add a fixed concentration of GRP (e.g., 10 nM) to the wells. Include control wells with no treatment, GRP alone, and this compound alone.

  • Proliferation Assay:

    • [³H]-Thymidine Incorporation: After 18-24 hours of incubation with the treatments, add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 4 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • BrdU or MTT Assay: Follow the manufacturer's instructions for the chosen non-radioactive proliferation assay kit.

  • Data Analysis: Calculate the percentage of inhibition of GRP-induced proliferation by this compound for each concentration and determine the IC50 value.

Proliferation_Assay_Workflow start Start culture Culture Swiss 3T3 Cells start->culture seed Seed Cells in 96-well Plate culture->seed starve Serum Starve Cells (24h) seed->starve preincubate Pre-incubate with this compound (30 min) starve->preincubate stimulate Stimulate with GRP (18-24h) preincubate->stimulate assay Perform Proliferation Assay ([³H]-Thymidine or BrdU/MTT) stimulate->assay analyze Analyze Data (Calculate IC50) assay->analyze end End analyze->end Amylase_Secretion_Workflow start Start isolate Isolate Rat Pancreatic Acini start->isolate preincubate Pre-incubate Acini with this compound (15 min) isolate->preincubate stimulate Stimulate with Bombesin (30 min) preincubate->stimulate separate Separate Supernatant and Acini stimulate->separate assay Measure Amylase Activity separate->assay analyze Analyze Data (% Inhibition) assay->analyze end End analyze->end Calcium_Mobilization_Workflow start Start seed Seed GRPR-expressing Cells start->seed load Load Cells with Calcium Indicator Dye seed->load preincubate Pre-incubate with this compound load->preincubate measure Measure Baseline and GRP-induced Calcium Flux preincubate->measure analyze Analyze Data (Dose-Response Inhibition) measure->analyze end End analyze->end

References

Application Notes and Protocols: ICI 216140 as a Tool for Studying Tumor Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 216140 is a potent and selective antagonist of the bombesin/gastrin-releasing peptide (GRP) receptor. The GRP receptor, a G-protein coupled receptor, is overexpressed in a variety of human cancers, including those of the prostate, breast, lung, pancreas, and colon. Its endogenous ligand, GRP, acts as a potent mitogen, stimulating tumor cell proliferation, survival, and invasion. By blocking the binding of GRP to its receptor, this compound and other GRP receptor antagonists serve as valuable tools to investigate the role of the GRP/GRP receptor signaling axis in tumor biology and to evaluate its potential as a therapeutic target.

These application notes provide an overview of the use of this compound and other GRP receptor antagonists in tumor growth studies, including their mechanism of action, experimental protocols for in vitro and in vivo studies, and a summary of reported anti-tumor effects.

Mechanism of Action

This compound exerts its anti-tumor effects by competitively inhibiting the binding of GRP to the GRP receptor on cancer cells. This blockade disrupts the downstream signaling cascades that promote tumor growth. The GRP receptor primarily signals through Gαq and Gα12/13 proteins, leading to the activation of key pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways.[1] Inhibition of these pathways by this compound can lead to decreased cell proliferation, induction of apoptosis, and reduced tumor growth.

Signaling Pathway

The following diagram illustrates the GRP receptor signaling pathway and the point of intervention for antagonists like this compound.

GRP_Signaling_Pathway GRP Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRP GRP (Ligand) GRPR GRP Receptor GRP->GRPR Binds G_protein Gαq / Gα12/13 GRPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ICI216140 This compound (Antagonist) ICI216140->GRPR Blocks

Caption: GRP Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data on Anti-Tumor Effects of GRP Receptor Antagonists

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables summarize the anti-tumor effects of other well-characterized GRP receptor antagonists, RC-3095 and RC-3940-II, which act through the same mechanism. These data can serve as a reference for designing experiments with this compound.

Table 1: In Vivo Tumor Growth Inhibition by GRP Receptor Antagonists

CompoundCancer ModelAnimal ModelTreatmentTumor Growth InhibitionReference
RC-3095MDA-MB-435 (Estrogen-independent breast cancer)Nude mice20 µ g/day , s.c.40% reduction in tumor volume[2]
RC-3940-IIMDA-MB-435 (Estrogen-independent breast cancer)Nude mice20 µ g/day , s.c.65% reduction in tumor volume[2]
RC-3940-IISW-1990 (Human pancreatic adenocarcinoma)Nude mice20 µ g/day , s.c.57.7% decrease in final tumor volume[3]
RC-3940-IISK-Hep-1 (Human liver cancer)Nude mice10-20 µ g/day , s.c.65-98% inhibition of tumor growth[4]
RC-3940-IIHep-G2 (Human liver cancer)Nude mice10-20 µ g/day , s.c.73-82% inhibition of tumor growth[4]

Table 2: In Vitro Cancer Cell Proliferation Inhibition by GRP Receptor Antagonists

CompoundCell LineAssayIC₅₀Reference
RC-3095SW-1990Cell counting27.7% decrease at 1 µM (72h)[3]
RC-3940-IISW-1990Cell counting~1 nM (EC₅₀)[3]

Experimental Protocols

The following are detailed methodologies for key experiments to study the effect of this compound on tumor growth.

In Vitro Cell Proliferation Assay

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cells in culture.

Materials:

  • Cancer cell line expressing GRP receptors (e.g., PC-3, MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of this compound in serum-free medium.

  • Remove the culture medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include wells with vehicle control (medium with solvent) and untreated cells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement:

    • For MTT/MTS assay: Add the reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength using a plate reader.

    • For CellTiter-Glo® assay: Add the reagent to each well according to the manufacturer's instructions and measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC₅₀ value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line expressing GRP receptors

  • This compound

  • Vehicle for injection (e.g., sterile saline)

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells suspended in sterile PBS or Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Prepare a solution of this compound in the vehicle at the desired concentration.

    • Administer this compound to the treatment group via a suitable route (e.g., subcutaneous or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily or twice daily).

    • Administer the vehicle alone to the control group.

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint: Continue the treatment for a specified period (e.g., 3-4 weeks) or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition for the treatment group compared to the control group.

Western Blot Analysis of Downstream Signaling

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.

Materials:

  • Cancer cells treated with this compound and/or GRP

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies against phospho-ERK, total ERK, phospho-AKT, and total AKT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cancer cells with this compound for a specified time, with or without subsequent stimulation with GRP. Lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow Diagram

The following diagram provides a general workflow for studying the anti-tumor effects of this compound.

Experimental_Workflow Experimental Workflow for Studying this compound cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Culture (GRP Receptor Positive) Proliferation_Assay Cell Proliferation Assay (MTT, MTS, etc.) Cell_Culture->Proliferation_Assay Signaling_Analysis Western Blot for p-ERK, p-AKT Cell_Culture->Signaling_Analysis IC50 Determine IC₅₀ Proliferation_Assay->IC50 Xenograft Tumor Xenograft Model (Nude Mice) IC50->Xenograft Inform Dose Selection Treatment Administer this compound Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Efficacy Assess Anti-Tumor Efficacy Tumor_Measurement->Efficacy

References

Application Notes and Protocols for ICI 216140 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design and use of ICI 216140, a potent and selective antagonist of the Gastrin-Releasing Peptide (GRP) receptor, also known as the bombesin receptor subtype 2 (BB2). This document outlines detailed protocols for in vitro and in vivo studies to characterize the antagonistic properties of this compound and to investigate its therapeutic potential.

Introduction to this compound

This compound is a synthetic peptide analog of the C-terminal fragment of bombesin/GRP, in which the terminal methionine is absent. This modification confers potent antagonistic activity against the GRP receptor. The GRP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand GRP, stimulates various cellular processes, including cell proliferation, hormone secretion, and smooth muscle contraction. GRP receptors are overexpressed in a variety of cancers, including prostate, breast, lung, and pancreatic cancer, making them an attractive target for cancer therapy. This compound competitively inhibits the binding of GRP to its receptor, thereby blocking its downstream signaling pathways.

Chemical Properties of this compound:

PropertyValue
Sequence N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe
Molecular Formula C45H65N13O8
Molecular Weight 916.09 g/mol
Reported IC50 ~2 nM (in Swiss 3T3 cells)[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GRP receptor signaling pathway and a general experimental workflow for evaluating this compound.

GRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRP GRP (Agonist) GRPR GRP Receptor (BB2) GRP->GRPR Binds & Activates ICI216140 This compound (Antagonist) ICI216140->GRPR Binds & Blocks Gq Gq/11, G12/13 GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Proliferation, etc.) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: GRP Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Competitive Binding Assay Calcium_Assay Calcium Mobilization Assay Binding_Assay->Calcium_Assay Proliferation_Assay Cell Proliferation Assay Calcium_Assay->Proliferation_Assay Internalization_Assay Receptor Internalization Assay Proliferation_Assay->Internalization_Assay PK_Study Pharmacokinetic Studies Internalization_Assay->PK_Study Tumor_Model Tumor Xenograft Model PK_Study->Tumor_Model Efficacy_Study Efficacy & Toxicity Assessment Tumor_Model->Efficacy_Study

Caption: Experimental Workflow for this compound.

In Vitro Experimental Protocols

A panel of in vitro assays is essential to fully characterize the antagonistic properties of this compound. The following are detailed protocols for key experiments.

Competitive Radioligand Binding Assay

This assay determines the affinity of this compound for the GRP receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Lines: PC-3 (prostate cancer) or Swiss 3T3 cells, known to express GRP receptors.

  • Radioligand: [125I]-[Tyr4]bombesin.

  • Competitor: this compound.

  • Non-specific binding control: High concentration of unlabeled bombesin or GRP.

  • Assay Buffer: Tris-HCl buffer with BSA and protease inhibitors.

  • Instrumentation: Gamma counter.

Protocol:

  • Prepare cell membranes from the chosen cell line.

  • In a 96-well plate, add a fixed concentration of [125I]-[Tyr4]bombesin (typically at or below its Kd).

  • Add increasing concentrations of this compound to the wells.

  • For non-specific binding, add a saturating concentration of unlabeled bombesin.

  • Add the cell membrane preparation to each well.

  • Incubate at 37°C for 60 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the IC50 value for this compound and subsequently the Ki value using the Cheng-Prusoff equation.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
This compoundExperimental ValueCalculated Value
Reference AntagonistExperimental ValueCalculated Value
Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit GRP-induced intracellular calcium release.

Materials:

  • Cell Lines: PC-3, MDA-MB-231, or other GRP receptor-expressing cells.

  • Agonist: Gastrin-Releasing Peptide (GRP).

  • Antagonist: this compound.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with HEPES.

  • Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).

Protocol:

  • Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C for 45-60 minutes.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

  • Inject a fixed concentration of GRP (typically the EC80) into the wells and immediately measure the change in fluorescence over time.

  • Calculate the inhibition of the GRP-induced calcium response by this compound and determine its IC50.

Data Presentation:

TreatmentGRP Concentration (nM)This compound Concentration (nM)% Inhibition of Calcium FluxIC50 (nM)
GRP aloneEC80 value00-
GRP + this compoundEC80 valueDose rangeExperimental ValuesCalculated Value
Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of cancer cells that is stimulated by GRP.

Materials:

  • Cell Lines: GRP receptor-positive cancer cell lines (e.g., PC-3, MDA-MB-453).

  • Agonist: GRP.

  • Antagonist: this compound.

  • Proliferation Reagent: MTT, XTT, or a reagent for a BrdU incorporation assay.

  • Culture Medium: Appropriate for the cell line, often with reduced serum.

  • Instrumentation: Microplate reader (absorbance or fluorescence).

Protocol:

  • Seed cells in a 96-well plate at a low density and allow them to attach.

  • Starve the cells in a low-serum medium for 24 hours to synchronize them.

  • Treat the cells with:

    • Vehicle control

    • GRP alone

    • This compound alone (to check for intrinsic effects)

    • A combination of GRP and varying concentrations of this compound.

  • Incubate for a period that allows for cell proliferation (e.g., 48-72 hours).

  • Add the proliferation reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

  • Determine the concentration of this compound that inhibits GRP-stimulated cell proliferation by 50% (IC50).

Data Presentation:

Treatment GroupGRP (nM)This compound (µM)% Inhibition of ProliferationIC50 (µM)
Control00--
GRPStimulating conc.00-
GRP + this compoundStimulating conc.Dose rangeExperimental ValuesCalculated Value

In Vivo Experimental Protocols

In vivo studies are crucial to evaluate the therapeutic efficacy and pharmacokinetic profile of this compound.

Pharmacokinetic (PK) Study

A PK study is necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Materials:

  • Animal Model: Male Swiss albino mice or Sprague-Dawley rats.

  • Test Compound: this compound.

  • Administration Routes: Intravenous (i.v.) for bioavailability comparison and subcutaneous (s.c.) or intraperitoneal (i.p.) as potential therapeutic routes.

  • Instrumentation: LC-MS/MS for quantification of this compound in plasma.

Protocol:

  • Administer a single dose of this compound to the animals via the chosen route (e.g., 2 mg/kg, s.c.).

  • Collect blood samples at various time points post-administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Process the blood to obtain plasma and store at -80°C.

  • Extract this compound from the plasma samples.

  • Quantify the concentration of this compound using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Data Presentation:

ParameterIntravenous AdministrationSubcutaneous Administration
Dose (mg/kg) e.g., 1e.g., 2
Cmax (ng/mL) Experimental ValueExperimental Value
Tmax (h) Experimental ValueExperimental Value
AUC0-t (ng·h/mL) Experimental ValueExperimental Value
Half-life (t1/2) (h) Experimental ValueExperimental Value
Bioavailability (%) 100Calculated Value
Tumor Xenograft Efficacy Study

This study evaluates the anti-tumor activity of this compound in a cancer model.

Materials:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID).

  • Tumor Cells: A GRP receptor-positive cancer cell line (e.g., PC-3).

  • Test Compound: this compound.

  • Vehicle Control: Sterile saline or other appropriate vehicle.

  • Instrumentation: Calipers for tumor measurement.

Protocol:

  • Subcutaneously inoculate the tumor cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., daily subcutaneous injections at a dose determined from PK studies) and vehicle to the respective groups.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Compare the tumor growth rates between the treatment and control groups.

Data Presentation:

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle Control-Experimental Value-
This compounde.g., 2 mg/kg, daily s.c.Experimental ValueCalculated Value
Positive Control (if any)Dose and ScheduleExperimental ValueCalculated Value

References

Application Notes and Protocols for ICI 216140 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

ICI 216140 is a potent and specific synthetic peptide antagonist of the Gastrin-Releasing Peptide (GRP) receptor, also known as the bombesin receptor subtype 2 (BB2).[1] GRP and its amphibian analog, bombesin, are neuropeptides that act as potent mitogens in a variety of cell types, including murine Swiss 3T3 fibroblasts and numerous human cancer cell lines.[2] They exert their effects by binding to the GRP receptor, a G-protein coupled receptor (GPCR) that is frequently overexpressed in cancers of the prostate, breast, lung, and colon.[3][4][5][6] By competitively blocking the binding of GRP, this compound serves as a valuable tool for investigating the roles of GRP signaling in physiological and pathological processes such as cell proliferation, tumor growth, and gastrointestinal functions.[2][7]

Mechanism of Action:

The GRP receptor is a Gq-protein coupled receptor.[8] Upon agonist binding (e.g., GRP or bombesin), the receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[9][10] The subsequent increase in cytosolic calcium and the activation of Protein Kinase C (PKC) by DAG initiate a cascade of downstream signaling events. These pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, are crucial for regulating cell proliferation, migration, and survival.[3][6][11] this compound acts by competitively inhibiting the initial binding of the agonist to the GRP receptor, thereby blocking this entire downstream signaling cascade.

Signaling Pathway of GRP Receptor and Inhibition by this compound

GRP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GRPR GRP Receptor (GRPR/BB2) PLC Phospholipase C (PLC) GRPR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK Activates Ca_ER->MAPK Activates Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation GRP GRP / Bombesin (Agonist) GRP->GRPR Binds ICI This compound (Antagonist) ICI->GRPR Blocks

Caption: GRP receptor signaling and its antagonism by this compound.

Quantitative Data

The inhibitory potency of this compound and related compounds is typically determined in cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric.

CompoundCell LineAssay TypeIC50Reference
This compound Swiss 3T3GRP Receptor Binding/Growth Response~2 nM[1][7]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT or WST-1)

This protocol describes how to assess the ability of this compound to inhibit GRP-induced cell proliferation. The principle is based on the reduction of a tetrazolium salt (like MTT or WST-1) by metabolically active cells to form a colored formazan product, which is quantifiable by spectrophotometry.

Materials:

  • Target cells expressing GRP receptors (e.g., Swiss 3T3, PC-3, HT-29).[2][12][13]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Serum-free medium.

  • This compound.

  • GRP or Bombesin (agonist).

  • MTT or WST-1 reagent.

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Serum Starvation (Optional but Recommended): To reduce basal proliferation rates, gently wash the cells with PBS and replace the medium with 100 µL of serum-free medium. Incubate for 18-24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentrations.

    • Prepare the agonist (GRP or Bombesin) in serum-free medium at 2x the final desired concentration (e.g., a concentration known to elicit a strong proliferative response, typically 10-100 nM).

    • Remove the medium from the wells.

    • Add 50 µL of the this compound dilutions to the appropriate wells.

    • Immediately add 50 µL of the agonist solution to the wells. For control wells, add 50 µL of medium instead of the agonist or antagonist.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement (WST-1 example):

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the control (agonist only) to determine the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to block GRP-induced increases in intracellular calcium using a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.

Materials:

  • Target cells expressing GRP receptors (e.g., Swiss 3T3, PC3).[9][14]

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • This compound.

  • GRP or Bombesin (agonist).

  • 96-well black, clear-bottom cell culture plates.

  • Fluorescence microplate reader with an injection system.

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells/well). Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate for 60 minutes at 37°C in the dark.

  • Cell Washing: Remove the loading buffer and wash the cells 2-3 times with HBSS to remove any extracellular dye. Add 100 µL of HBSS to each well.

  • Antagonist Incubation: Add the desired concentrations of this compound to the wells. Incubate for 10-20 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Set the reader to measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 485/525 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Using the reader's injector, add a bolus of the agonist (GRP or Bombesin) to elicit a calcium response.

    • Continue to record the fluorescence signal for 1-3 minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • The calcium response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Calculate the percentage of inhibition of the agonist response by this compound for each concentration.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement cluster_analysis Analysis p1 1. Seed Cells in 96-well plate p2 2. Incubate (24h) p1->p2 p3 3. Serum Starve (Optional, 18-24h) p2->p3 t1 4. Add this compound (Antagonist) p3->t1 t2 5. Add GRP/Bombesin (Agonist) t1->t2 t3 6. Incubate (Assay-dependent) t2->t3 m1 7. Add Assay Reagent (e.g., WST-1 / Fluo-4) t3->m1 m2 8. Measure Signal (Absorbance/Fluorescence) m1->m2 a1 9. Normalize Data & Calculate Inhibition m2->a1 a2 10. Plot Dose-Response & Determine IC50 a1->a2

References

Application Notes and Protocols: Immunohistochemical Analysis Using Ici 216140 as a Blocking Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ici 216140 is a potent and specific antagonist of the bombesin/gastrin-releasing peptide (GRP) receptor.[1][2] GRP and its receptors are implicated in various physiological and pathological processes, including cell proliferation, gastrointestinal functions, and tumorigenesis. Immunohistochemistry (IHC) is a valuable technique for investigating the tissue distribution and cellular localization of GRP receptors. To ensure the specificity of GRP receptor antibodies used in IHC, a blocking peptide competition assay is a critical control. This compound, due to its high affinity for the GRP receptor, can be effectively utilized as a blocking agent to validate the specificity of antibody staining.

This document provides detailed protocols and application notes for using this compound in conjunction with immunohistochemistry to study GRP receptor expression.

Principle of Application

The underlying principle of using this compound as a blocking peptide is competitive inhibition. The primary antibody used for IHC is designed to bind specifically to the GRP receptor. By pre-incubating the primary antibody with an excess of this compound, the binding sites of the antibody become saturated with the antagonist. When this antibody-peptide complex is applied to the tissue section, the antibody is no longer able to bind to the GRP receptors present in the tissue. A significant reduction or complete absence of staining in the presence of this compound, compared to the staining with the primary antibody alone, confirms the specificity of the antibody for the GRP receptor.

Data Presentation

As no specific quantitative data for the use of this compound in immunohistochemistry was found in the provided search results, a template table for recording experimental results is provided below. Researchers should populate this table with their own experimental data.

Experimental Condition Primary Antibody Concentration This compound Concentration Observed Staining Intensity (e.g., 0 to 3+) Conclusion
Primary Antibody Onlye.g., 1:1000 µM3+Positive Staining
Blocking Peptide Controle.g., 1:100e.g., 10 µM0Specific Staining
Negative Control (No Primary Antibody)None0 µM0No Non-specific Binding of Secondary Antibody

Experimental Protocols

Protocol 1: Immunohistochemistry for GRP Receptor on Paraffin-Embedded Tissues with this compound Blocking

This protocol provides a step-by-step guide for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on coated slides

  • Deparaffinization and rehydration solutions (Xylene, graded ethanols)

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Wash buffer (e.g., Phosphate Buffered Saline with 0.1% Tween-20, PBS-T)

  • Blocking solution (e.g., 5% Normal Goat Serum in PBS-T)

  • Primary antibody against GRP receptor

  • This compound

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate-chromogen system

  • Counterstain (e.g., Hematoxylin)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate the sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (3 minutes), and 80% ethanol (3 minutes).

    • Rinse gently with running tap water for 30 seconds.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer and heat at 95-100°C for 10-20 minutes.[3]

    • Allow slides to cool to room temperature for 20 minutes.[3]

    • Rinse with PBS-T.

  • Blocking:

    • Incubate sections with blocking solution for 30-60 minutes at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation:

    • For Staining: Dilute the primary anti-GRP receptor antibody to its optimal concentration in blocking solution. Apply to the tissue sections and incubate overnight at 4°C in a humidified chamber.

    • For Blocking Control: Prepare a solution of the primary antibody with a 10-100 fold molar excess of this compound in blocking solution. Pre-incubate this mixture for 1-2 hours at room temperature before applying it to a separate tissue section. Incubate overnight at 4°C.

  • Washing:

    • Wash slides three times with PBS-T for 5 minutes each.

  • Secondary Antibody Incubation:

    • Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 30-60 minutes at room temperature.

  • Washing:

    • Wash slides three times with PBS-T for 5 minutes each.

  • Enzyme Conjugate Incubation:

    • Apply Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature, protected from light.[3]

  • Washing:

    • Wash slides three times with PBS-T for 5 minutes each.

  • Signal Development:

    • Apply the DAB substrate-chromogen solution and incubate until the desired brown color develops. Monitor under a microscope.[4]

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining:

    • Immerse slides in Hematoxylin for 1-2 minutes.[3]

    • Rinse with running tap water.[3]

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanols and clear in xylene.[3]

    • Coverslip with a permanent mounting medium.

Protocol 2: Immunohistochemistry for GRP Receptor on Frozen Tissues with this compound Blocking

This protocol is for use with fresh frozen tissue sections.

Materials:

  • Fresh frozen tissue sections on coated slides

  • Fixative (e.g., ice-cold acetone or 4% paraformaldehyde)

  • Wash buffer (PBS)

  • Blocking solution (e.g., 5% Normal Goat Serum in PBS)

  • Primary antibody against GRP receptor

  • This compound

  • Fluorophore-conjugated secondary antibody

  • Mounting medium with DAPI

Procedure:

  • Fixation:

    • Fix frozen sections with ice-cold acetone for 10 minutes or 4% paraformaldehyde for 15 minutes.

    • Air dry briefly.

  • Washing:

    • Rinse slides three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate sections with blocking solution for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • For Staining: Dilute the primary anti-GRP receptor antibody in blocking solution and apply to the sections. Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • For Blocking Control: Pre-incubate the primary antibody with a 10-100 fold molar excess of this compound in blocking solution for 1-2 hours at room temperature before applying to a separate section. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash slides three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Apply the fluorophore-conjugated secondary antibody, diluted in blocking solution, and incubate for 1 hour at room temperature in the dark.

  • Washing:

    • Wash slides three times with PBS for 5 minutes each in the dark.

  • Mounting:

    • Coverslip with mounting medium containing DAPI for nuclear counterstaining.

  • Visualization:

    • Examine the slides using a fluorescence microscope.

Visualizations

Signaling Pathway

GRP_Signaling_Pathway GRP GRP / Bombesin GRPR GRP Receptor (GPCR) GRP->GRPR Binds G_protein Gq/11 GRPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Proliferation, Secretion) Ca_release->Cellular_Response PKC->Cellular_Response Ici_216140 This compound (Antagonist) Ici_216140->GRPR Blocks

Caption: Simplified GRP receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow

IHC_Blocking_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_analysis Analysis Tissue_Sectioning Tissue Sectioning (Paraffin or Frozen) Deparaffinization Deparaffinization & Rehydration (FFPE) Tissue_Sectioning->Deparaffinization Fixation Fixation (Frozen) Tissue_Sectioning->Fixation Antigen_Retrieval Antigen Retrieval (FFPE) Deparaffinization->Antigen_Retrieval Blocking Blocking Non-specific Sites Antigen_Retrieval->Blocking Fixation->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Blocking_Control Primary Ab + this compound (Blocking Control) Blocking->Blocking_Control Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Blocking_Control->Secondary_Ab Detection Detection (Enzyme/Fluorophore) Secondary_Ab->Detection Counterstain Counterstaining Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Microscopy Microscopy Dehydration_Mounting->Microscopy Interpretation Interpretation of Results Microscopy->Interpretation

Caption: Workflow for Immunohistochemistry with an this compound blocking control.

References

Application Notes and Protocols for Western Blot Analysis Following ICI 216140 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 216140 is a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2). GRPR is a G protein-coupled receptor that, upon activation by its ligand, gastrin-releasing peptide (GRP), triggers a cascade of intracellular signaling events. These pathways are crucial in various physiological processes and are often aberrantly activated in several types of cancer, promoting cell proliferation, survival, and migration.

The primary signaling mechanism of GRPR involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC). Furthermore, GRPR activation can transactivate the Epidermal Growth Factor Receptor (EGFR), subsequently engaging downstream pathways such as the PI3K/Akt and MAPK/ERK signaling cascades.

As an antagonist, this compound blocks the binding of GRP to GRPR, thereby inhibiting these downstream signaling events. Western blot analysis is a critical technique to elucidate the molecular effects of this compound by quantifying the changes in the expression and phosphorylation status of key proteins within these pathways. These application notes provide a comprehensive guide to performing and interpreting Western blot analyses after this compound treatment.

Key Signaling Pathways and Targets for Western Blot Analysis

The primary targets for Western blot analysis after this compound treatment are key regulatory proteins in the GRPR signaling network. The expected effect of this compound is a decrease in the activation (phosphorylation) of pro-proliferative and pro-survival proteins that are downstream of GRPR.

dot```dot digraph "GRPR_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes GRP [label="GRP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ICI216140 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GRPR [label="GRPR", fillcolor="#FBBC05", fontcolor="#202124"]; Gq [label="Gq", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca [label="Ca2+\n Mobilization", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR_trans [label="EGFR\nTransactivation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; pAkt [label="p-Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; pERK [label="p-ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GRP -> GRPR [label="Activates"]; ICI216140 -> GRPR [label="Inhibits", arrowhead="tee"]; GRPR -> Gq; Gq -> PLC; PLC -> PIP2 [arrowhead="none"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca; DAG -> PKC; PKC -> EGFR_trans; GRPR -> EGFR_trans [style=dashed]; EGFR_trans -> PI3K; EGFR_trans -> Ras; PI3K -> Akt; Akt -> pAkt; Ras -> Raf -> MEK -> ERK; ERK -> pERK; pAkt -> Proliferation; pERK -> Proliferation; }

Caption: Experimental workflow for Western blot analysis.

Materials and Reagents
  • Cell Lines: Human cancer cell lines known to express GRPR (e.g., PC-3 prostate cancer, DMS79 small cell lung cancer, MDA-MB-231 breast cancer).

  • This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.

  • Gastrin-Releasing Peptide (GRP): To be used as a stimulant to assess the antagonistic effect of this compound.

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: BCA Protein Assay Kit.

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

  • Transfer Buffer: Standard Tris-glycine transfer buffer with methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) membranes.

  • Blocking Buffer: 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-total-Akt

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-total-ERK1/2

    • Rabbit anti-EGFR

    • Mouse anti-β-actin (as a loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagents.

Protocol
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours before treatment to reduce basal signaling activity.

    • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 30 minutes to 2 hours).

    • Stimulate the cells with GRP (e.g., 100 nM) for a short period (e.g., 15-30 minutes) to induce GRPR signaling. Include control groups (vehicle, GRP alone, this compound alone).

  • Protein Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 10-15 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

    • Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).

    • Normalize the signal intensity of the target protein to a loading control (e.g., β-actin). For phosphorylated proteins, normalize the phosphoprotein signal to the total protein signal.

Conclusion

Western blot analysis is an indispensable tool for characterizing the inhibitory effects of this compound on GRPR-mediated signaling pathways. By quantifying the changes in the phosphorylation of key downstream effectors like Akt and ERK, and the expression of related receptors like EGFR, researchers can effectively assess the compound's mechanism of action and its potential as a therapeutic agent. The protocols and data presented herein provide a robust framework for conducting these critical experiments.

Application Notes and Protocols: Measuring the Downstream Effects of ICI 216140

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 216140 is a potent and selective antagonist of the Gastrin-Releasing Peptide (GRP) receptor, also known as the bombesin receptor subtype 2 (BB2). GRP and its amphibian analog, bombesin, are involved in a variety of physiological processes, including regulation of gastric acid secretion, pancreatic enzyme release, and cell proliferation.[1][2] Due to the overexpression of GRP receptors in certain cancers, such as small cell lung cancer, prostate cancer, and breast cancer, there is significant interest in developing GRP receptor antagonists like this compound for therapeutic and diagnostic purposes.

These application notes provide a comprehensive guide to measuring the downstream effects of this compound. This document outlines the signaling pathway of the GRP receptor, summarizes quantitative data for this compound, and provides detailed protocols for key experiments to assess its antagonistic activity.

GRP Receptor Signaling Pathway

The GRP receptor is a G-protein coupled receptor (GPCR) that, upon binding of an agonist like GRP or bombesin, primarily couples to the Gαq subunit. This initiates a signaling cascade through the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a range of downstream cellular responses. These responses include smooth muscle contraction, secretion of enzymes and hormones, and regulation of gene expression related to cell growth and proliferation.

GRP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GRP GRP / Bombesin GRPR GRP Receptor (BB2) GRP->GRPR Binds Gq Gαq GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Downstream Downstream Cellular Responses Ca_Cytosol->Downstream Leads to PKC->Downstream Leads to ICI_216140 This compound ICI_216140->GRPR Antagonizes

Caption: GRP Receptor Signaling Pathway and this compound Antagonism.

Quantitative Data for this compound

The following table summarizes the reported in vitro potency of this compound.

ParameterValueAssay SystemReference
IC50 ~2 nMGRP receptor mediated growth response in Swiss 3T3 cells[2]
IC50 2 nMGRP/bombesin receptor 2 antagonist activity[1][3]

Experimental Protocols

To assess the antagonistic properties of this compound, several in vitro assays can be employed to measure its ability to inhibit GRP/bombesin-induced downstream effects.

Calcium Mobilization Assay

This assay measures the ability of this compound to block the GRP-induced increase in intracellular calcium concentration.

Materials:

  • Cells expressing the GRP receptor (e.g., PC-3, Swiss 3T3, or recombinant cell lines)

  • This compound

  • Bombesin or GRP

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding: Seed the GRP receptor-expressing cells into 96-well black-walled, clear-bottom plates and culture overnight to allow for cell attachment.

  • Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

  • Compound Pre-incubation: After washing to remove excess dye, add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject a pre-determined concentration of bombesin or GRP (typically the EC80 concentration) into the wells and immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the concentration of this compound to determine the IC50 value.

Cell Proliferation Assay

This assay evaluates the ability of this compound to inhibit the mitogenic effects of GRP on cancer cell lines that express the GRP receptor.

Materials:

  • GRP receptor-expressing cancer cells (e.g., NCI-H69 small cell lung cancer cells, PC-3 prostate cancer cells)

  • This compound

  • Bombesin or GRP

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or a DNA synthesis-based assay like EdU)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Serum Starvation (Optional): To reduce basal proliferation rates, cells can be serum-starved for 24 hours prior to the experiment.

  • Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of a fixed concentration of bombesin or GRP. Include appropriate controls (vehicle, agonist alone, antagonist alone).

  • Incubation: Incubate the cells for a period that allows for measurable proliferation (e.g., 48-72 hours).

  • Proliferation Measurement: Add the cell proliferation reagent to the wells and incubate according to the manufacturer's protocol.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the number of viable cells. Calculate the percentage of inhibition of GRP-stimulated proliferation for each concentration of this compound and determine the IC50 value.

Amylase Secretion Assay

This assay is used to measure the ability of this compound to inhibit GRP-stimulated amylase release from pancreatic acini.[2]

Materials:

  • Isolated pancreatic acini from rats or mice

  • This compound

  • Bombesin or GRP

  • Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Amylase activity assay kit

  • Spectrophotometer

Protocol:

  • Preparation of Pancreatic Acini: Isolate pancreatic acini from rats or mice using established enzymatic digestion and mechanical dissociation methods.

  • Pre-incubation: Pre-incubate aliquots of the acinar suspension with different concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add a submaximal concentration of bombesin or GRP to stimulate amylase secretion and continue the incubation for a defined period (e.g., 30 minutes).

  • Sample Collection: Centrifuge the acinar suspension to pellet the cells. Collect the supernatant, which contains the secreted amylase.

  • Amylase Measurement: Determine the amylase activity in the supernatant using a commercially available amylase assay kit.

  • Data Analysis: Express the amylase secretion as a percentage of the total amylase content in the acini. Calculate the inhibition of GRP-stimulated amylase secretion by this compound and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for characterizing a bombesin receptor antagonist like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation receptor_binding Receptor Binding Assay (Determine Ki) calcium_assay Calcium Mobilization Assay (Functional Antagonism - IC50) receptor_binding->calcium_assay proliferation_assay Cell Proliferation Assay (Anti-proliferative Effect - IC50) calcium_assay->proliferation_assay secretion_assay Amylase Secretion Assay (Physiological Response - IC50) proliferation_assay->secretion_assay tumor_model Xenograft Tumor Model (e.g., PC-3 in nude mice) secretion_assay->tumor_model efficacy_study Efficacy Studies (Tumor Growth Inhibition) tumor_model->efficacy_study pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies tumor_model->pk_pd start Start: This compound Characterization start->receptor_binding

Caption: General experimental workflow for this compound evaluation.

Conclusion

These application notes provide a framework for the investigation of the downstream effects of the GRP receptor antagonist, this compound. The provided protocols and background information are intended to guide researchers in designing and executing experiments to further elucidate the pharmacological properties of this compound and its potential therapeutic applications. Adherence to good laboratory practices and careful optimization of experimental conditions are essential for obtaining reliable and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Raltitrexed (ICI 216140) Dosage for Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Raltitrexed (also known as ICI 216140, ZD-1694, or Tomudex®) in a research setting. Content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Raltitrexed?

A1: Raltitrexed is a folate analog that specifically inhibits the enzyme thymidylate synthase (TS).[1][2] TS is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[2] By blocking TS, Raltitrexed depletes the cellular pool of dTMP, leading to the misincorporation of dUTP into DNA, which results in DNA damage, cell cycle arrest, and ultimately "thymineless death," a form of apoptosis.[2][3]

Q2: How does Raltitrexed enter cells and become activated?

A2: Raltitrexed is actively transported into cells via the reduced folate carrier (RFC).[2][3] Once inside the cell, it undergoes extensive polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS).[2][3] These polyglutamated forms are significantly more potent inhibitors of TS and are retained within the cell for a longer duration, which enhances the drug's cytotoxic effects.[1]

Q3: What are the known mechanisms of resistance to Raltitrexed?

A3: Resistance to Raltitrexed in cancer cell lines can arise from several mechanisms, including:

  • Impaired transport into the cell: Reduced function of the reduced folate carrier (RFC) can limit the uptake of Raltitrexed.

  • Decreased polyglutamylation: Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) can prevent the conversion of Raltitrexed into its more active and retained polyglutamated forms.

Q4: How should Raltitrexed be prepared and stored for in vitro experiments?

A4: Raltitrexed is soluble in DMSO but insoluble in water and ethanol.[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in fresh, moisture-free DMSO.[4][5] This stock solution can be stored at -20°C for up to a year or -80°C for up to two years.[6][7] When preparing working solutions, it is advisable to warm both the stock solution and the cell culture medium to 37°C before dilution to prevent precipitation.[5] If precipitation occurs, sonication can be used to redissolve the compound.[5] Reconstituted aqueous solutions for clinical use are reported to be chemically stable for 24 hours at room temperature.[8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of Raltitrexed in cell culture medium Low solubility in aqueous solutions.Prepare a high-concentration stock solution in DMSO. Before diluting into your aqueous culture medium, warm both the stock and the medium to 37°C. If precipitation persists, consider using a small amount of a solubilizing agent like PEG300 and Tween80 in your final dilution, ensuring it does not affect your experimental outcomes.[1]
Inconsistent or lower-than-expected cytotoxicity 1. Cell line-specific resistance. 2. Degradation of Raltitrexed. 3. Suboptimal experimental conditions.1. Verify the expression and activity of the reduced folate carrier (RFC) and folylpolyglutamate synthetase (FPGS) in your cell line. 2. Use freshly prepared working solutions from a properly stored stock. Avoid repeated freeze-thaw cycles of the stock solution.[6] 3. Ensure the pH of your culture medium is stable, as this can affect drug activity. Optimize cell seeding density and incubation time.
High variability between replicate wells in cell viability assays 1. Uneven cell seeding. 2. Edge effects in multi-well plates. 3. Incomplete dissolution of formazan crystals (in MTT/MTS assays).1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well. 2. Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. 3. Ensure complete solubilization of the formazan product before reading the plate.
Unexpected cell cycle arrest profile Cell line-dependent response.The effect of Raltitrexed on the cell cycle can be cell-type dependent. While G0/G1 arrest is commonly reported, other phases may be affected in different cell lines.[9] It is crucial to include appropriate positive and negative controls in your flow cytometry experiments.

Data Presentation

Table 1: In Vitro Efficacy of Raltitrexed in Various Human Cancer Cell Lines
Cell LineCancer TypeAssayIC50Reference
L1210Mouse Lymphocytic LeukemiaCell Growth Inhibition9 nM[1]
A549Lung CarcinomaMTS Assay (72h)0.81 µM[6]
HCT-116Colorectal CarcinomaMTS Assay (72h)0.076 µM[6]
KBHuman Epidermoid CarcinomaCell Viability Assay (96h)5.9 nM[1]
HepG2Hepatocellular CarcinomaWST-8 AssayNot specified, dose-dependent inhibition[9]
SGC7901Gastric CancerCCK-8 AssayDose- and time-dependent inhibition[4]
DU145Prostate CancerProliferation AssayDose-dependent inhibition[3]
PC-3Prostate CancerProliferation AssayDose-dependent inhibition[3]
KYSE-30Esophageal Squamous CarcinomaProliferation AssayDose-dependent inhibition[10]
TE-1Esophageal Squamous CarcinomaProliferation AssayDose-dependent inhibition[10]

Experimental Protocols

Cell Viability Assay (WST-8/CCK-8 Method)

This protocol is adapted from a study on HepG2 cells.[9]

Materials:

  • Raltitrexed stock solution (in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • WST-8 or CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 4,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of Raltitrexed in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Remove the medium from the wells and add 100 µL of the Raltitrexed dilutions or vehicle control (medium with the same final DMSO concentration).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of WST-8/CCK-8 reagent to each well and incubate for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on a study using HepG2 cells and propidium iodide (PI) staining.[9]

Materials:

  • Raltitrexed stock solution (in DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (containing Triton X-100 and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of Raltitrexed (e.g., 0, 16, 64, 256 nM) for 24 hours.[9]

  • Harvest the cells by trypsinization and wash them three times with cold PBS by centrifugation.

  • Resuspend the cell pellet in 500 µL of PBS.

  • Add 20 µL of RNase A and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Mandatory Visualizations

Raltitrexed_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell Raltitrexed_ext Raltitrexed RFC Reduced Folate Carrier (RFC) Raltitrexed_ext->RFC Transport Raltitrexed_int Raltitrexed RFC->Raltitrexed_int FPGS Folylpolyglutamate Synthetase (FPGS) Raltitrexed_int->FPGS Raltitrexed_poly Raltitrexed Polyglutamates FPGS->Raltitrexed_poly TS Thymidylate Synthase (TS) Raltitrexed_poly->TS Inhibition dTMP dTMP TS->dTMP DNA_damage DNA Damage & 'Thymineless Death' TS->DNA_damage dUMP dUMP dUMP->TS DNA_synthesis DNA Synthesis dTMP->DNA_synthesis

Caption: Mechanism of Raltitrexed action within a target cell.

Raltitrexed_Apoptosis_Pathway Raltitrexed Raltitrexed TS_inhibition Thymidylate Synthase Inhibition Raltitrexed->TS_inhibition DNA_damage DNA Damage TS_inhibition->DNA_damage ROS Increased ROS TS_inhibition->ROS p53_p16 p53 & p16 Upregulation DNA_damage->p53_p16 CDK2_CyclinA CDK2 / Cyclin A Downregulation p53_p16->CDK2_CyclinA G0G1_arrest G0/G1 Cell Cycle Arrest CDK2_CyclinA->G0G1_arrest Apoptosis Apoptosis G0G1_arrest->Apoptosis Mito_potential Decreased Mitochondrial Membrane Potential ROS->Mito_potential Bax_Bcl2 Increased Bax / Bcl-2 ratio Mito_potential->Bax_Bcl2 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase3 Cleaved Caspase-3 Activation Cytochrome_c->Caspase3 Caspase3->Apoptosis

Caption: Signaling pathway of Raltitrexed-induced apoptosis.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 prepare_drug Prepare Raltitrexed serial dilutions incubate_24h_1->prepare_drug treat_cells Treat cells with Raltitrexed incubate_24h_1->treat_cells prepare_drug->treat_cells incubate_exposure Incubate for exposure period (e.g., 24-72h) treat_cells->incubate_exposure add_reagent Add WST-8/CCK-8 reagent incubate_exposure->add_reagent incubate_2h Incubate 2h add_reagent->incubate_2h read_plate Read absorbance (450 nm) incubate_2h->read_plate analyze_data Analyze data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for a cell viability assay.

References

Technical Support Center: Troubleshooting Off-Target Effects of Ici 216140

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects of Ici 216140, a potent bombesin/gastrin-releasing peptide (BN/GRP) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a synthetic peptide analog of bombesin that acts as a competitive antagonist at bombesin receptors, primarily the gastrin-releasing peptide receptor (GRPR/BB2) and the neuromedin B receptor (NMBR/BB1). It blocks the binding of endogenous ligands like GRP and NMB, thereby inhibiting downstream signaling pathways.

Q2: My experimental results with this compound are inconsistent or unexpected. What are the potential causes?

Inconsistent results can arise from several factors, including:

  • Off-target effects: this compound may be interacting with other receptors.

  • Receptor subtype selectivity: The cellular system you are using may express multiple bombesin receptor subtypes (BB1, BB2, BRS-3) with varying affinities for this compound.

  • Compound stability: The peptide may be degrading in your cell culture media over the course of the experiment.

  • Cell culture issues: General problems with cell health, passage number, or contamination can affect results.

Q3: What are the known or potential off-target receptors for bombesin antagonists like this compound?

While peptide antagonists are generally more specific than small molecules, off-target interactions can occur. Notably, other bombesin receptor antagonists, such as PD176252 and PD168368, have been shown to be potent agonists of human formyl-peptide receptors (FPRs) .[1] Given the structural similarities, it is plausible that this compound could also interact with FPRs, which are involved in inflammatory responses.

Troubleshooting Guides

Issue 1: Unexpected Cellular Response (e.g., inflammation, chemotaxis, or calcium mobilization in the absence of bombesin receptors)

This may indicate an off-target effect, potentially through activation of formyl-peptide receptors (FPRs).

Troubleshooting Steps:

  • Confirm Bombesin Receptor Expression: Verify the expression of BB1, BB2, and BRS-3 receptors in your cell line using qPCR or Western blot.

  • Test for FPR Activation:

    • Use a cell line known to express FPRs (e.g., human neutrophils or HL-60 cells).

    • Perform a calcium mobilization assay to see if this compound elicits a response.

    • Use a known FPR antagonist to see if it blocks the effect of this compound.

  • Perform Competitive Binding Assays: Assess the binding of this compound to FPRs using a radiolabeled FPR ligand.

Issue 2: Variable or Weaker-Than-Expected Antagonism of Bombesin-Induced Effects

This could be due to receptor subtype selectivity or compound instability.

Troubleshooting Steps:

  • Determine Receptor Subtype Profile: Identify which bombesin receptor subtypes are expressed in your experimental system. The affinity of this compound may differ between subtypes.

  • Assess Compound Stability:

    • Incubate this compound in your cell culture medium for the duration of your typical experiment.

    • Use HPLC to analyze the integrity of the peptide over time. Consider that components in the media can impact the stability of peptides.[2][3][4]

  • Optimize Assay Conditions: Ensure you are using an appropriate concentration of the bombesin agonist and that the incubation times are optimized.

Quantitative Data Summary

Table 1: Binding Affinities (Ki in nM) of Ligands for Bombesin Receptor Subtypes

CompoundBB1 (NMBR)BB2 (GRPR)BRS-3Reference
Neuromedin B (NMB)High AffinityLow AffinityLow Affinity[5][6][7]
Gastrin-Releasing Peptide (GRP)Low AffinityHigh AffinityLow Affinity[5][6][7]
PD1762520.17 (human)1 (human)-[8]
This compound Data not availableData not availableData not available

Table 2: Potency (EC50/IC50 in nM) of Ligands at Bombesin and Formyl-Peptide Receptors

CompoundBB2 (GRPR) (IC50)FPR1 (EC50)FPR2 (EC50)Reference
PD17625216 (rat)310660[8]
PD168368-1302[1]
This compound Data not availableData not availableData not available

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Bombesin Receptors

This protocol is to determine the binding affinity of this compound for bombesin receptor subtypes.

Materials:

  • Cell membranes from cells expressing a single bombesin receptor subtype (BB1, BB2, or BRS-3).

  • Radiolabeled bombesin analog (e.g., 125I-[Tyr4]bombesin).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.

  • For total binding, omit this compound. For non-specific binding, add a high concentration of a known non-radiolabeled bombesin agonist/antagonist.

  • Incubate at room temperature for 60-90 minutes.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of this compound.

Protocol 2: Calcium Mobilization Assay

This protocol is to assess whether this compound can induce calcium mobilization, a hallmark of GPCR activation, particularly for FPRs.

Materials:

  • Cells expressing the receptor of interest (e.g., HL-60 for FPRs).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • Positive control agonist (e.g., fMLP for FPRs).

  • A fluorescence plate reader with injection capabilities.

Procedure:

  • Plate cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare a dilution series of this compound and the positive control agonist.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the different concentrations of this compound or the positive control and immediately begin recording the fluorescence intensity over time.

  • An increase in fluorescence indicates an increase in intracellular calcium.

  • To test for antagonism, pre-incubate the cells with this compound before adding the bombesin agonist.

Mandatory Visualizations

G cluster_on_target On-Target Pathway Ici_216140 This compound GRP_R GRP Receptor (BB2) Ici_216140->GRP_R Antagonizes PLC Phospholipase C GRP_R->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., proliferation) Ca_PKC->Cellular_Response G cluster_off_target Potential Off-Target Pathway Ici_216140_off This compound FPR Formyl-Peptide Receptor (FPR) Ici_216140_off->FPR Agonizes? G_protein G-protein FPR->G_protein Activates PLC_off Phospholipase C G_protein->PLC_off Ca_mobilization Ca2+ Mobilization PLC_off->Ca_mobilization Inflammatory_Response Inflammatory Response (e.g., chemotaxis) Ca_mobilization->Inflammatory_Response G start Unexpected Experimental Result check_receptor Confirm Bombesin Receptor Expression start->check_receptor check_stability Assess this compound Stability (HPLC) start->check_stability test_fpr Test for FPR Activation (Ca2+ Assay) check_receptor->test_fpr optimize Optimize Assay Conditions check_receptor->optimize degradation Compound Degradation check_stability->degradation binding_assay Perform Competitive Binding Assays test_fpr->binding_assay off_target Off-Target Effect (e.g., FPR Agonism) binding_assay->off_target on_target On-Target Effect (Subtype Selectivity) optimize->on_target

References

Technical Support Center: Improving the Bioavailability of ICI 216140

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the bombesin/gastrin-releasing peptide (GRP) receptor antagonist, ICI 216140. The focus is on strategies to enhance its bioavailability, a common hurdle for peptide-based therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a potent and selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR), also known as BB2.[1] It is a peptide analog with the sequence N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe. Its primary application in research is to block the signaling pathways activated by GRP, which are implicated in various physiological processes and the pathophysiology of several cancers, including prostate, breast, and lung cancer.[2][3]

Q2: Why is the oral bioavailability of this compound expected to be low?

A2: Like most peptide-based drugs, this compound faces significant challenges with oral administration, leading to poor bioavailability, typically below 1%.[4] The primary barriers include:

  • Enzymatic Degradation: Peptides are susceptible to degradation by proteases and peptidases present in the harsh acidic environment of the stomach and the gastrointestinal (GI) tract.

  • Poor Intestinal Permeability: The hydrophilic nature and relatively large size of peptides like this compound limit their ability to passively diffuse across the intestinal epithelial cell membrane.[4]

Q3: What are the general strategies to improve the oral bioavailability of peptide drugs like this compound?

A3: Several approaches can be employed to enhance the oral bioavailability of peptides. These can be broadly categorized as:

  • Chemical Modifications: Introducing unnatural amino acids, cyclizing the peptide, or creating a prodrug can improve stability and membrane permeability.[1][5]

  • Formulation Strategies: Encapsulating the peptide in nanocarriers (e.g., nanoparticles, liposomes) or using microemulsions can protect it from degradation and enhance absorption.[6][7]

  • Use of Excipients:

    • Permeation Enhancers: These agents transiently increase the permeability of the intestinal epithelium.

    • Enzyme Inhibitors: Co-administration with protease inhibitors can prevent the degradation of the peptide in the GI tract.[8]

    • Mucoadhesive Polymers: These polymers increase the residence time of the formulation at the site of absorption.[9]

Troubleshooting Guides

This section provides solutions to common problems researchers may face when working to improve the bioavailability of this compound.

Problem 1: Low Permeability of this compound in Caco-2 Monolayer Assays.
Possible Cause Troubleshooting Step Expected Outcome
Inherent low passive permeability of the peptide.Co-administer this compound with a permeation enhancer.Increased apparent permeability coefficient (Papp).
Active efflux by transporters like P-glycoprotein (P-gp) on Caco-2 cells.Perform a bi-directional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A)/Papp(A-B)) > 2 suggests active efflux.[10][11]Identification of efflux mechanism. Co-administer with a P-gp inhibitor (e.g., verapamil) to confirm.[10][11]
Degradation of the peptide by cell-surface or intracellular peptidases.Include protease inhibitors in the assay medium.Increased recovery of intact this compound.
Problem 2: High Variability in In Vivo Oral Bioavailability Studies in Animal Models.
Possible Cause Troubleshooting Step Expected Outcome
Influence of food on peptide absorption.Conduct pharmacokinetic studies in fasted animals to establish a baseline.[12]Reduced variability and a clearer understanding of the formulation's performance.
Inconsistent release of the peptide from the formulation.Optimize the formulation to ensure consistent and reproducible release characteristics.More consistent plasma concentration-time profiles.
Variable GI transit times affecting absorption.Utilize mucoadhesive polymers in the formulation to prolong residence time at the absorption site.[9]Increased and more consistent absorption.

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

This protocol is a standard method to assess the intestinal permeability of a compound.

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell® inserts.

    • Allow the cells to differentiate for approximately 21 days to form a confluent monolayer with well-developed tight junctions.[10]

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test solution containing this compound (with or without formulation excipients) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral compartment and replace with fresh buffer.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).[13][14]

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate Papp using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a general procedure for evaluating the oral bioavailability of this compound formulations.

  • Animal Model:

    • Use adult male Sprague-Dawley or Wistar rats.[15]

    • Fast the animals overnight before the experiment but allow free access to water.[12]

  • Dosing:

    • Administer the this compound formulation orally via gavage.

    • For intravenous administration (to determine absolute bioavailability), administer a known dose of this compound solution via the tail vein.

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dosing.

    • Collect blood into tubes containing an anticoagulant and a protease inhibitor.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Data Presentation

Table 1: Hypothetical In Vitro Permeability Data for this compound Formulations

FormulationPapp (x 10⁻⁶ cm/s)Efflux Ratio
This compound Solution0.5 ± 0.13.2
+ Permeation Enhancer2.5 ± 0.41.5
+ P-gp Inhibitor1.8 ± 0.31.1
Nanoparticle Formulation4.2 ± 0.61.3

Table 2: Hypothetical In Vivo Pharmacokinetic Data for this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (min)AUC₀₋ₜ (ng*h/mL)Bioavailability (%)
This compound Oral Solution15 ± 56045 ± 12< 1
Oral Nanoparticle Formulation150 ± 3090650 ± 858
Intravenous Solution850 ± 9551100 ± 120100

Visualizations

GRP Receptor Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by the Gastrin-Releasing Peptide Receptor (GRPR) upon activation. This compound acts by blocking this receptor, thereby inhibiting these downstream effects.

GRP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRPR GRPR (BB2 Receptor) Gq Gαq GRPR->Gq Activates PLC PLCβ Gq->PLC PI3K PI3K Gq->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC MAPK_pathway MAPK Cascade (Raf/MEK/ERK) PKC->MAPK_pathway Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription MAPK_pathway->Transcription GRP GRP (Ligand) GRP->GRPR Activates ICI216140 This compound (Antagonist) ICI216140->GRPR Blocks Bioavailability_Workflow Start Start: Low Bioavailability of this compound Formulation Formulation Development (Nanoparticles, Liposomes, etc.) Start->Formulation Excipient Excipient Screening (Permeation Enhancers, Enzyme Inhibitors) Start->Excipient InVitro In Vitro Screening (Caco-2 Permeability Assay) Formulation->InVitro Excipient->InVitro Optimization Lead Formulation Optimization InVitro->Optimization InVivo In Vivo Pharmacokinetic Studies (Rat Model) Optimization->InVivo Analysis Data Analysis and Bioavailability Calculation InVivo->Analysis Analysis->Optimization Iterate if needed End End: Optimized Oral Formulation Analysis->End

References

Technical Support Center: Overcoming Resistance in Delta-Opioid Receptor Antagonist Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The compound "ICI 216140" is historically associated with a bombesin/gastrin-releasing peptide antagonist. However, the context of "resistance" strongly suggests an interest in opioid pharmacology, where tolerance and desensitization are critical research areas. Several related ICI compounds (e.g., ICI 174,864, ICI 154,129) are well-known delta-opioid receptor (DOR) antagonists. This guide will therefore focus on overcoming resistance to DOR antagonists, a topic of significant interest to researchers in pain, addiction, and mood disorders.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance or tolerance-like effects during experiments with delta-opioid receptor (DOR) antagonists.

Frequently Asked Questions (FAQs)

Q1: We are observing a diminished effect of our DOR antagonist over time in our cell-based assays. What are the potential causes?

A1: A diminished antagonist effect, often manifesting as a need for higher concentrations to achieve the same level of inhibition, can be due to several factors. In the context of DORs, this is often a result of adaptive changes in the receptor system, which can be broadly categorized as:

  • Receptor Upregulation: Prolonged blockade of a receptor can lead the cell to increase the total number of receptors expressed on the cell surface. This compensatory mechanism means that a higher concentration of the antagonist is required to block the increased number of available binding sites.

  • Changes in Downstream Signaling: The cell may adapt by altering the expression or activity of signaling molecules downstream of the DOR. This could involve modifications to G-proteins, adenylyl cyclase, or ion channels, making the system less sensitive to the effects of receptor blockade.

  • Receptor Heterodimerization: DORs can form heterodimers with other receptors, such as mu-opioid receptors (MORs). The signaling properties of these heterodimers can differ from those of DOR monomers, potentially altering the efficacy of your antagonist.

Q2: Could the observed "resistance" to our antagonist be an artifact of our experimental setup?

A2: Yes, several experimental factors can mimic or contribute to apparent resistance:

  • Ligand Degradation: Ensure your antagonist is stable in your experimental medium and at the incubation temperature and duration used. Degradation will lead to a lower effective concentration.

  • Cell Health and Passage Number: Use cells at a consistent and low passage number. As cells are cultured for extended periods, their phenotype, including receptor expression levels, can change.

  • Inconsistent Agonist Concentration: If you are measuring antagonist potency in the presence of an agonist, ensure the agonist concentration is consistent across experiments. Fluctuations in agonist concentration will alter the apparent potency of the antagonist.

Q3: What is the difference between desensitization, tolerance, and downregulation in the context of opioid receptors?

A3: These terms describe different facets of diminished receptor responsiveness:

  • Desensitization: A rapid loss of receptor response occurring within seconds to minutes of agonist exposure. It is often mediated by phosphorylation of the receptor, which uncouples it from its G-protein.[1]

  • Internalization: The removal of receptors from the cell surface into the cell's interior, typically occurring over minutes to hours.[1] This can be a mechanism for either resensitization (if the receptor is recycled back to the surface) or downregulation.

  • Downregulation: A decrease in the total number of receptors in the cell, which occurs over hours to days of prolonged agonist exposure.[2] This is often due to the degradation of internalized receptors.[2][3] While these processes are typically discussed in the context of agonist treatment, prolonged antagonist treatment can lead to the opposite effect, i.e., receptor upregulation.[4]

Troubleshooting Guides

Issue 1: Decreased Potency of DOR Antagonist in Functional Assays (e.g., GTPγS binding, cAMP inhibition)
Potential Cause Troubleshooting Steps
Receptor Upregulation 1. Perform a radioligand binding assay to quantify the number of DORs (Bmax) in your control versus chronically treated cells. An increase in Bmax suggests upregulation. 2. Perform a Western blot for DOR to visually confirm an increase in total receptor protein.
Agonist Contamination 1. Test your antagonist alone in a functional assay to ensure it does not have any intrinsic agonist activity. 2. Ensure thorough washing steps to remove any residual agonists from previous treatments.
Changes in G-protein coupling 1. Perform a GTPγS binding assay with a range of agonist concentrations in the presence and absence of your antagonist to determine if there is a shift in agonist potency or efficacy. 2. Use a different agonist that couples to a different G-protein subtype (if applicable to your system) to see if the antagonist's effect is specific to one signaling pathway.
Issue 2: Inconsistent Results in Receptor Binding Assays
Potential Cause Troubleshooting Steps
Radioligand Degradation 1. Aliquot your radioligand upon receipt and store it at the recommended temperature to minimize freeze-thaw cycles. 2. Perform a time-course experiment to ensure that the binding is at equilibrium and that the radioligand is not degrading during the incubation.
Improper Membrane Preparation 1. Ensure that your membrane preparation protocol includes protease inhibitors to prevent receptor degradation. 2. Quantify the protein concentration of your membrane preparations accurately and use a consistent amount in each assay.
High Non-Specific Binding 1. Optimize the concentration of the unlabeled ligand used to define non-specific binding (e.g., a high concentration of naloxone). 2. Pre-coat your filter plates with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

Quantitative Data Summary

The following tables provide a summary of quantitative data for common DOR antagonists. These values can serve as a reference for your own experiments.

Table 1: Binding Affinities (Ki) and IC50 Values of Common DOR Antagonists

CompoundReceptorAssay TypeKi (nM)IC50 (nM)Reference
NaltrindoleDeltaRadioligand Binding~1-[5]
MuRadioligand Binding~160-[5]
KappaRadioligand Binding~630-[5]
NaltrindoleDeltaAntagonism of DPDPE (i.t.)-4.0 µg[6]
SRI-9342DeltaRadioligand Binding4.9 - 24-[7]
SRI-45128DeltaRadioligand Binding4.9 - 24-[7]

Table 2: Agonist-Induced Receptor Internalization and Downregulation

AgonistReceptorCell TypeInternalization (% of control)Downregulation (% of control)Reference
EpinephrineBeta-2 AdrenergicBEAS-2B5521.2 (fraction lost/hr)[8]
FenoterolBeta-2 AdrenergicBEAS-2B4819.4 (fraction lost/hr)[8]
AlbuterolBeta-2 AdrenergicBEAS-2B1714.8 (fraction lost/hr)[8]
EphedrineBeta-2 AdrenergicBEAS-2B08.2 (fraction lost/hr)[8]

Experimental Protocols

Radioligand Binding Assay for DOR

This protocol is for determining the affinity (Ki) of a test compound for the DOR by competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes expressing DOR

  • [3H]-Naltrindole (or another suitable DOR-selective radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound (DOR antagonist)

  • Unlabeled naloxone (for determining non-specific binding)

  • Glass fiber filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of your test compound.

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Naltrindole (typically at its Kd concentration), and your test compound at various concentrations.

  • To determine non-specific binding, add a high concentration of unlabeled naloxone to a set of wells.

  • To determine total binding, add only [3H]-Naltrindole and buffer.

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Harvest the membranes by rapid filtration through the glass fiber filter plate.

  • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Count the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation. It can be used to determine the potency and efficacy of agonists and the potency of antagonists.[9]

Materials:

  • Cell membranes expressing DOR

  • [35S]GTPγS

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2)

  • GDP

  • DOR agonist (e.g., SNC80)

  • DOR antagonist (test compound)

  • Unlabeled GTPγS (for determining non-specific binding)

  • Glass fiber filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare dilutions of your DOR antagonist.

  • In a 96-well plate, add assay buffer, a fixed concentration of [35S]GTPγS, GDP, and your antagonist at various concentrations.

  • Add a fixed concentration of the DOR agonist to all wells except those for basal and non-specific binding.

  • To determine non-specific binding, add a high concentration of unlabeled GTPγS.

  • To determine basal binding, add no agonist.

  • Add the cell membranes to each well to start the reaction.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filter plate.

  • Wash the filters with ice-cold assay buffer.

  • Determine the amount of bound [35S]GTPγS by scintillation counting.

  • Plot the agonist-stimulated [35S]GTPγS binding as a function of the antagonist concentration to determine the IC50 of the antagonist.

Western Blot for GRK and β-arrestin

This protocol is for detecting changes in the expression levels of G-protein coupled receptor kinases (GRKs) and β-arrestin, which are involved in receptor desensitization.[10]

Materials:

  • Cell lysates from control and treated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against GRK (e.g., GRK2) and β-arrestin (e.g., β-arrestin-2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

DOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist DOR Delta-Opioid Receptor (DOR) Agonist->DOR G_Protein Gi/o Protein (αβγ) DOR->G_Protein Activation G_alpha Gαi/o G_Protein->G_alpha Dissociation G_betagamma Gβγ G_Protein->G_betagamma Dissociation AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Ion_Channels Ion Channels (Ca2+, K+) MAPK_Pathway MAPK/ERK Pathway G_alpha->AC Inhibition G_betagamma->Ion_Channels Modulation G_betagamma->MAPK_Pathway Activation

Caption: Delta-Opioid Receptor (DOR) Signaling Pathway.

DOR_Desensitization_Workflow Agonist_Binding Agonist Binding to DOR Receptor_Conformation_Change Receptor Conformation Change Agonist_Binding->Receptor_Conformation_Change GRK_Phosphorylation GRK Phosphorylation of Receptor Receptor_Conformation_Change->GRK_Phosphorylation Beta_Arrestin_Binding β-Arrestin Binding GRK_Phosphorylation->Beta_Arrestin_Binding Uncoupling Uncoupling from G-Protein Beta_Arrestin_Binding->Uncoupling Internalization Internalization via Clathrin-Coated Pits Beta_Arrestin_Binding->Internalization Endosome Early Endosome Internalization->Endosome Recycling Recycling to Membrane Endosome->Recycling Resensitization Degradation Lysosomal Degradation (Downregulation) Endosome->Degradation Long-term Regulation

Caption: Workflow of DOR Desensitization and Internalization.

Troubleshooting_Logic Start Diminished Antagonist Effect Observed Check_Protocols Review Experimental Protocols (Ligand stability, cell health, concentrations) Start->Check_Protocols Is_Protocol_OK Protocols Consistent? Check_Protocols->Is_Protocol_OK Investigate_Mechanism Investigate Biological Mechanisms Is_Protocol_OK->Investigate_Mechanism Yes Revise_Protocols Revise and Standardize Protocols Is_Protocol_OK->Revise_Protocols No Binding_Assay Perform Radioligand Binding Assay (Measure Bmax) Investigate_Mechanism->Binding_Assay Is_Bmax_Increased Bmax Increased? Binding_Assay->Is_Bmax_Increased Upregulation_Confirmed Conclusion: Receptor Upregulation Is_Bmax_Increased->Upregulation_Confirmed Yes Functional_Assay Perform Functional Assay (e.g., GTPγS) Is_Bmax_Increased->Functional_Assay No Signaling_Altered Altered Agonist Potency/Efficacy? Functional_Assay->Signaling_Altered Signaling_Change_Confirmed Conclusion: Downstream Signaling Altered Signaling_Altered->Signaling_Change_Confirmed Yes Consider_Other Consider Other Mechanisms (e.g., Heterodimerization) Signaling_Altered->Consider_Other No

Caption: Troubleshooting Logic for Diminished Antagonist Effect.

References

Ici 216140 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bombesin/gastrin-releasing peptide (GRP) antagonist, ICI 216140.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific antagonist of the bombesin/gastrin-releasing peptide (GRP) receptors, primarily the GRP receptor (GRPR), also known as BB2. It acts by competitively inhibiting the binding of GRP and other bombesin-like peptides to their receptors, thereby blocking downstream signaling pathways. This inhibitory action prevents the physiological effects mediated by GRP, such as smooth muscle contraction, exocrine and endocrine secretions, and cell proliferation.

Q2: What are the common in vitro and in vivo applications of this compound?

A2: In vitro, this compound is frequently used to investigate the role of GRP in cell proliferation, particularly in cancer cell lines that overexpress GRP receptors, such as Swiss 3T3 cells.[1] In vivo, it has been utilized to study the physiological effects of GRP, for instance, by measuring the inhibition of bombesin-stimulated amylase secretion from the pancreas in rats.[1]

Q3: How should this compound be stored and handled?

A3: As a peptide, this compound is susceptible to degradation. It is recommended to store the lyophilized powder desiccated at -20°C.[2] For experimental use, it is advisable to prepare fresh solutions. If stock solutions are necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3][4]

Q4: In what solvents can this compound be dissolved?

A4: The solubility of peptides like this compound can vary. It is generally recommended to first attempt to dissolve the peptide in sterile, distilled water. If solubility is an issue, the use of a small amount of a co-solvent such as dimethyl sulfoxide (DMSO) or a buffer with an appropriate pH may be necessary. For cellular assays, it is crucial to ensure the final concentration of any organic solvent is not toxic to the cells.

Troubleshooting Guides

In Vitro Experiments
Issue Potential Cause Troubleshooting Steps
Low or no antagonist activity observed 1. Peptide Degradation: Improper storage or handling.1. Ensure the peptide has been stored correctly at -20°C and protected from moisture.[2] Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles.[3][4]
2. Incorrect Concentration: Errors in calculation or dilution.2. Verify the molecular weight and recalculate the concentration. Consider performing a concentration determination assay for the stock solution.
3. Cell Line Unresponsive: Low or no expression of GRP receptors.3. Confirm GRP receptor expression in your cell line using techniques like RT-PCR, Western blot, or radioligand binding assays.
High variability between replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells.1. Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding.
2. Peptide Adsorption: The peptide may be sticking to plasticware.2. Consider using low-adhesion plasticware or pre-coating plates with a blocking agent like bovine serum albumin (BSA).
3. Assay Conditions: Fluctuations in temperature, pH, or incubation times.3. Standardize all assay parameters and ensure consistent timing for all steps.
Unexpected cellular toxicity 1. Solvent Toxicity: High concentration of DMSO or other solvents.1. Prepare a vehicle control with the same concentration of the solvent to assess its effect on cell viability. Keep the final solvent concentration below 0.5%.
2. Peptide Contamination: Presence of endotoxins or trifluoroacetic acid (TFA) from synthesis.[4]2. Use endotoxin-free reagents and consider TFA removal services from the peptide supplier if assays are sensitive.[4]
In Vivo Experiments
Issue Potential Cause Troubleshooting Steps
Lack of in vivo efficacy 1. Poor Bioavailability/Pharmacokinetics: Rapid degradation or clearance of the peptide.1. Consider different routes of administration (e.g., subcutaneous, intravenous) or the use of delivery vehicles like osmotic pumps for continuous infusion.[5]
2. Insufficient Dose: The administered dose may be too low for the animal model.2. Perform a dose-response study to determine the optimal effective dose. A study in rats showed efficacy at 2.0 mg/kg subcutaneously.[1]
3. Animal Model: The chosen animal model may not be appropriate.3. Ensure the animal model expresses the target receptor and exhibits the desired physiological response to GRP agonists.
High inter-animal variability 1. Inconsistent Dosing: Variations in injection volume or technique.1. Use precise injection techniques and ensure all animals receive the correct dose relative to their body weight.
2. Biological Variation: Differences in age, weight, or health status of the animals.2. Use animals of the same age, sex, and from the same supplier. Acclimatize animals to the experimental conditions before starting the study.

Quantitative Data

Parameter Value Experimental System Reference
IC50~2 nMGRP receptor-mediated growth response in Swiss 3T3 cells--INVALID-LINK--[1]
In Vivo Effective Dose2.0 mg/kg (s.c.)Inhibition of bombesin-stimulated amylase secretion in rats--INVALID-LINK--[1]

Experimental Protocols

In Vitro: Competitive Binding Assay
  • Cell Culture: Culture a GRP receptor-expressing cell line (e.g., Swiss 3T3) to ~80-90% confluency.

  • Cell Preparation: Harvest the cells and prepare a cell suspension or membrane preparation.

  • Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled GRP agonist (e.g., [125I]-GRP).

  • Competitive Inhibition: Add increasing concentrations of this compound to the wells. Include a control with no antagonist and a non-specific binding control with a high concentration of unlabeled GRP.

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to reach binding equilibrium.

  • Washing: Wash the wells to remove unbound radioligand.

  • Detection: Measure the radioactivity in each well using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

In Vivo: Inhibition of Amylase Secretion in Rats
  • Animal Acclimatization: Acclimatize male rats to the experimental conditions for at least one week.

  • Fasting: Fast the rats overnight with free access to water.

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic agent.

  • Treatment Administration: Administer this compound (e.g., 2.0 mg/kg) via subcutaneous injection. Control animals should receive a vehicle injection.[1]

  • Agonist Challenge: After a predetermined time, administer a bombesin analogue to stimulate amylase secretion.

  • Sample Collection: Collect pancreatic juice or blood samples at various time points.

  • Amylase Assay: Measure the amylase concentration in the collected samples using a commercially available kit.

  • Data Analysis: Compare the amylase levels between the this compound-treated group and the control group to determine the inhibitory effect.

Visualizations

GRP_Signaling_Pathway cluster_membrane Cell Membrane GRPR GRP Receptor (GRPR/BB2) G_protein Gq/11 GRPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves GRP GRP / Bombesin GRP->GRPR Binds & Activates ICI216140 This compound ICI216140->GRPR Binds & Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Effects (e.g., Proliferation, Secretion) Ca_release->Downstream PKC_activation->Downstream

Caption: GRP Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Cell Culture (GRPR-expressing) D Seed Cells in Plate A->D B Prepare this compound Stock Solution E Pre-incubate with This compound (or vehicle) B->E C Prepare GRP Agonist F Stimulate with GRP Agonist C->F D->E E->F G Incubate for Defined Period F->G H Measure Endpoint (e.g., Proliferation, Ca²⁺ flux) G->H I Data Analysis (e.g., IC50 Calculation) H->I

Caption: General In Vitro Experimental Workflow for this compound.

Troubleshooting_Logic cluster_activity Low/No Activity cluster_variability High Variability start Experiment Yields Unexpected Results q1 Is the issue low/no activity or high variability? start->q1 a1 Check Peptide Integrity: - Fresh Aliquot? - Correct Storage? q1->a1 Low Activity v1 Review Assay Technique: - Pipetting? - Cell Seeding? q1->v1 High Variability a2 Verify Reagent Concentrations a1->a2 a3 Confirm Receptor Expression in the Model System a2->a3 end Optimize Protocol and Repeat a3->end v2 Standardize Incubation Times and Conditions v1->v2 v3 Consider Peptide Adsorption to Plasticware v2->v3 v3->end

References

How to minimize Ici 216140 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the degradation of ICI 216140 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems observed when working with this compound solutions.

Problem Potential Cause Recommended Solution
Loss of biological activity Degradation due to improper storage, pH instability, or oxidation.Prepare fresh solutions before use. Store stock solutions at -20°C or -80°C. Optimize the pH of the buffer system (typically between pH 3-5 for peptides) and consider using antioxidants.[1]
Precipitate formation in solution Aggregation of the peptide.Decrease the peptide concentration.[2][3] Adjust the pH or ionic strength of the solution.[1] Consider the use of excipients such as sugars or polyols.[4]
Discoloration of the solution Oxidation of the peptide, particularly residues like Met, Cys, His, Trp, and Tyr.[4]Prepare solutions in degassed buffers.[1] Store solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to light.
Inconsistent experimental results Inconsistent solution preparation or handling. Degradation during the experiment.Follow a standardized protocol for solution preparation. Minimize the time solutions are kept at room temperature. Perform experiments under controlled temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in solution?

A1: As a peptide-based compound, the primary factors contributing to the degradation of this compound in solution include:

  • pH: Non-optimal pH can lead to hydrolysis of peptide bonds and deamidation. A pH range of 3-5 is often optimal for peptide stability.[1]

  • Temperature: Higher temperatures accelerate chemical degradation reactions such as hydrolysis, oxidation, and deamidation.[4]

  • Oxidation: Certain amino acid residues are susceptible to oxidation, which can be initiated by dissolved oxygen or contaminating peroxides.[4]

  • Hydrolysis: Peptide bonds, particularly those involving aspartic acid, are prone to cleavage through hydrolysis.[4]

  • Aggregation: Peptides can self-associate to form aggregates, which can lead to loss of activity and precipitation.[2][3]

  • Light Exposure: Exposure to UV or fluorescent light can induce photo-oxidation and degradation.

Q2: How should I prepare and store stock solutions of this compound?

A2: To ensure maximum stability:

  • Solvent Selection: Use high-purity solvents and degassed buffers to minimize oxidative damage.

  • pH Control: Prepare solutions in a buffer system that maintains an optimal pH, generally between 3 and 5 for peptides.[1]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.

  • Protection from Light: Store solutions in amber vials or cover them with aluminum foil to protect from light.

Q3: What excipients can be used to improve the stability of this compound in solution?

A3: Several types of excipients can enhance peptide stability:

  • Sugars and Polyols: (e.g., sucrose, trehalose, mannitol) can stabilize the peptide structure.[4]

  • Amino Acids: Certain amino acids can act as cryoprotectants or antioxidants.[4]

  • Buffers: The choice of buffer is critical for maintaining the desired pH and can influence the rate of degradation.[1]

  • Antioxidants: (e.g., ascorbic acid, methionine) can be added to minimize oxidation.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general method for evaluating the stability of this compound under different conditions.

1. Solution Preparation: a. Prepare a stock solution of this compound in a suitable buffer at a known concentration. b. Divide the stock solution into several aliquots to be stored under different conditions (e.g., varying pH, temperature, light exposure).

2. Storage Conditions: a. Temperature: Store aliquots at -20°C, 4°C, and room temperature (20-25°C). b. pH: Prepare solutions in buffers with different pH values (e.g., pH 3, 5, 7, 9). c. Light Exposure: Store a set of aliquots in the dark (wrapped in foil) and another set exposed to ambient light.

3. Time Points: a. Collect samples from each condition at various time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

4. Analysis: a. At each time point, analyze the samples for the remaining concentration of intact this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC). b. Assess the biological activity of the remaining compound using a relevant bioassay.

5. Data Analysis: a. Plot the concentration of intact this compound versus time for each condition. b. Calculate the degradation rate constant and half-life for each condition.

Visualizations

cluster_factors Degradation Factors cluster_pathways Degradation Pathways pH pH Hydrolysis Hydrolysis pH->Hydrolysis Deamidation Deamidation pH->Deamidation Temp Temperature Temp->Hydrolysis Temp->Deamidation Aggregation Aggregation Temp->Aggregation Light Light Exposure Oxidation Oxidation Light->Oxidation Oxygen Oxygen Oxygen->Oxidation Concentration Concentration Concentration->Aggregation Degraded Degraded Products Hydrolysis->Degraded Oxidation->Degraded Deamidation->Degraded Aggregation->Degraded ICI216140 This compound in Solution ICI216140->Hydrolysis ICI216140->Oxidation ICI216140->Deamidation ICI216140->Aggregation

Caption: Factors and pathways contributing to this compound degradation in solution.

Start Start: Loss of Activity or Precipitate Observed CheckStorage Check Storage Conditions (Temp, Light, Age) Start->CheckStorage ImproperStorage Improper Storage? CheckStorage->ImproperStorage PrepareFresh Prepare Fresh Solution from New Stock ImproperStorage->PrepareFresh Yes CheckSolutionPrep Review Solution Preparation Protocol ImproperStorage->CheckSolutionPrep No End Problem Resolved PrepareFresh->End pH_Concentration pH or Concentration Issue? CheckSolutionPrep->pH_Concentration OptimizeSolution Optimize pH and/or Lower Concentration pH_Concentration->OptimizeSolution Yes ConsiderExcipients Consider Adding Stabilizing Excipients pH_Concentration->ConsiderExcipients No OptimizeSolution->End ConsiderExcipients->End

Caption: Troubleshooting workflow for this compound solution instability.

cluster_conditions Storage Conditions Prep 1. Prepare this compound Stock Solution Aliquot 2. Create Aliquots for Different Conditions Prep->Aliquot Temp Temperature (-20°C, 4°C, 25°C) Aliquot->Temp pH pH (3, 5, 7, 9) Aliquot->pH Light Light (Dark vs. Ambient) Aliquot->Light Sample 3. Collect Samples at Time Points Temp->Sample pH->Sample Light->Sample Analyze 4. Analyze Samples (e.g., HPLC) Sample->Analyze Data 5. Plot Data and Calculate Degradation Rate Analyze->Data

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Interpreting Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for research professionals. All compounds mentioned are for laboratory research use only.

A critical aspect of experimental science is the correct identification and application of research tools. The compound of interest, ICI 216140, is a potent and selective antagonist for the bombesin/gastrin-releasing peptide (GRP) receptor.[1] It is not a delta-opioid receptor agonist. This guide has been structured to first provide a comprehensive technical support center for This compound in its correct context as a bombesin/GRP receptor antagonist.

Recognizing the user's interest in the delta-opioid receptor system, a second section has been included that addresses the interpretation of unexpected results with representative delta-opioid receptor modulators, such as the antagonist naltrindole and the inverse agonist ICI 174,864 .

Part 1: this compound - A Bombesin/GRP Receptor Antagonist

This section provides troubleshooting guides and FAQs for this compound, a potent antagonist of the bombesin/gastrin-releasing peptide (GRP) receptor, also known as the BB2 receptor.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a synthetic peptide analogue of bombesin/GRP. It acts as a competitive antagonist at the GRP receptor (GRPR or BB2), blocking the binding of endogenous ligands like Gastrin-Releasing Peptide.[1] This inhibition prevents the activation of downstream signaling pathways, such as the phospholipase C cascade.[2][3]

Q2: What are the common applications of this compound in research? A2: this compound is used to investigate the physiological and pathophysiological roles of the GRP receptor. These include studies on gastrointestinal functions, central nervous system processes like memory and behavior, and the growth of certain tumors that overexpress GRP receptors, such as some lung, colon, and prostate cancers.[2][4][5]

Q3: How should this compound be stored and reconstituted? A3: As a peptide, this compound should be stored desiccated at -20°C. For reconstitution, refer to the manufacturer's specific instructions, but typically it involves dissolving the peptide in a sterile, aqueous buffer.

Troubleshooting Unexpected Results with this compound

Q: My in vitro assay shows that this compound is less potent than expected. What could be the cause? A: Several factors could contribute to lower-than-expected potency:

  • Peptide Degradation: Ensure the peptide has been stored correctly and that reconstituted solutions are not stored for extended periods or subjected to multiple freeze-thaw cycles.

  • Assay Conditions: The IC50 of an antagonist is dependent on the concentration of the agonist used in the assay. Verify the concentration of GRP or bombesin. High agonist concentrations will require higher antagonist concentrations to achieve inhibition.

  • Cell Line Receptor Density: The level of GRP receptor expression in your cell line can influence the apparent potency. Low receptor numbers might require more sensitive readout methods.

  • Solubility Issues: Confirm that the peptide is fully dissolved in your assay buffer. Aggregation can reduce the effective concentration.

Q: I am observing unexpected physiological effects in my in vivo model after administering this compound. How do I interpret this? A: Unexpected in vivo effects can arise from several sources:

  • Off-Target Effects: While potent for the GRP receptor, cross-reactivity with other receptors at high concentrations cannot be entirely ruled out. Consider performing counter-screens with related bombesin receptor subtypes (e.g., BB1 or the orphan BB3 receptor).

  • Metabolism: The peptide may be metabolized in vivo, and its metabolites could have different activity profiles.

  • Complex Physiology: The GRP receptor system is involved in numerous physiological processes.[4][6] The observed effect might be a genuine, but previously uncharacterized, downstream consequence of GRP receptor blockade in your specific model. Consider measuring hormonal changes or other biomarkers related to GRP function to understand the systemic impact.

Q: In my tumor xenograft model, this compound did not inhibit tumor growth as effectively as published literature suggests. Why might this be? A: Efficacy in tumor models can be highly variable:

  • Tumor Receptor Expression: Verify the expression level of the GRP receptor in your specific tumor model. Lack of expression will result in a lack of efficacy.

  • Pharmacokinetics: The delivery, distribution, and half-life of the peptide in your animal model may differ. The dosing regimen (dose, frequency, route of administration) may need optimization. For instance, subcutaneous administration at 2.0 mg/kg has been shown to be effective in reducing bombesin-stimulated amylase secretion in rats.[1]

  • Tumor Microenvironment: The growth of some tumors may be less dependent on GRP receptor signaling than others, even if the receptor is present. The tumor may have activated alternative growth pathways.

Data Presentation
CompoundTarget ReceptorActionIC50 (in vitro)Effective in vivo Dose
This compound GRP Receptor (BB2)Antagonist~2 nM (in Swiss 3T3 cells)[1]2.0 mg/kg (s.c. in rats)[1]
Experimental Protocols

Protocol 1: In Vitro GRP Receptor Competition Binding Assay

  • Cell Culture: Culture cells expressing the GRP receptor (e.g., PC3 cells, Swiss 3T3 cells, or transfected HEK293 cells) to ~80-90% confluency.

  • Membrane Preparation (Optional): Homogenize cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane fraction in binding buffer.

  • Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled GRP receptor agonist (e.g., ¹²⁵I-GRP) to each well.

  • Competition: Add increasing concentrations of unlabeled this compound to the wells. Include controls for total binding (radiolabel only) and non-specific binding (radiolabel + a high concentration of unlabeled GRP).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Washing: Rapidly wash the wells with ice-cold buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity in each well using a gamma counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50.

Protocol 2: In Vivo Administration of a Peptide Antagonist

  • Animal Model: Use an appropriate animal model (e.g., mice or rats) for your study (e.g., a tumor xenograft model).

  • Compound Preparation: Reconstitute this compound in a sterile, vehicle-compatible solution (e.g., saline).

  • Administration: Administer the peptide via a suitable route. Subcutaneous (s.c.) injection is common for peptides to achieve sustained release. Dosing will need to be optimized, but a starting point could be based on published data (e.g., 2.0 mg/kg).[1]

  • Agonist Challenge (Optional): To confirm antagonist activity, a GRP receptor agonist can be administered after the antagonist, and a relevant physiological endpoint (e.g., amylase secretion, behavioral change) can be measured.

  • Monitoring: Monitor the animals for the desired therapeutic effect (e.g., tumor size reduction) and any potential adverse effects over the course of the study.

  • Tissue Collection: At the end of the study, tissues can be collected for further analysis (e.g., biomarker analysis, receptor occupancy studies).

Mandatory Visualizations

GRP_Signaling_Pathway cluster_membrane Cell Membrane GRPR GRP Receptor (BB2) Gq Gαq GRPR->Gq Activates GRP GRP / Bombesin (Agonist) GRP->GRPR Binds & Activates ICI216140 This compound (Antagonist) ICI216140->GRPR Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (Proliferation, Secretion) Ca_Release->Downstream PKC->Downstream

Caption: GRP/Bombesin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_unexpected Unexpected Result? start Hypothesis: Compound X is a receptor Y antagonist invitro In Vitro Validation (e.g., Competition Binding Assay) start->invitro functional Functional Assay (e.g., Calcium Mobilization) invitro->functional invivo In Vivo Model Testing (e.g., Xenograft) functional->invivo data_analysis Data Analysis & Interpretation invivo->data_analysis conclusion Conclusion on Antagonist Activity data_analysis->conclusion troubleshoot Troubleshoot: - Check Compound Integrity - Verify Assay Conditions - Consider Off-Target Effects data_analysis->troubleshoot

Caption: General experimental workflow for validating a receptor antagonist.

Part 2: Delta-Opioid Receptor Modulators

This section addresses the interpretation of unexpected results for compounds acting on the delta-opioid receptor (DOR), using the selective antagonist naltrindole and the peptidic inverse agonist ICI 174,864 as examples.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a delta-opioid receptor antagonist and an inverse agonist? A1: A neutral antagonist , like naltrindole, binds to the receptor and blocks the action of an agonist (e.g., enkephalin) but has no intrinsic activity of its own.[7] An inverse agonist , like ICI 174,864, also blocks agonists but additionally suppresses the basal, constitutive activity of the receptor, producing an effect opposite to that of an agonist.[8][9]

Q2: What is the primary signaling pathway for the delta-opioid receptor? A2: The delta-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o).[10] Activation of this pathway typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[10][11]

Q3: Can delta-opioid ligands have effects not mediated by opioid receptors? A3: Yes. Some studies have shown that certain compounds, such as naltrindole, can exert effects (e.g., immunosuppression) that are independent of the three classical opioid receptors (mu, delta, kappa), suggesting the existence of non-opioid targets.[12]

Troubleshooting Unexpected Results with DOR Modulators

Q: My delta-opioid antagonist is showing some agonist-like activity. Is this possible? A: Yes, this is a known phenomenon for some compounds under specific conditions:

  • Partial Agonism: Some antagonists can act as partial agonists, especially at high concentrations or in systems with high receptor expression and spare receptors. For example, ICI 174,864 can exhibit partial agonist activity at high concentrations.

  • Receptor Dimerization: Opioid receptors can form heterodimers (e.g., mu-delta). A ligand's pharmacology can be different at a heterodimer compared to a homodimer.

  • Biased Agonism: The compound might be acting as a biased agonist, activating one signaling pathway (e.g., β-arrestin recruitment) while blocking another (e.g., G-protein signaling).

Q: I am using ICI 174,864 as an antagonist, but I see an increase in cAMP levels. Why? A: This is the expected behavior of an inverse agonist in a system with basal Gαi/o activity. The delta-opioid receptor has some level of constitutive (agonist-independent) activity that suppresses adenylyl cyclase. By inhibiting this basal activity, an inverse agonist like ICI 174,864 removes the tonic inhibition, leading to an increase in cAMP levels, particularly when adenylyl cyclase is stimulated (e.g., by forskolin).[8]

Q: Naltrindole potentiated the lethal effects of cocaine in my animal model, which was unexpected. How can this be explained? A: This highlights the complexity of central nervous system pharmacology. This specific effect has been documented and is believed to occur via a central mechanism of action, possibly involving cardiovascular function changes, rather than a simple blockade of opioid-mediated reward pathways.[13] It underscores that blocking a receptor system can have counterintuitive systemic effects due to the disruption of complex homeostatic balances.

Data Presentation
CompoundTarget ReceptorActionpKiNotes
ICI 174,864 Delta-OpioidInverse Agonist[8][9]7.4[14]Peptide, selective for delta over mu. Can show partial agonism at high concentrations.
Naltrindole Delta-OpioidAntagonist[7]~8.5-9.5Highly potent and selective non-peptide antagonist.[7]
Experimental Protocols

Protocol 3: Functional Assay to Differentiate Antagonist vs. Inverse Agonist (cAMP Assay)

  • Cell Culture: Use a cell line stably expressing the delta-opioid receptor (e.g., HEK293/DOR or NG108-15 cells).

  • Cell Plating: Seed cells into a 96-well plate and grow to near confluency.

  • Pre-treatment: Incubate the cells with increasing concentrations of your test compound (e.g., ICI 174,864 or naltrindole) for 15-30 minutes in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Stimulation: Add a fixed concentration of an adenylyl cyclase stimulator, such as forskolin, to all wells. Include a control group treated with a DOR agonist (e.g., DPDPE) to confirm Gαi coupling (this should decrease cAMP).

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes) to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

  • Analysis:

    • A DOR agonist will cause a dose-dependent decrease in forskolin-stimulated cAMP.

    • A neutral antagonist (like naltrindole) will have no effect on its own but will block the agonist-induced decrease.

    • An inverse agonist (like ICI 174,864) will cause a dose-dependent increase in forskolin-stimulated cAMP above the level seen with forskolin alone.[8]

Mandatory Visualizations

DOR_Signaling_Pathway cluster_membrane Cell Membrane DOR Delta-Opioid Receptor (DOR) Gi Gαi/o DOR->Gi Activates Agonist Agonist (e.g., Enkephalin) Agonist->DOR Antagonist Antagonist (e.g., Naltrindole) Antagonist->DOR Blocks Agonist InverseAgonist Inverse Agonist (e.g., ICI 174,864) InverseAgonist->DOR Blocks Agonist & Inhibits Basal Activity AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Ligand_Relationships cluster_agonists Agonists (Positive Efficacy) cluster_antagonists Antagonists (Zero Efficacy) cluster_inverse_agonists Inverse Agonists (Negative Efficacy) Receptor GPCR FullAgonist Full Agonist (Maximal Response) Receptor->FullAgonist Binds PartialAgonist Partial Agonist (Submaximal Response) Receptor->PartialAgonist Binds NeutralAntagonist Neutral Antagonist (Blocks Agonist Only) Receptor->NeutralAntagonist Binds InverseAgonist Inverse Agonist (Reduces Basal Activity) Receptor->InverseAgonist Binds FullAgonist->PartialAgonist PartialAgonist->NeutralAntagonist NeutralAntagonist->InverseAgonist

References

Technical Support Center: Refining Ici 216140 Delivery Methods in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of Ici 216140 for animal-based studies. The following information, presented in a question-and-answer format, addresses common challenges and provides practical guidance for experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a potent antagonist of the bombesin/gastrin-releasing peptide (BN/GRP) receptor. Its principal mode of action is to competitively block the binding of endogenous ligands like bombesin and GRP to their receptors, thereby inhibiting the associated downstream signaling pathways.

Q2: What are the recommended administration routes for this compound in animal models?

A2: Based on preclinical data, subcutaneous (SC) administration has proven effective for in vivo studies.[1] Alternative parenteral routes such as intraperitoneal (IP) and intravenous (IV) injections may also be considered, although these methods might necessitate specific formulation strategies to ensure stability and bioavailability.

Q3: What is a suggested effective dose of this compound in rats?

A3: A prior study has indicated that a subcutaneous dose of 2.0 mg/kg of this compound effectively counteracted bombesin-stimulated amylase secretion in rats.[1] It is important to note that the optimal dosage can differ based on the specific animal model, experimental objectives, and the formulation used. A dose-response study is highly recommended to ascertain the most effective dose for your particular research context.

Q4: What are the typical challenges encountered when delivering peptide-based compounds like this compound?

A4: The delivery of peptide therapeutics such as this compound often presents several obstacles:

  • Poor Stability: Peptides are often susceptible to degradation by proteases, as well as by fluctuations in pH and oxidative stress.[2][3][4]

  • Short Biological Half-life: Many peptides are rapidly cleared from the bloodstream, which may necessitate frequent dosing.[2]

  • Low Bioavailability: Inefficient absorption across biological membranes can diminish the efficacy of certain administration routes.[2][5]

  • Solubility Constraints: Some peptides exhibit limited solubility in standard aqueous solutions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
Absence of Expected Biological Effect 1. Insufficient Dosage: The administered dose may be below the therapeutic threshold.- Conduct a dose-response study to identify the optimal effective dose for your model.
2. Compound Degradation: The peptide may have degraded during storage or after being prepared in solution.- Ensure the lyophilized peptide is stored correctly (typically at -20°C or -80°C).- Prepare solutions fresh before each experiment.- Minimize freeze-thaw cycles of stock solutions.[4]
3. Improper Administration Technique: The injection may not have been delivered to the intended site.- Verify that personnel are adequately trained in the chosen administration technique.- Double-check the injection volume and final concentration.
Localized Irritation or Inflammation at the Injection Site 1. Formulation Issues: The vehicle, pH, or tonicity of the formulation could be causing a local reaction.- Utilize a biocompatible and isotonic vehicle, such as sterile saline or phosphate-buffered saline (PBS).- Adjust the pH of the final solution to be near physiological pH (7.2-7.4).
2. High Local Concentration: A highly concentrated injection volume may lead to localized toxicity.- If feasible, lower the concentration and increase the injection volume, while staying within the acceptable limits for the animal model.
Precipitation of the Peptide in Solution 1. Poor Solubility: The peptide may not be readily soluble in the selected solvent.- Refer to the manufacturer's datasheet for recommended solvents.- Consider initially dissolving the peptide in a small quantity of a suitable organic solvent (e.g., DMSO), followed by dilution in an aqueous buffer. Note: Ensure the final concentration of the organic solvent is well-tolerated and non-toxic to the animals.
2. pH-Dependent Solubility: The solubility of the peptide may be influenced by the pH of the solution.- Empirically test the solubility of the peptide across a range of pH values to determine the optimal conditions.

Experimental Protocols

Protocol 1: Reconstitution and Dilution of this compound
  • Reconstitution of Lyophilized Peptide:

    • Before opening, allow the vial of lyophilized this compound to warm to room temperature.

    • Reconstitute the peptide using a sterile and appropriate solvent. The manufacturer's instructions should be followed, but sterile water or an initial solubilization in a minimal amount of DMSO followed by dilution in sterile saline are common starting points.

    • Gently swirl the vial or use a pipette to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent potential aggregation.

  • Preparation of Working Solution:

    • Dilute the reconstituted stock solution to the final desired concentration using a sterile, isotonic vehicle like PBS or 0.9% saline.

    • The final concentration should be calculated to deliver the target dose in an appropriate injection volume for the specific animal model being used (refer to Table 1).

Protocol 2: Subcutaneous (SC) Administration in a Rat Model
  • Animal Preparation and Restraint:

    • Gently yet securely restrain the rat.

    • Identify the injection site, which is typically the loose skin over the dorsal midline, between the scapulae.

  • Injection Procedure:

    • Gently lift the skin to create a "tent."

    • Insert a sterile needle (e.g., 25-27 gauge) into the base of the tented skin, ensuring it is parallel to the body surface.

    • Perform a slight aspiration to confirm the needle is not in a blood vessel.

    • Slowly and steadily inject the this compound solution.

    • Carefully withdraw the needle and apply gentle pressure to the injection site if needed.

  • Post-Injection Monitoring:

    • Closely monitor the animal for any signs of adverse reactions, both systemic and at the local injection site.

Data Presentation

Table 1: General Guidelines for Injection Volumes in Rodent Models

Route of Administration Mouse (20-30g) Rat (200-300g)
Subcutaneous (SC) 100 - 200 µL1 - 2 mL
Intraperitoneal (IP) 200 - 500 µL2 - 5 mL
Intravenous (IV) - Tail Vein 50 - 100 µL0.5 - 1 mL

Disclaimer: These are general recommendations. Always consult and adhere to your institution's specific Institutional Animal Care and Use Committee (IACUC) guidelines for administration volumes.

Visualizations

GRP_Signaling_Pathway GRP GRP/Bombesin GRPR GRP Receptor (GRPR) GRP->GRPR Binds G_protein Gq/11 GRPR->G_protein Activates Ici216140 This compound Ici216140->GRPR Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Amylase Secretion) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: GRP/Bombesin signaling and the inhibitory action of this compound.

experimental_workflow start Start: Lyophilized this compound reconstitute Reconstitute Peptide start->reconstitute dilute Prepare Dosing Solution reconstitute->dilute administer Administer to Animal Model (e.g., Subcutaneous Injection) dilute->administer observe Observe for Biological Effect and Potential Side Effects administer->observe analyze Analyze Experimental Outcome observe->analyze end End: Data Interpretation analyze->end

Caption: A generalized workflow for conducting in vivo studies using this compound.

References

Long-term stability of Ici 216140 in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, storage, and handling of ICI 216140, a potent GRP/bombesin receptor 2 antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized this compound?

A1: For long-term storage, lyophilized this compound should be stored desiccated at -20°C or -80°C.[1] Following these conditions will ensure the stability of the peptide.

Q2: How should I reconstitute lyophilized this compound?

A2: It is recommended to briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the peptide with a sterile, high-purity solvent such as sterile water, PBS, or DMSO. Gently agitate or swirl the vial to dissolve the contents; avoid vigorous shaking to prevent aggregation. For biological experiments, ensure the chosen solvent is compatible with your assay.

Q3: What is the stability of this compound once reconstituted in a solvent?

A3: The stability of reconstituted this compound depends on the solvent and storage temperature. When reconstituted and stored at -80°C, the solution is expected to be stable for up to 6 months. If stored at -20°C, it is recommended to use the solution within 1 month.[1] For short-term storage (days), solutions can be kept at 4°C. It is advisable to prepare fresh solutions for optimal results and avoid repeated freeze-thaw cycles, which can lead to peptide degradation.

Q4: Can I store reconstituted this compound at room temperature?

A4: It is not recommended to store reconstituted solutions of this compound at room temperature for extended periods, as this can lead to degradation. For immediate use in experiments, solutions can be kept at room temperature for a few hours.

Q5: What are potential signs of this compound degradation?

A5: Degradation may not be visually apparent. The most reliable method to assess the integrity of the peptide is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the main peak area and the appearance of new peaks can indicate degradation. Loss of biological activity in your experimental assay can also be an indicator of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no biological activity in the assay. 1. Peptide Degradation: Improper storage or handling of the stock solution. 2. Incorrect Concentration: Errors in reconstitution or dilution. 3. Assay Conditions: Suboptimal pH, temperature, or buffer composition. 4. Oxidation: Peptides containing residues like Met, Cys, or Trp are prone to oxidation.[2]1. Prepare a fresh stock solution from lyophilized powder. Avoid multiple freeze-thaw cycles. 2. Verify calculations and ensure accurate pipetting. 3. Optimize assay parameters and ensure all reagents are fresh. 4. Use degassed buffers and consider adding antioxidants if oxidation is suspected.
Precipitation observed in the stock solution. 1. Low Solubility: The peptide may have limited solubility in the chosen solvent. 2. Aggregation: Improper reconstitution (e.g., vigorous shaking). 3. Incorrect Storage: Storage at an inappropriate temperature.1. Try a different solvent, such as DMSO for higher concentration stocks, followed by dilution in an aqueous buffer. 2. Reconstitute a fresh vial, ensuring gentle mixing. 3. Ensure the stock solution is stored at the recommended temperature.
Variability between experimental replicates. 1. Inconsistent Pipetting: Inaccurate dispensing of the peptide solution. 2. Edge Effects in Plates: Evaporation from wells on the outer edges of a microplate. 3. Cell Culture Health: Inconsistent cell health or density across the experiment.1. Use calibrated pipettes and proper pipetting techniques. 2. Avoid using the outermost wells of the plate or fill them with a buffer to minimize evaporation. 3. Ensure uniform cell seeding and healthy cell monolayers.

Long-Term Stability Data Summary

The following tables summarize the recommended storage conditions and expected stability for this compound.

Table 1: Storage of Lyophilized this compound

Storage Temperature Recommended Duration Notes
-20°CLong-termStore in a desiccator.
-80°CLong-termStore in a desiccator for optimal stability.

Table 2: Storage of Reconstituted this compound Solution

Storage Temperature Recommended Duration Solvent Notes
-80°CUp to 6 months[1]DMSO, Sterile Water, or appropriate bufferAliquot to avoid freeze-thaw cycles.
-20°CUp to 1 month[1]DMSO, Sterile Water, or appropriate bufferAliquot to avoid freeze-thaw cycles.
4°C24-48 hoursSterile aqueous bufferFor short-term use.
Room TemperatureA few hoursSterile aqueous bufferFor immediate experimental use only.

Experimental Protocols

Protocol for Assessing the Stability of this compound using HPLC

This protocol outlines a general method for assessing the stability of this compound in a solution over time.

1. Materials:

  • This compound
  • High-purity solvent (e.g., DMSO, sterile water, or PBS)
  • HPLC system with a UV detector
  • Reversed-phase C18 column
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
  • Temperature-controlled incubator or water bath

2. Sample Preparation:

  • Reconstitute lyophilized this compound to a known concentration (e.g., 1 mg/mL) in the desired solvent.
  • Aliquot the solution into several sterile microcentrifuge tubes.
  • Store the aliquots at the desired storage temperatures (e.g., 4°C, room temperature, 37°C).

3. HPLC Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition.
  • Inject a standard volume of the sample onto the HPLC system.
  • Run a linear gradient elution, for example, from 5% to 95% Mobile Phase B over 30 minutes.
  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

4. Data Analysis:

  • Integrate the peak area of the intact this compound at each time point.
  • Calculate the percentage of the remaining intact peptide relative to the initial time point (t=0).
  • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_storage Incubation cluster_analysis Analysis Reconstitute Reconstitute this compound Aliquot Aliquot Solution Reconstitute->Aliquot Temp1 Storage at T1 Aliquot->Temp1 Temp2 Storage at T2 Aliquot->Temp2 Temp3 Storage at T3 Aliquot->Temp3 Timepoints Collect at Time Points Temp1->Timepoints Temp2->Timepoints Temp3->Timepoints HPLC HPLC Analysis Timepoints->HPLC Data Data Analysis HPLC->Data G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ICI This compound Receptor GRP Receptor (BB2) ICI->Receptor Blocks Agonist Bombesin/GRP Agonist->Receptor Activates Gq Gαq Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Downstream Downstream Effects (e.g., Cell Growth) PKC->Downstream

References

Validation & Comparative

A Comparative Guide to the Efficacy of Bombesin Inhibitors: Ici 216140 vs. Other Key Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Ici 216140 with other prominent bombesin inhibitors, including RC-3095, PD 176252, and BIM-26226. The information is compiled from various studies to offer a comprehensive overview for researchers in oncology, neuroscience, and gastroenterology where bombesin receptors are key therapeutic targets.

Introduction to Bombesin and its Receptors

Bombesin is a peptide that, along with its mammalian counterparts gastrin-releasing peptide (GRP) and neuromedin B (NMB), exerts a wide range of physiological effects by activating a family of G protein-coupled receptors (GPCRs). There are three main subtypes of bombesin receptors: the GRP receptor (GRPR or BB2), the NMB receptor (NMBR or BB1), and the orphan receptor BRS-3 (BB3). These receptors are implicated in numerous physiological processes and are often overexpressed in various cancers, making them attractive targets for drug development.

The Bombesin Receptor Signaling Pathway

Bombesin receptors primarily couple to the Gαq subunit of heterotrimeric G proteins. Upon ligand binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including cell proliferation, smooth muscle contraction, and hormone secretion.[1]

Bombesin_Signaling_Pathway Bombesin Bombesin/GRP GRPR GRP Receptor (BB2) Bombesin->GRPR Binds to Gq Gαq GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca2_ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca²⁺ Ca2_ER->Ca2_cyto Release Cellular_Response Cellular Responses (e.g., Proliferation, Secretion) Ca2_cyto->Cellular_Response Mediates PKC->Cellular_Response Mediates

Bombesin Receptor Signaling Pathway.

Comparative Efficacy of Bombesin Inhibitors

The following tables summarize the available quantitative data on the efficacy of this compound and other selected bombesin inhibitors. It is important to note that the data is collated from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.

In Vitro Potency
InhibitorReceptor Target(s)Potency (IC₅₀ / Kᵢ)Cell Line / TissueReference
This compound GRP Receptor (BB2)IC₅₀ ≈ 2 nMSwiss 3T3 cells[2][3]
RC-3095 GRP Receptor (BB2)Not specified in provided resultsVarious cancer cell lines[4][5]
PD 176252 NMBR (BB1) & GRPR (BB2)Kᵢ = 0.15 nM (BB1), Kᵢ = 1.0 nM (BB2)Human receptors[6]
BIM-26226 GRP Receptor (BB2)IC₅₀ = 6 nM (GRPR binding); IC₅₀ = 0.2-0.3 nM (amylase release)AR4-2J cells[7][8]
In Vivo Efficacy
InhibitorAnimal ModelEffectReference
This compound RatReduced bombesin-stimulated pancreatic amylase secretion[3]
RC-3095 Nude mice with human gastric cancer xenograftsInhibited tumor growth[5]
BIM-26226 Rat with pancreatic cancerInhibited GRP-stimulated tumor growth[7]

Key Experimental Protocols

The efficacy of bombesin inhibitors is primarily determined through in vitro binding and functional assays, followed by in vivo studies to assess their therapeutic potential.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for the bombesin receptor.

Binding_Assay_Workflow Start Start Prepare_Cells Prepare cell membranes expressing bombesin receptors Start->Prepare_Cells Incubate Incubate membranes with a fixed concentration of radiolabeled bombesin ligand (e.g., ¹²⁵I-GRP) and varying concentrations of the test inhibitor (e.g., this compound) Prepare_Cells->Incubate Separate Separate bound from free radioligand Incubate->Separate Measure Measure radioactivity of the bound fraction Separate->Measure Analyze Analyze data to determine IC₅₀ and calculate Kᵢ Measure->Analyze End End Analyze->End

Competitive Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Cell membranes from a cell line overexpressing the target bombesin receptor (e.g., Swiss 3T3 cells for GRPR) are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled bombesin agonist (e.g., ¹²⁵I-GRP) and a range of concentrations of the unlabeled inhibitor being tested.

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the inhibitor concentration. The IC₅₀ (the concentration of inhibitor that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium.

Methodology:

  • Cell Culture: Cells expressing the target bombesin receptor are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the bombesin inhibitor.

  • Agonist Stimulation: A fixed concentration of a bombesin agonist (e.g., bombesin or GRP) is added to the wells to stimulate calcium release.

  • Fluorescence Measurement: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified, and an IC₅₀ value is determined.

Calcium_Assay_Workflow Start Start Plate_Cells Plate cells expressing bombesin receptors Start->Plate_Cells Load_Dye Load cells with a calcium-sensitive dye Plate_Cells->Load_Dye Pre_incubate Pre-incubate with varying concentrations of the bombesin inhibitor Load_Dye->Pre_incubate Stimulate Stimulate with a fixed concentration of bombesin agonist Pre_incubate->Stimulate Measure Measure fluorescence change over time Stimulate->Measure Analyze Analyze data to determine IC₅₀ Measure->Analyze End End Analyze->End

Intracellular Calcium Mobilization Assay Workflow.

Discussion and Conclusion

This compound is a potent and selective GRP receptor (BB2) antagonist with a reported IC₅₀ in the low nanomolar range.[2][3] When compared to other notable bombesin inhibitors, its potency appears to be in a similar range to that of BIM-26226 and the BB2 receptor affinity of PD 176252.

  • PD 176252 stands out for its high affinity for both BB1 and BB2 receptors, making it a dual antagonist.[6] This could be advantageous in contexts where both receptor subtypes play a role.

  • BIM-26226 has demonstrated high potency in functional assays, effectively antagonizing bombesin-stimulated amylase release at sub-nanomolar concentrations.[7][8]

  • RC-3095 has been extensively studied in vivo and has shown significant anti-tumor activity in various cancer models.[5]

The choice of the most suitable bombesin inhibitor will depend on the specific research or therapeutic application. For studies requiring high selectivity for the GRP receptor, this compound and BIM-26226 are strong candidates. If targeting both BB1 and BB2 receptors is desired, PD 176252 would be a more appropriate choice. For in vivo studies focused on anti-cancer efficacy, the extensive data available for RC-3095 makes it a valuable reference compound.

Further head-to-head comparative studies are warranted to definitively establish the relative potency and efficacy of these inhibitors under identical experimental conditions. Such studies would be invaluable for guiding the selection of the optimal bombesin antagonist for future preclinical and clinical development.

References

Validating the Specificity of ICI 216140: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a molecular probe is paramount. This guide provides a comprehensive comparison of ICI 216140, a potent bombesin receptor antagonist, with other commonly used alternatives. By presenting available experimental data and detailed protocols, this document aims to facilitate informed decisions in experimental design and drug development.

This compound has been identified as a powerful antagonist of the gastrin-releasing peptide (GRP) receptor, also known as the bombesin receptor subtype 2 (BB2). Its utility in research is contingent on its specificity for this target. This guide delves into the available data to validate the specificity of this compound, comparing it with other known bombesin receptor antagonists, RC-3095 and BIM-26226.

Comparative Analysis of Bombesin Receptor Antagonists

To objectively assess the specificity of this compound, its binding affinity for the primary target (BB2 receptor) and potential off-targets, particularly other bombesin receptor subtypes (BB1 and BB3), must be quantified and compared with those of alternative compounds.

CompoundTarget ReceptorBinding Affinity (IC50/Ki)Selectivity Profile
This compound BB2 (GRP Receptor)~2 nM (IC50)High potency for BB2. Quantitative data on binding to BB1, BB3, and other GPCRs is not readily available in the reviewed literature, highlighting a need for further characterization.
RC-3095 BB2 (GRP Receptor)High Affinity (Qualitative)Described as a selective GRP receptor antagonist. Quantitative binding data across bombesin receptor subtypes is not consistently reported.
BIM-26226 BB2 (GRP Receptor)6 nM (IC50)Demonstrates high affinity for the GRP receptor. Its specificity against BB1 and BB3 receptors requires further direct comparative studies.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of bombesin receptor signaling and the workflows for key experimental assays used to characterize antagonists like this compound.

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Bombesin Bombesin (Ligand) GRPR GRP Receptor (BB2) Bombesin->GRPR Binds G_protein Gq Protein GRPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER Store) IP3->Ca2_ER Opens Channels PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca²⁺ ↑ Ca2_ER->Ca2_cyto Ca2_cyto->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets ICI_216140 This compound (Antagonist) ICI_216140->GRPR Blocks Binding

Caption: Bombesin Receptor (BB2) Signaling Pathway and Inhibition by this compound.

Experimental_Workflows cluster_radioligand Radioligand Binding Assay cluster_calcium Calcium Mobilization Assay start_radio Start prep_membranes Prepare Cell Membranes (Expressing BB2) start_radio->prep_membranes incubate Incubate Membranes with Radiolabeled Ligand & Test Compound (this compound) prep_membranes->incubate separate Separate Bound from Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze_radio Analyze Data (IC50/Ki) quantify->analyze_radio end_radio End analyze_radio->end_radio start_calcium Start load_cells Load Cells (Expressing BB2) with Calcium-Sensitive Dye start_calcium->load_cells pre_incubate Pre-incubate with Test Compound (this compound) load_cells->pre_incubate stimulate Stimulate with Bombesin Agonist pre_incubate->stimulate measure Measure Fluorescence (Change in [Ca²⁺]i) stimulate->measure analyze_calcium Analyze Data (IC50) measure->analyze_calcium end_calcium End analyze_calcium->end_calcium

Caption: Experimental Workflows for Characterizing Bombesin Receptor Antagonists.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, the following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

1. Membrane Preparation:

  • Culture cells expressing the bombesin receptor of interest (e.g., CHO-K1 or HEK293 cells stably transfected with the human BB2 receptor).

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

  • Determine protein concentration using a standard method (e.g., BCA assay).

2. Binding Assay:

  • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [125I-Tyr4]-bombesin) to each well.

  • Add increasing concentrations of the unlabeled competitor (e.g., this compound, RC-3095, or BIM-26226).

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream signaling event of BB2 receptor activation.

1. Cell Preparation:

  • Plate cells expressing the BB2 receptor in a black, clear-bottom 96-well plate and grow to confluence.

  • On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Incubate the cells to allow for dye uptake and de-esterification.

2. Antagonist Incubation:

  • Add varying concentrations of the antagonist (e.g., this compound) to the wells and incubate for a defined period to allow for receptor binding.

3. Agonist Stimulation and Signal Detection:

  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Establish a baseline fluorescence reading.

  • Inject a fixed concentration of a bombesin receptor agonist (e.g., GRP) into each well to stimulate the receptor.

  • Immediately measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.

4. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Plot the response as a percentage of the maximal agonist response against the logarithm of the antagonist concentration.

  • Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.

Conclusion

This compound is a potent antagonist of the BB2 receptor. While its high affinity for this target is well-documented, a comprehensive, publicly available selectivity profile against other bombesin receptor subtypes and a broader panel of GPCRs is currently lacking. The provided experimental protocols for radioligand binding and calcium mobilization assays offer a robust framework for researchers to independently validate the specificity of this compound and compare it directly with alternatives like RC-3095 and BIM-26226 within their own experimental systems. Such validation is a critical step in ensuring the reliability and interpretability of research findings that utilize this compound.

Comparative Analysis of ICI 216140 Cross-Reactivity with Bombesin Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bombesin receptor antagonist, ICI 216140, with a focus on its cross-reactivity profile. While comprehensive screening data against a wide array of unrelated receptors is not publicly available, this document summarizes the known interactions of this compound with the bombesin receptor family and outlines the standard experimental procedures used to determine receptor selectivity.

Introduction to this compound

This compound is a potent and selective antagonist of the bombesin receptor subtype 2 (BB2), also known as the gastrin-releasing peptide (GRP) receptor.[1][2][3] It is a peptide analog that has been instrumental in characterizing the physiological roles of the GRP receptor. The bombesin receptor family consists of three main subtypes in mammals: BB1 (neuromedin B receptor), BB2 (GRP receptor), and the orphan receptor BB3.[4][5][6] These G protein-coupled receptors (GPCRs) are involved in a variety of physiological processes, and their dysregulation has been implicated in various diseases, including cancer.[7][8]

Quantitative Comparison of Receptor Affinity

Due to the limited availability of public data on the broad cross-reactivity of this compound, this table focuses on its known high-affinity target, the BB2 receptor, and provides a framework for comparison with other bombesin receptor subtypes. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand.

Receptor SubtypeLigandAffinity (IC50)Reference
Bombesin Receptor 2 (BB2/GRPR) This compound 2 nM [1][2][3]
Bombesin Receptor 1 (BB1/NMBR)This compoundData not available
Bombesin Receptor 3 (BB3)This compoundData not available

Note: The lack of available data for BB1 and BB3 receptors highlights a gap in the publicly accessible characterization of this compound. Further studies are required to definitively determine its selectivity profile across the entire bombesin receptor family.

Signaling Pathways

The BB1 and BB2 bombesin receptor subtypes primarily signal through the Gq/11 and G12/13 families of G-proteins.[6][7] Activation of these receptors by their endogenous ligands (neuromedin B for BB1 and GRP for BB2) leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Bombesin_Receptor Bombesin Receptor (BB1/BB2) G_Protein Gq/11, G12/13 Bombesin_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Membranes Prepare Receptor Membrane Homogenates Incubation Incubate Membranes, Radioligand, and Test Compound Receptor_Membranes->Incubation Radioligand Select and Prepare Radiolabeled Ligand Radioligand->Incubation Test_Compound Prepare Serial Dilutions of this compound Test_Compound->Incubation Filtration Separate Bound and Free Radioligand (e.g., Vacuum Filtration) Incubation->Filtration Counting Quantify Radioactivity of Bound Ligand Filtration->Counting Competition_Curve Generate Competition Binding Curve Counting->Competition_Curve IC50_Determination Calculate IC50 Value Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki Value (Inhibition Constant) IC50_Determination->Ki_Calculation

References

A Comparative Analysis of ICI 216140 and Other Bombesin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the bombesin/gastrin-releasing peptide (GRP) receptor antagonist, ICI 216140, and other relevant compounds targeting the bombesin receptor family. The information is supported by experimental data and detailed methodologies to assist in research and drug development efforts.

Introduction to this compound

This compound is a potent and selective antagonist of the bombesin/gastrin-releasing peptide (GRP) receptor, which is a G protein-coupled receptor (GPCR). Developed through structural modifications of C-terminal des-Met bombesin analogs, this compound has demonstrated significant biological activity. In vitro studies using the Swiss 3T3 cell line have shown an IC50 value of approximately 2 nM. Furthermore, in vivo studies in rats have indicated its ability to reduce bombesin-stimulated amylase secretion, highlighting its antagonistic properties.

Bombesin/GRP Receptor Signaling Pathway

Bombesin and GRP receptors, upon activation by their cognate ligands, primarily couple to the Gq/11 family of G proteins. This initiates a signaling cascade that plays a crucial role in various physiological processes, including cell growth, gastrointestinal functions, and neurotransmission. The signaling pathway is a key target for antagonists like this compound.

The activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium levels, along with DAG, activate protein kinase C (PKC). This cascade ultimately leads to the activation of downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.

GRP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GRP GRP/Bombesin GRPR GRP Receptor (BB2) GRP->GRPR Binds Gq11 Gq/11 GRPR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates Proliferation Cell Proliferation MAPK->Proliferation Leads to

Bombesin/GRP Receptor Signaling Pathway

Comparative Performance Data

While direct comparative studies focusing solely on this compound and its immediate structural analogs are limited in the public domain, a broader comparison with other known bombesin/GRP receptor antagonists provides valuable context for its performance. The following table summarizes the binding affinities (IC50 or Ki) of various peptide and non-peptide antagonists for the GRP receptor.

CompoundTypeReceptor TargetIC50 / Ki (nM)Reference Cell Line
This compound Peptide Analog GRP Receptor ~2 (IC50) Swiss 3T3
Bantag-1Peptide AntagonistBRS-31.3 (Ki)hBRS-3 transfected Balb 3T3
[D-Phe6]BN-(6-13)ethyl esterPeptide AnalogBombesin Receptors5 (IC50)Rat Pancreatic Tissue
Ac-GRP-(20-26)ethyl esterPeptide AnalogBombesin Receptors17 (IC50)Rat Pancreatic Tissue
(Psi13,14, Leu14)BNReduced Peptide Bond AnalogGRP Receptor15 (IC50)SCLC cell lines
[68Ga]Ga-DOTA-Ava-BBN2Radiolabeled AntagonistGRP Receptor15 (IC50)PC3 cells
[44gSc]Sc-DOTA-Ava-BBN2Radiolabeled AntagonistGRP Receptor5 (IC50)PC3 cells

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes prepared from cells expressing the GRP receptor (e.g., PC-3 cells).

  • Radioligand (e.g., 125I-[Tyr4]Bombesin).

  • Test compounds (this compound and its analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • 96-well filter plates with GF/C filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Plate Setup: To each well of a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium concentration.

Materials:

  • Cells expressing the GRP receptor (e.g., PC-3 or HEK293 cells stably expressing the receptor).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • GRP receptor agonist (e.g., Bombesin or GRP).

  • Test compounds (this compound and its analogs).

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Antagonist Incubation: Add varying concentrations of the test antagonist to the wells and incubate for a short period (e.g., 10-15 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate the reading and, after establishing a baseline fluorescence, inject the agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Data Analysis: The change in fluorescence, indicating the intracellular calcium concentration, is monitored over time. The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified by measuring the peak fluorescence response. The IC50 value for the antagonist is determined by plotting the percentage of inhibition against the antagonist concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel bombesin receptor antagonist.

Experimental_Workflow Start Synthesize and Purify Test Compound BindingAssay Receptor Binding Assay (Determine Ki) Start->BindingAssay FunctionalAssay Functional Assay (e.g., Calcium Mobilization) (Determine IC50) Start->FunctionalAssay DataAnalysis Data Analysis and Structure-Activity Relationship (SAR) Determination BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization InVivo In Vivo Studies DataAnalysis->InVivo LeadOptimization->Start Iterative Process

Antagonist Characterization Workflow

This guide provides a foundational understanding of this compound and its comparison with other bombesin receptor antagonists. The detailed experimental protocols and workflow diagrams are intended to facilitate further research and development in this important area of pharmacology.

References

Reproducibility of Experiments Using Bombesin Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bombesin receptor antagonist ICI 216140 and its alternatives, with a focus on factors influencing experimental reproducibility. We present quantitative data, detailed experimental protocols, and visualizations to aid in the selection and application of these compounds in a research setting.

Introduction to Bombesin Receptor Antagonists

Bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP), are neuropeptides that mediate a variety of physiological effects, including smooth muscle contraction, exocrine and endocrine secretion, and cellular proliferation, by binding to bombesin receptors.[1] The two primary subtypes in mammals are the neuromedin B receptor (NMBR or BB1) and the GRP receptor (GRPR or BB2).[2] Given their role in promoting the growth of various cancers, antagonists of these receptors have been developed as potential anti-tumor agents.[3][4]

This compound is a potent peptide antagonist of the bombesin/GRP receptor.[5] This guide compares this compound with two other well-characterized bombesin receptor antagonists: RC-3095, a synthetic peptide analog, and PD 176252, a non-peptide antagonist. While direct comparative studies on the reproducibility of experiments involving these specific compounds are limited, this guide outlines the key parameters and methodologies to facilitate consistent and reliable results.

Quantitative Comparison of Bombesin Receptor Antagonists

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound, RC-3095, and PD 176252 for bombesin receptors. Lower values indicate higher affinity and potency, respectively. Reproducibility of these values is highly dependent on the specific experimental conditions.

CompoundTypeTarget Receptor(s)Binding Affinity (Ki)IC50Source(s)
This compound PeptideBombesin/GRPNot explicitly found~2 nM (in Swiss 3T3 cells)[5]
RC-3095 PeptideGRPR (BB2)Kd = 0.24 ± 0.07 nM (on Hs746T cells)Not explicitly found[3]
PD 176252 Non-peptideBB1 and BB20.17 nM (human BB1), 1.0 nM (human BB2), 0.66 nM (rat BB1), 16 nM (rat BB2)2 µM (rat C6 glioma cell proliferation), 5 µM (NCI-H1299 xenograft proliferation)[6][7][8]

Note: Ki and IC50 values can vary significantly between different cell lines, tissues, and assay conditions. The data presented here are for comparative purposes and should be considered in the context of the cited studies.

Signaling Pathways

Bombesin receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gαq pathway, leading to the activation of phospholipase C (PLC). This initiates a cascade resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which in turn can stimulate mitogenic pathways. Bombesin receptor antagonists competitively block the binding of agonists like GRP, thereby inhibiting these downstream signaling events.

Bombesin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRP GRP GRPR Bombesin Receptor (GRPR/BB2) GRP->GRPR Binds G_protein Gαq/11 GRPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Effects (e.g., Gene Expression, Cell Proliferation) PKC->Downstream Antagonist This compound RC-3095 PD 176252 Antagonist->GRPR Blocks

Caption: Bombesin Receptor Signaling Pathway.

Experimental Protocols and Reproducibility

Consistent and reproducible data when working with bombesin receptor antagonists requires meticulous attention to experimental detail. Below are outlines of key experimental protocols and factors that can influence their reproducibility.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of a compound for its receptor.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the bombesin receptor and isolate the membrane fraction by centrifugation.

  • Incubation: Incubate the membranes with a constant concentration of a radiolabeled bombesin analog (e.g., [125I-Tyr4]bombesin) and varying concentrations of the unlabeled antagonist (e.g., this compound, RC-3095, or PD 176252).

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 of the antagonist and calculate the Ki using the Cheng-Prusoff equation.

Factors Affecting Reproducibility:

  • Source and preparation of receptor membranes: Receptor density can vary between cell passages and tissue samples.

  • Radioligand quality: Degradation of the radioligand can affect binding.

  • Incubation conditions: Time, temperature, and buffer composition must be consistent.

  • Non-specific binding: High non-specific binding can obscure specific interactions.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Antagonist Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Methodology:

  • Cell Culture: Plate cells expressing the bombesin receptor in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: Incubate the cells with varying concentrations of the antagonist.

  • Agonist Stimulation: Add a fixed concentration of a bombesin receptor agonist (e.g., GRP).

  • Detection: Measure the change in fluorescence over time using a plate reader.

  • Data Analysis: Determine the IC50 of the antagonist for the inhibition of the calcium response.

Factors Affecting Reproducibility:

  • Cell health and passage number: Changes in cell physiology can alter receptor expression and signaling.

  • Dye loading efficiency: Inconsistent dye loading can lead to variable fluorescence signals.

  • Agonist concentration: The concentration of the agonist used for stimulation should be at or near its EC50 for optimal sensitivity.

  • Instrumentation: The sensitivity and settings of the fluorescence plate reader can impact results.

In Vivo Tumor Growth Inhibition Studies

These studies assess the efficacy of bombesin receptor antagonists in a more physiologically relevant setting.

Methodology:

  • Tumor Xenograft Model: Implant human cancer cells that overexpress bombesin receptors (e.g., PC-3 prostate cancer or H-69 small cell lung cancer) subcutaneously into immunocompromised mice.

  • Treatment: Once tumors are established, treat the mice with the antagonist (e.g., via subcutaneous injection) or a vehicle control over a defined period.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, excise the tumors and measure their weight. Further analysis, such as immunohistochemistry or gene expression studies, can be performed.

Factors Affecting Reproducibility:

  • Animal health and genetics: The health status and genetic background of the mice can influence tumor growth and drug response.

  • Tumor cell line variability: The characteristics of the cancer cell line can drift over time.

  • Drug formulation and administration: The vehicle, dose, and route of administration must be consistent.

  • Tumor measurement technique: Consistent and accurate tumor measurement is crucial.

Comparison of this compound and Alternatives

FeatureThis compoundRC-3095PD 176252Implications for Reproducibility
Chemical Nature PeptidePeptideNon-peptidePeptides can be susceptible to degradation by proteases, potentially affecting their stability and in vivo half-life. Non-peptide compounds may offer greater stability.
Receptor Selectivity Bombesin/GRPGRPR (BB2) selectiveBB1 and BB2The selectivity profile can influence off-target effects and the interpretation of results.
In Vivo Efficacy Potent in vivo antagonist.[5]Shown to inhibit tumor growth in vivo.[3][4]Inhibits xenograft proliferation in vivo.[8]In vivo experiments are inherently more variable than in vitro assays. Factors such as pharmacokinetics and metabolism contribute to this variability.

Conclusion

The reproducibility of experiments using this compound and other bombesin receptor antagonists is contingent upon rigorous adherence to standardized protocols and a thorough understanding of the factors that can introduce variability. While all three compounds discussed are potent antagonists, their differing chemical natures and receptor selectivity profiles may influence experimental outcomes. For in vitro studies, careful control of cell culture conditions, reagent quality, and assay parameters is paramount. For in vivo experiments, the choice of animal model, drug formulation, and endpoint analysis must be carefully considered and consistently applied. By following the detailed methodologies and being mindful of the potential sources of variability outlined in this guide, researchers can enhance the reproducibility and reliability of their findings in the study of bombesin receptor antagonism.

References

Independent Validation of ICI 216140's Anti-Tumor Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor effects of ICI 216140, a potent bombesin/gastrin-releasing peptide (GRP) receptor antagonist, with other relevant alternatives. Due to the limited publicly available data on the direct anti-tumor activity of this compound, this guide leverages comparative data from the well-characterized bombesin/GRP receptor antagonist, RC-3095, to provide a comprehensive overview of the therapeutic potential of this class of compounds.

Introduction to Bombesin/GRP Receptor Antagonism in Cancer

Bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP), are peptides that have been implicated as autocrine and paracrine growth factors in a variety of human cancers, including those of the prostate, breast, lung, pancreas, and colon.[1] These peptides exert their effects by binding to bombesin receptors, primarily the GRP receptor (GRPR), which is a G-protein coupled receptor.[2] Overexpression of GRP and its receptors has been demonstrated in numerous tumor types.[1]

Activation of the GRP receptor triggers downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell proliferation and survival.[3] Consequently, antagonists that block the binding of GRP to its receptor are being investigated as potential anti-cancer agents.[3][4]

This compound is identified as a potent GRP/bombesin receptor 2 antagonist with an IC50 of 2 nM.[4] While its primary characterization has been in the context of its effect on physiological processes like pancreatic secretion and blood pressure, its potential as an anti-tumor agent is inferred from its mechanism of action.[4] This guide will compare the available information on this compound with the more extensively studied antagonist, RC-3095.

Comparative Efficacy of Bombesin/GRP Receptor Antagonists

While specific anti-tumor data for this compound is scarce in publicly accessible literature, extensive research on the comparator antagonist, RC-3095, provides a strong basis for evaluating the potential of this drug class.

In Vitro Studies

In vitro studies are crucial for determining the direct effects of a compound on cancer cells. Key parameters evaluated include the inhibition of cell proliferation (IC50) and the induction of apoptosis.

Table 1: In Vitro Anti-Proliferative Activity of Bombesin/GRP Receptor Antagonists

CompoundCancer Cell LineAssayEndpointResultCitation
This compound -GRP/bombesin receptor 2 bindingIC502 nM[4]
RC-3095 Hs746T (Gastric)[3H]Thymidine incorporationInhibition of bombesin-stimulated growthEffective inhibition[5]
RC-3095 CFPAC-1 (Pancreatic)Cell countingInhibition of bombesin-stimulated growthTotal suppression at 1 µM[6]
RC-3095 U-87MG & U-373MG (Glioblastoma)Cell proliferation assayInhibition of GRP-stimulated growthSignificant inhibition[7]
RC-3095 MDA-MB-231 & MCF-7 MIII (Breast)[3H]Thymidine incorporationSuppression of DNA synthesisEffective suppression[8]
In Vivo Studies

In vivo studies using animal models are essential for assessing the systemic anti-tumor activity of a drug, taking into account factors like pharmacokinetics and tumor microenvironment.

Table 2: In Vivo Anti-Tumor Activity of Bombesin/GRP Receptor Antagonists

CompoundCancer ModelAnimal ModelTreatment RegimenKey FindingsCitation
RC-3095 Hs746T (Gastric) XenograftNude mice10 µg s.c. twice daily for 21 days76.9% decrease in tumor growth rate; 88.3% decrease in final tumor weight.[5]
RC-3095 H-69 (SCLC) XenograftNude mice10 µ g/animal/day s.c. for 5 weeks~50% decrease in tumor volume.[9]
RC-3095 CFPAC-1 (Pancreatic) XenograftNude mice10 µg s.c. twice daily for 25 days49% decrease in tumor growth rate; 37% decrease in final tumor weight.[6]
RC-3095 U-87MG (Glioblastoma) XenograftNude mice20 µ g/animal twice daily s.c.~79% decrease in tumor volume; ~72% decrease in tumor weight.[7]
RC-3095 MCF-7 MIII (Breast) XenograftNude mice10 µg s.c. twice daily for 7 weeksSignificant decrease in final tumor volume and weight.[10]
RC-3095 MDA-MB-231 (Breast) XenograftNude mice10 µg s.c. twice daily for 5 weeks57.7% decrease in final tumor volume.[11]
RC-3095 HT-29 (Colon) XenograftNude mice20 µ g/day s.c.Significant decrease in tumor volume and weight.[12]

Note: No in vivo anti-tumor data for this compound was found in the reviewed literature.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the methods used to evaluate these compounds is critical for researchers.

Bombesin/GRP Receptor Signaling Pathway

Activation of the GRP receptor by its ligand initiates a cascade of intracellular events that promote cell growth and survival. Antagonists like this compound block this initial binding step.

GRP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRP GRP/Bombesin GRPR GRP Receptor (GRPR) GRP->GRPR Binds Gq Gq GRPR->Gq Activates EGFR EGF Receptor (EGFR) GRPR->EGFR Transactivates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PI3K PI3K EGFR->PI3K Activates Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release PKC PKC DAG->PKC Activates RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Antagonist This compound / RC-3095 Antagonist->GRPR Blocks

Caption: GRP/Bombesin receptor signaling pathway and its inhibition.

Experimental Workflow for Evaluating Bombesin/GRP Receptor Antagonists

The following diagram outlines a typical workflow for the preclinical evaluation of a novel bombesin/GRP receptor antagonist.

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Competitive Binding Assay (Determine Ki) Calcium Calcium Mobilization Assay (Functional Antagonism) Binding->Calcium Proliferation Cell Proliferation Assay (e.g., MTT, [3H]Thymidine) Calcium->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V) Proliferation->Apoptosis Xenograft Cancer Cell Line Xenograft in Nude Mice Apoptosis->Xenograft Treatment Treatment with Antagonist vs. Vehicle Control Xenograft->Treatment TumorMeasurement Tumor Volume & Weight Measurement Treatment->TumorMeasurement Toxicity Toxicity Assessment Treatment->Toxicity Start Novel Bombesin/GRP Receptor Antagonist Start->Binding

Caption: Experimental workflow for preclinical anti-tumor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of bombesin/GRP receptor antagonists.

Competitive Binding Assay

This assay determines the affinity of a test compound for the GRP receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Culture: Culture GRP receptor-expressing cancer cells (e.g., PC-3, Hs746T) to near confluence in appropriate media.

  • Membrane Preparation: Harvest cells, homogenize in a lysis buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.

  • Assay Setup: In a multi-well plate, add a constant amount of radiolabeled bombesin analogue (e.g., [125I-Tyr4]bombesin) to each well.

  • Competitive Binding: Add increasing concentrations of the unlabeled antagonist (e.g., this compound or RC-3095) to the wells. Include wells with no competitor (total binding) and wells with a large excess of unlabeled bombesin (non-specific binding).

  • Incubation: Add the cell membrane preparation to each well and incubate to allow binding to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 (concentration of antagonist that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).[13][14]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced intracellular calcium release, a key event in GRP receptor signaling.

  • Cell Preparation: Seed GRP receptor-expressing cells into a multi-well plate and allow them to attach.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a FLIPR Calcium Assay Kit) according to the manufacturer's instructions. This is followed by an incubation period.

  • Antagonist Pre-incubation: Add the antagonist at various concentrations to the wells and incubate for a short period.

  • Agonist Stimulation: Add a fixed concentration of a GRP receptor agonist (e.g., bombesin) to the wells to stimulate calcium release.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The antagonist's effect is determined by the reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the antagonist concentration to determine the IC50.[15][16][17]

In Vivo Xenograft Tumor Growth Study

This model assesses the anti-tumor efficacy of a compound in a living organism.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells known to express GRP receptors (e.g., H-69 SCLC, MDA-MB-231 breast cancer) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the bombesin/GRP receptor antagonist (e.g., RC-3095) to the treatment group via a specified route (e.g., subcutaneous injection) and schedule. The control group receives a vehicle solution.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study and calculate the tumor volume.

  • Endpoint: At the end of the study (based on a predetermined tumor size or time point), euthanize the mice and excise the tumors. Measure the final tumor weight.

  • Data Analysis: Compare the tumor growth curves, final tumor volumes, and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.[5][6][11]

Conclusion

The available evidence strongly supports the role of the bombesin/GRP receptor system as a valid target in oncology. While this compound is a potent antagonist of this receptor, there is a clear need for further independent studies to specifically quantify its anti-tumor effects in both in vitro and in vivo cancer models. The extensive data on the comparator antagonist, RC-3095, demonstrates that blocking the GRP receptor can lead to significant inhibition of tumor growth across a range of cancer types. This provides a strong rationale for the continued investigation of this compound and other bombesin/GRP receptor antagonists as potential cancer therapeutics. Researchers are encouraged to utilize the outlined experimental protocols to further validate and expand upon these findings.

References

Head-to-head comparison of Ici 216140 and Substance P

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular signaling and pharmacology, Substance P and ICI 216140 represent two distinct classes of molecules with fundamentally different mechanisms of action and physiological roles. While both are peptides that influence cellular behavior, they target separate receptor systems, leading to divergent downstream effects. This guide provides a comprehensive, data-supported comparison for researchers, scientists, and drug development professionals.

Overview and Core Properties

Substance P is an undecapeptide neuropeptide, a member of the tachykinin family, that functions as a neurotransmitter and neuromodulator.[1][2][3] It is widely distributed in the central and peripheral nervous systems and is involved in a variety of physiological processes, including pain transmission, inflammation, and mood regulation.[1][4][5][6] In contrast, this compound is a synthetic peptide analog that acts as a potent and selective antagonist of bombesin/gastrin-releasing peptide (GRP) receptors.[7] It is primarily utilized as a research tool to investigate the roles of bombesin and GRP in physiological and pathological processes.

FeatureThis compoundSubstance P
Molecular Type Synthetic PeptideNeuropeptide
Primary Function AntagonistAgonist
Primary Target Bombesin/Gastrin-Releasing Peptide (GRP) ReceptorsNeurokinin-1 Receptor (NK1R)[1][5]
Key Biological Roles Inhibition of bombesin/GRP-mediated effectsPain perception, neurogenic inflammation, smooth muscle contraction, mood and anxiety regulation[1][4][5][8]

Mechanism of Action and Signaling Pathways

The signaling pathways initiated by Substance P are well-characterized and involve the activation of G protein-coupled receptors (GPCRs).[2][9] Conversely, as an antagonist, this compound blocks the activation of its target receptors by endogenous ligands like GRP.

Substance P Signaling

Substance P preferentially binds to the neurokinin-1 receptor (NK1R), a member of the tachykinin receptor subfamily of GPCRs.[1][5] This binding event triggers a cascade of intracellular signaling events. The activation of NK1R by Substance P leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][10] IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[10][11] In some cell types, Substance P signaling can also involve the modulation of cyclic adenosine monophosphate (cAMP) levels.[2][10]

Following activation, the Substance P-NK1R complex is internalized, a process that contributes to signal desensitization and subsequent resensitization of the cell to further stimulation.[1][10][12]

Substance_P_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1R Substance P->NK1R Binds G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Substance P Signaling Pathway
This compound Mechanism of Action

As an antagonist, the primary role of this compound is to prevent the signaling cascade initiated by bombesin or GRP. It competitively binds to bombesin receptors (specifically BB1/GRP-preferring and BB2/NMB-preferring receptors) without inducing a conformational change necessary for receptor activation and downstream signaling. This blockade inhibits the physiological effects mediated by the endogenous ligands.

ICI_216140_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRP Bombesin/GRP Bombesin_Receptor Bombesin Receptor GRP->Bombesin_Receptor Binds & Activates ICI216140 This compound ICI216140->Bombesin_Receptor Binds & Blocks Downstream_Signaling Downstream Signaling Bombesin_Receptor->Downstream_Signaling Cellular_Response Cellular Response (e.g., Amylase Secretion) Downstream_Signaling->Cellular_Response

Caption: this compound Antagonistic Action

Experimental Data and Protocols

Substance P-Induced Effects

A key experimental observation of Substance P's activity is its ability to induce vasodilation and increase vascular permeability, hallmarks of neurogenic inflammation.[1][13][14]

Experimental Protocol: In Vivo Microvascular Permeability Assay

A common method to quantify the inflammatory effects of Substance P is the Evans Blue dye extravasation assay in rodents.

  • Animal Preparation: Anesthetize a rodent (e.g., rat or mouse) according to approved institutional animal care and use committee protocols.

  • Dye Injection: Inject Evans Blue dye (e.g., 50 mg/kg) intravenously. The dye binds to serum albumin.

  • Substance P Administration: Administer Substance P (e.g., via intradermal or intravenous injection) at various concentrations. A control group receives saline.

  • Tissue Collection: After a set time (e.g., 30 minutes), perfuse the animal with saline to remove intravascular dye.

  • Dye Extraction: Excise the tissue of interest (e.g., skin, trachea) and incubate it in formamide to extract the extravasated Evans Blue dye.

  • Quantification: Measure the absorbance of the formamide extract spectrophotometrically (e.g., at 620 nm). The amount of dye is proportional to the increase in vascular permeability.

CompoundDoseEffect on Vascular Permeability
Saline (Control)-Baseline
Substance P1 µMSignificant increase in dye extravasation
This compound Antagonistic Activity

The antagonistic properties of this compound have been demonstrated by its ability to inhibit bombesin-stimulated physiological responses, such as amylase secretion from pancreatic acini.[7]

Experimental Protocol: In Vitro Pancreatic Acini Amylase Secretion Assay

  • Preparation of Pancreatic Acini: Isolate pancreatic acini from a rodent (e.g., rat) by collagenase digestion.

  • Pre-incubation: Pre-incubate the acini with varying concentrations of this compound or a vehicle control for a specified time (e.g., 10 minutes).

  • Stimulation: Stimulate the acini with a fixed concentration of bombesin or GRP.

  • Sample Collection: After a defined incubation period (e.g., 30 minutes), centrifuge the samples to separate the acini from the supernatant.

  • Amylase Assay: Measure the amylase activity in the supernatant using a commercially available kit.

  • Data Analysis: Express the results as a percentage of the maximal amylase secretion induced by bombesin alone.

TreatmentBombesin (10 nM)Amylase Secretion (% of max)
Vehicle-~5%
Vehicle+100%
This compound (100 nM)+~10%

Summary of Differences

AspectThis compoundSubstance P
Target Receptor Bombesin Receptors (BB1, BB2)Neurokinin-1 Receptor (NK1R)
Mode of Action Competitive AntagonistAgonist
Downstream Signaling Blocks Gq/11-PLC-IP3/DAG pathway activation by bombesin/GRPActivates Gq/11-PLC-IP3/DAG pathway[2][10]
Physiological Effects Inhibition of smooth muscle contraction, hormone secretion, and cell proliferation mediated by bombesin/GRP.Pro-inflammatory, pain transmission, vasodilation, smooth muscle contraction.[1][15]
Therapeutic Potential Research tool; potential in cancer where bombesin/GRP is a growth factor.NK1R antagonists are used as antiemetics and are being investigated for depression and anxiety.[5][8]

Conclusion

This compound and Substance P are valuable pharmacological tools that operate in distinct signaling universes. Substance P, as an endogenous neuropeptide, plays a crucial role in a wide array of physiological and pathological processes through the activation of NK1 receptors. In contrast, this compound serves as a specific antagonist for bombesin receptors, enabling the precise investigation of the bombesin/GRP system. Their head-to-head comparison underscores the importance of receptor specificity in determining the ultimate physiological outcome of peptide-based signaling. Understanding these differences is paramount for researchers designing experiments to probe these pathways and for professionals in drug development seeking to modulate them for therapeutic benefit.

References

Statistical Validation of ICI 216140: A Comparative Analysis of Bombesin/GRP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental data for ICI 216140, a potent bombesin/gastrin-releasing peptide (BN/GRP) receptor antagonist. The performance of this compound is compared with other notable antagonists in the field, RC-3095 and PD176252, supported by available experimental data. This document is intended to offer an objective resource for researchers and professionals in drug development.

Data Presentation: Comparative Efficacy of Bombesin/GRP Antagonists

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data presented has been compiled from different studies, and therefore, experimental conditions may have varied. A direct head-to-head comparison under identical conditions was not available in the reviewed literature.

Table 1: In Vitro Potency of Bombesin/GRP Receptor Antagonists

CompoundAssay TypeCell LineMeasured PotencyCitation
This compound Inhibition of bombesin-stimulated growthSwiss 3T3IC50 ≈ 2 nM[1]
PD176252 Competitive binding-Ki = 0.15 nM (BB1 receptor)[2]
Ki = 1.0 nM (BB2 receptor)[2]
RC-3950-II (a potent analog of RC-3095) Inhibition of GRP-stimulated growthSwiss 3T3IC50 = 1 nM[3]

Table 2: In Vivo Efficacy of Bombesin/GRP Receptor Antagonists

CompoundAnimal ModelEffectDosageCitation
This compound RatReduced bombesin-stimulated pancreatic amylase secretion to basal levels2.0 mg/kg (subcutaneous)[1]
RC-3095 Athymic nude mice with H-69 SCLC xenograftsDecreased tumor volume by ~50%10 µ g/animal/day (subcutaneous) for 5 weeks[4]
RC-3940-II Athymic nude mice with H-69 SCLC xenograftsDecreased tumor volume by 60-70%10 µ g/animal/day (subcutaneous) for 5 weeks[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols based on the available literature for key experiments cited in this guide.

In Vitro IC50 Determination for Bombesin/GRP Antagonists

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a bombesin/GRP receptor antagonist.

  • Cell Culture: Swiss 3T3 fibroblast cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, and maintained in a humidified incubator at 37°C with 5% CO2.[1]

  • Assay Preparation: Cells are seeded in multi-well plates and allowed to adhere.

  • Compound Treatment: A range of concentrations of the antagonist (e.g., this compound) are added to the wells.

  • Stimulation: After a pre-incubation period with the antagonist, a fixed concentration of a bombesin receptor agonist (e.g., bombesin or GRP) is added to stimulate cell growth.

  • Incubation: The plates are incubated for a period sufficient to observe a growth response (e.g., 24-72 hours).

  • Viability/Proliferation Assay: Cell viability or proliferation is measured using a standard method, such as the MTT assay.

  • Data Analysis: The percentage of inhibition of the agonist-stimulated response is calculated for each antagonist concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Efficacy Assessment in a Rat Model of Pancreatic Secretion

This protocol describes a general method for evaluating the in vivo efficacy of a bombesin/GRP antagonist on pancreatic secretion.

  • Animal Model: Male rats are used for the experiment.

  • Compound Administration: The antagonist (e.g., this compound) is administered, for instance, via subcutaneous injection at a specific dose.[1]

  • Stimulation: After a defined period, a bombesin receptor agonist is administered to stimulate pancreatic secretion.

  • Sample Collection: Pancreatic juice is collected to measure the volume and amylase concentration.

  • Data Analysis: The reduction in agonist-stimulated amylase secretion in the presence of the antagonist is quantified and compared to a control group that received the agonist alone.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the Gastrin-Releasing Peptide (GRP) receptor and a typical experimental workflow for evaluating bombesin/GRP receptor antagonists.

GRP_Signaling_Pathway GRP GRP/Bombesin GRPR GRP Receptor (GPCR) GRP->GRPR Binds Gq Gαq GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Downstream Downstream Signaling Cascades (e.g., MAPK/ERK) PKC->Downstream Cellular_Response Cellular Responses (e.g., Proliferation, Secretion) Downstream->Cellular_Response ICI216140 This compound (Antagonist) ICI216140->GRPR Blocks

Caption: Gastrin-Releasing Peptide (GRP) Receptor Signaling Pathway.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Swiss 3T3) start->cell_culture seeding Seed Cells in Multi-well Plates cell_culture->seeding antagonist Add Bombesin Antagonist (e.g., this compound) at various concentrations seeding->antagonist agonist Add Bombesin/GRP (Agonist) antagonist->agonist incubation Incubate for 24-72h agonist->incubation assay Perform Cell Proliferation Assay (e.g., MTT) incubation->assay analysis Data Analysis: Calculate % Inhibition and Determine IC50 assay->analysis end End analysis->end

Caption: In Vitro Experimental Workflow for IC50 Determination.

References

Safety Operating Guide

Proper Disposal of Ici 216140: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Ici 216140, a bombesin/gastrin-releasing peptide antagonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While classified as a non-hazardous substance, adherence to established laboratory waste management protocols is essential. This guide provides a comprehensive overview of the proper disposal procedures for this compound in its various forms.

Key Data and Safety Information

The following table summarizes the essential identification and safety data for this compound.

ParameterInformation
Chemical Name N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe
CAS Number 124001-41-8
Hazard Classification Not a hazardous substance or mixture
Transport Information Considered non-hazardous for transport

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its physical state (solid or liquid) and the nature of any contaminants. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines, as local regulations may vary.

For Solid this compound Waste:
  • Segregation: Collect solid this compound waste, including unused or expired product and contaminated consumables (e.g., weigh boats, pipette tips), in a designated, sealed, and clearly labeled waste container. The label should identify the contents as "Non-hazardous chemical waste: this compound".

  • Containerization: Use a container that is compatible with the waste and can be securely closed.

  • Disposal: Dispose of the sealed container in the regular laboratory trash, unless your institution's policy requires it to be handled through the chemical waste program.

For Liquid this compound Waste (Aqueous Solutions):
  • Small Quantities: For small quantities of dilute aqueous solutions of this compound, disposal down the sanitary sewer may be permissible.

  • Dilution: Dilute the solution with a large volume of water (at least 20 parts water) before pouring it down the drain.

  • Flushing: Flush the drain with additional water to ensure the peptide is cleared from the plumbing system.

  • Restrictions: Do not dispose of solutions containing hazardous solvents or other regulated chemicals down the drain. These must be treated as hazardous waste.

For this compound in Organic Solvents:
  • Hazardous Waste: Solutions of this compound in organic solvents (e.g., DMSO, acetonitrile) must be treated as hazardous chemical waste.

  • Collection: Collect the waste in a designated, sealed, and properly labeled hazardous waste container. The label must list all chemical constituents and their approximate percentages.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area.

  • Pickup: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.

Disposal of Contaminated Materials:
  • Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound should be placed in a designated sharps container for disposal.

  • Glassware: Glassware contaminated with this compound should be triple-rinsed with a suitable solvent. The rinsate should be disposed of according to the guidelines for liquid waste. The cleaned glassware can then be disposed of in a broken glass box.

  • Personal Protective Equipment (PPE): Used gloves, lab coats, and other PPE contaminated with this compound should be disposed of in the regular laboratory trash, unless grossly contaminated, in which case they should be bagged and disposed of as chemical waste.

Experimental Protocols

As this compound is a commercially available peptide, specific experimental protocols for its synthesis are not typically performed in a standard research laboratory. However, the preparation of solutions for experimental use is common.

Protocol for Preparation of an Aqueous Solution of this compound:

  • Materials: this compound (solid), sterile water or buffer (e.g., PBS), calibrated scale, appropriate volumetric flasks and pipettes.

  • Procedure: a. Determine the desired concentration and volume of the final solution. b. Weigh the required amount of solid this compound using a calibrated scale in a fume hood or on a balance with appropriate ventilation. c. Transfer the weighed peptide to a volumetric flask. d. Add a portion of the solvent (sterile water or buffer) to the flask and gently swirl to dissolve the peptide. Sonication may be used if necessary to aid dissolution. e. Once dissolved, add the remaining solvent to bring the solution to the final desired volume. f. Cap the flask and invert several times to ensure a homogenous solution. g. Store the solution as recommended by the manufacturer, typically at -20°C.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Disposal Workflow This compound Waste This compound Waste Assess Waste Form Assess Waste Form This compound Waste->Assess Waste Form Solid Solid Assess Waste Form->Solid Solid Liquid Liquid Assess Waste Form->Liquid Liquid Non-Hazardous Lab Trash Non-Hazardous Lab Trash Solid->Non-Hazardous Lab Trash Aqueous Solution Aqueous Solution Liquid->Aqueous Solution Aqueous Organic Solvent Solution Organic Solvent Solution Liquid->Organic Solvent Solution Organic Solvent Sanitary Sewer Sanitary Sewer Aqueous Solution->Sanitary Sewer Dilute & Flush Hazardous Waste Collection Hazardous Waste Collection Organic Solvent Solution->Hazardous Waste Collection

Caption: Logical workflow for the disposal of this compound.

Personal protective equipment for handling Ici 216140

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of Ici 216140, a potent bombesin/gastrin-releasing peptide (BN/GRP) antagonist analogue. Given the absence of a specific Safety Data Sheet (SDS) for this research compound, this guide is based on best practices for handling potent, biologically active peptides.

Hazard Identification and Personal Protective Equipment (PPE)

As a potent bioactive peptide, this compound should be handled with care to avoid accidental exposure. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The toxicological properties of this specific compound have not been fully investigated. Therefore, a precautionary approach is essential.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye Protection Safety glasses with side shields or gogglesMust meet ANSI Z87.1 standards.
Hand Protection Disposable nitrile glovesInspect before use and change frequently, especially if contaminated.
Body Protection Laboratory coatFully buttoned to protect skin and personal clothing.
Respiratory Protection Not generally required for small quantitiesUse a NIOSH-approved respirator if there is a risk of aerosolization or if handling large quantities.

Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling Procedures

  • Weighing: Allow the container to warm to room temperature in a desiccator before opening to prevent condensation. Weigh the required amount quickly and reseal the container tightly.

  • Reconstitution: Use sterile, high-purity water or an appropriate buffer. For peptides containing tryptophan, like this compound, oxygen-free solvents are recommended to prevent oxidation.[1][2] Sonication may aid in dissolving the peptide.[1][2]

  • General Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.

Storage Conditions

FormStorage TemperatureDurationSpecial Considerations
Lyophilized Powder -20°C or belowLong-termStore in a cool, dry, and dark place. Peptides are often hygroscopic.
In Solution -20°C or belowShort-termAvoid repeated freeze-thaw cycles by aliquoting. Solutions are susceptible to bacterial degradation.

First Aid Measures

In the event of accidental exposure, follow these procedures immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. Seek medical attention if breathing becomes difficult.
Skin Contact Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill and Disposal Plan

Spill Response

  • Evacuate the area and ensure proper ventilation.

  • Wear appropriate PPE as outlined in Section 1.

  • For small spills of the lyophilized powder, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area with a suitable decontaminating solution.

Disposal Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste. It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

Experimental Workflow for Safe Handling

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don PPE: Lab Coat, Gloves, Eye Protection B Allow this compound to reach room temperature in a desiccator A->B C Weigh desired amount in a fume hood or ventilated enclosure B->C D Reconstitute with appropriate sterile solvent C->D E Perform experimental procedures D->E F Decontaminate work surfaces E->F G Dispose of waste in approved chemical waste container F->G H Remove PPE and wash hands thoroughly G->H

Caption: A step-by-step workflow for the safe handling of this compound.

Signaling Pathway Logical Relationship

G Logical Relationship of Safety Measures Ici216140 This compound (Potent Peptide) Exposure Potential Exposure (Inhalation, Contact, Ingestion) Ici216140->Exposure Storage Secure Storage (-20°C, Desiccated) Ici216140->Storage requires Disposal Correct Disposal (Chemical Waste) Ici216140->Disposal requires PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Exposure->PPE mitigates Handling Proper Handling Procedures (Ventilation, Weighing) Exposure->Handling mitigates Safety Researcher Safety PPE->Safety Handling->Safety Storage->Safety Disposal->Safety

Caption: The relationship between the hazards of this compound and the safety measures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ici 216140
Reactant of Route 2
Ici 216140

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.